Sulforhodamine 101 DHPE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C74H117N4O14PS2 |
|---|---|
分子量 |
1381.8 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1 |
InChI 键 |
DLENCXDZIZEKQI-KINGROEASA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
同义词 |
1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine 1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)lauroyl)-sn-glycero-3-phosphocholine P-C12-NBD-PC TR-DHPE |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid probe. This document details its key spectral characteristics, provides methodologies for experimental determination of these properties, and illustrates relevant workflows and relationships through diagrams.
This compound is synthesized by conjugating the red fluorescent dye Sulforhodamine 101 with the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).[1] This structure allows it to readily integrate into phospholipid bilayers, making it a valuable tool for imaging solid-supported lipid bilayers, detecting protein-ligand binding, and monitoring the colocalization of lipid probes in liposomes through resonance energy transfer (RET).[1] It is also known by the alternative names Texas Red DHPE or TR-DHPE.[2]
Core Photophysical Properties
The photophysical parameters of this compound are crucial for its application in fluorescence-based assays and imaging. The following tables summarize the key quantitative data for the probe and its parent fluorophore, Sulforhodamine 101.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Excitation Maximum (λex) | 583 nm | Methanol (CH₃OH) |
| 586 nm | Not Specified | |
| Emission Maximum (λem) | 615 nm | Methanol (CH₃OH) |
| 605 nm | Not Specified | |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | Methanol (CH₃OH) |
Data sourced from references[1][3].
Table 2: Photophysical Properties of the Parent Fluorophore, Sulforhodamine 101
| Property | Value | Solvent |
| Excitation Maximum (λex) | 576 nm | Ethanol |
| 586 nm | Not Specified | |
| Emission Maximum (λem) | 593 nm | Ethanol |
| 605 nm | Not Specified | |
| Molar Extinction Coefficient (ε) | 110,000 M⁻¹cm⁻¹ at 576 nm | Ethanol |
| 139,000 M⁻¹cm⁻¹ at 576 nm | Not Specified | |
| Fluorescence Quantum Yield (Φ) | 0.9 | Ethanol |
| 0.605 | PBS | |
| Fluorescence Lifetime (τ) | 4.32 ns | Ethanol |
Data sourced from references[4][5][6][7][8][9][10].
Experimental Protocols and Methodologies
The accurate determination of photophysical properties is fundamental for the reliable application of fluorescent probes. The following sections detail the methodologies for measuring the key parameters of rhodamine-based dyes like Sulforhodamine 101.
1. Absorption Spectroscopy
The measurement of the absorption spectrum is essential for determining the optimal excitation wavelength and the molar extinction coefficient.
-
Instrumentation : A dual-beam UV-Visible spectrophotometer, such as a Cary 3, is typically used.[4]
-
Sample Preparation : The fluorescent probe is dissolved in a suitable solvent (e.g., ethanol) in a 1 cm pathlength quartz cuvette. The concentration is adjusted to yield an absorbance value below 0.1 at the peak maximum to ensure a linear relationship between absorbance and concentration.[4]
-
Data Acquisition : The absorption spectrum is recorded over a relevant wavelength range. For Sulforhodamine 101, this would typically be from 400 nm to 700 nm. Key acquisition parameters include a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, a signal averaging time of 0.133 seconds, and a scan rate of 112.5 nm/min.[4]
-
Data Analysis : The wavelength of maximum absorbance (λabs or λex) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the peak maximum, c is the molar concentration, and l is the path length of the cuvette.
2. Fluorescence Spectroscopy
Fluorescence emission spectra provide information on the emission maximum and are used in the calculation of the quantum yield.
-
Instrumentation : A spectrofluorometer, such as a Spex FluoroMax, is employed for these measurements.[4]
-
Sample Preparation : Samples are prepared in 1 cm pathlength quartz cells with absorbance values kept below 0.1 at both the excitation and all emission wavelengths. This is critical to avoid the inner-filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution.[4]
-
Data Acquisition : The sample is excited at or near its absorption maximum (e.g., 550 nm for Sulforhodamine 101 in ethanol).[4] The emission is scanned across a suitable range (e.g., 560 nm to 750 nm). Typical instrument settings include excitation and emission monochromator slit widths of 1 mm (providing a spectral bandwidth of 4.25 nm), a data interval of 0.5 nm, and an integration time of 2.0 seconds per data point.[4]
-
Data Correction : The raw emission spectra must be corrected for instrumental factors. This involves subtracting dark counts and correcting for the wavelength-dependent sensitivity of the detector and monochromators.[4]
3. Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined using a relative method.
-
Methodology : The quantum yield is measured by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. For red-emitting dyes, a common standard is Quinine Sulfate in 0.1 M HClO₄ (Φ = 0.604).[11]
-
Procedure :
-
Measure the absorption spectra of both the sample and the standard at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument geometry.
-
Calculate the relative quantum yield using the following equation[11]: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Alternatively, an absolute measurement can be performed using an integrating sphere system, such as a Hamamatsu C-9920.[8]
4. Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for lifetime measurements. Alternatively, pump-probe spectroscopy can be used to measure excited-state lifetimes, particularly in turbid media.[12]
-
Procedure (TCSPC) :
-
The sample is excited by a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting this decay curve with one or more exponential functions.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to this compound.
Caption: Generalized workflow for photophysical characterization.
Caption: Molecular relationship of this compound.
Caption: Application workflow for astrocyte labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. interchim.fr [interchim.fr]
- 4. omlc.org [omlc.org]
- 5. biotium.com [biotium.com]
- 6. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 7. Sulforhodamine 101 | Neuron and Astrocyte Probes | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Spectrum [Sulforhodamine 101] | AAT Bioquest [aatbio.com]
- 11. dreem.openfluor.org [dreem.openfluor.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Excitation and Emission Spectra of Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Sulforhodamine 101 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a fluorescent lipid probe commonly known by the trade name Texas Red® DHPE. This document details its photophysical characteristics, provides experimental protocols for its use, and illustrates relevant biological and experimental workflows.
Core Photophysical Properties
This compound is a lipophilic fluorescent probe synthesized by conjugating the bright, red-fluorescent dye Sulforhodamine 101 to the headgroup of the phospholipid DHPE. This structure allows for its ready incorporation into lipid bilayers, making it an invaluable tool for studying membrane dynamics.
The spectral properties of this compound are influenced by its local environment, particularly the solvent. The quantitative data for this compound and its parent fluorophore, Sulforhodamine 101, are summarized in the table below for comparative analysis.
| Property | This compound (Texas Red® DHPE) | Sulforhodamine 101 |
| Excitation Maximum (λex) | 582 nm (in MeOH)[1], 583 nm (in MeOH)[2], ~595 nm[3][4] | 578 nm[5], 586 nm[6] |
| Emission Maximum (λem) | 601 nm (in MeOH)[1], 615 nm[2][3][4] | 593 nm[5], 605 nm[6], 606 nm |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ (for SR101-DHPE)[2] | 110,000 cm⁻¹M⁻¹ at 576 nm[7], 139,000 cm⁻¹M⁻¹ at 576 nm[5][8] |
| Quantum Yield (Φ) | Not explicitly found for the DHPE conjugate. | 0.9 (in ethanol)[8] |
| Molecular Weight | ~1381 g/mol [1][2] | ~607 g/mol |
Experimental Protocols
I. General Protocol for Fluorescence Spectroscopy of Liposomes Incorporating this compound
This protocol outlines the steps for preparing fluorescently labeled liposomes and measuring their excitation and emission spectra.
Materials:
-
This compound
-
Matrix lipid(s) (e.g., POPC, DPPC)
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, dissolve the desired matrix lipid(s) and this compound in chloroform. A typical molar ratio of fluorescent probe to matrix lipid is 1 mol%.
-
Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome (B1194612) Hydration and Extrusion:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to create large unilamellar vesicles (LUVs) of a uniform size.
-
-
Fluorescence Spectroscopy:
-
Dilute the liposome suspension in the desired buffer to a concentration suitable for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
Place the sample in a quartz cuvette.
-
Excitation Spectrum Measurement: Set the emission monochromator to the expected emission maximum (e.g., 615 nm) and scan a range of excitation wavelengths (e.g., 500-600 nm).
-
Emission Spectrum Measurement: Set the excitation monochromator to the determined excitation maximum (e.g., 583 nm) and scan a range of emission wavelengths (e.g., 595-700 nm).
-
Correct the spectra for buffer blank and instrument-specific factors.
-
II. Membrane Fusion Assay using FRET
This compound is frequently used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor probe like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) to monitor membrane fusion.[1][9]
Principle: When donor (NBD-PE) and acceptor (this compound) probes are in close proximity within the same lipid bilayer, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Upon fusion of these labeled liposomes with an unlabeled population, the probes are diluted, increasing the distance between them. This leads to a decrease in FRET, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
Procedure:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Prepare liposomes containing both NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 1 mol% each).
-
Unlabeled Liposomes: Prepare liposomes with only the matrix lipid.
-
-
Initiate Fusion: Mix the labeled and unlabeled liposome populations. Induce fusion using a fusogen (e.g., PEG, calcium ions, or specific proteins).
-
Monitor Fluorescence: In a fluorometer, excite the donor (NBD-PE, λex ~460-470 nm) and monitor the emission of both the donor (λem ~530 nm) and the acceptor (λem ~615 nm) over time. An increase in the donor-to-acceptor emission ratio indicates membrane fusion.
III. Tracking Endocytosis
This compound can be used to label the plasma membrane of live cells and track its internalization through endocytosis.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Labeling:
-
Prepare a labeling solution of this compound in a serum-free medium or appropriate buffer. The final concentration may need to be optimized but can be in the low µM range.
-
Incubate the cells with the labeling solution at 4°C to allow the probe to insert into the plasma membrane while minimizing endocytosis.
-
-
Initiate Endocytosis: Wash the cells with cold buffer to remove excess probe and then add pre-warmed complete medium. Transfer the cells to a 37°C incubator to allow endocytosis to proceed.
-
Imaging: At various time points, image the cells using fluorescence microscopy. The fluorescent signal, initially at the plasma membrane, will be observed in intracellular vesicles as endocytosis progresses.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
Caption: Workflow for a membrane fusion assay using FRET.
Caption: Workflow for tracking endocytosis with this compound.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 8. omlc.org [omlc.org]
- 9. thomassci.com [thomassci.com]
Understanding Sulforhodamine 101 DHPE: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Sulforhodamine 101 DHPE (also known as Texas Red® DHPE), a fluorescent phospholipid analog. While initially considered in the broad context of lipid raft markers, this document clarifies its specific role and application in studying membrane biophysics, focusing on its preference for liquid-disordered phases. This guide offers detailed experimental protocols, quantitative data, and visual workflows to aid in the effective application of this tool for membrane research.
Introduction to Lipid Rafts and Fluorescent Probes
Lipid rafts are small (10-200 nm), dynamic, and heterogeneous microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains are more ordered and tightly packed, existing in a liquid-ordered (Lo) phase, compared to the surrounding bilayer, which is in a more fluid liquid-disordered (Ld) phase.[3] Lipid rafts are believed to play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation.[4][5]
The study of these nanoscale domains relies heavily on advanced biophysical techniques, among which fluorescence microscopy is paramount. Fluorescent lipid analogs are indispensable tools that allow for the visualization and characterization of membrane domains.[6] These probes can be broadly categorized into those that preferentially partition into the Lo phase (raft markers) and those that favor the Ld phase (non-raft markers). Understanding the specific partitioning behavior of a fluorescent probe is critical for the correct interpretation of experimental results.
This compound: Properties and Partitioning Behavior
This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 (Texas Red) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid headgroup.[7] This structure gives it the properties of a phospholipid, allowing it to integrate into lipid bilayers.
Contrary to being a marker for the ordered lipid raft domains, studies have demonstrated that This compound preferentially partitions into the liquid-disordered (Ld) phase of the membrane. This makes it a valuable tool for demarcating and studying the non-raft regions of the plasma membrane, providing a crucial contrast to raft-localizing probes. Its bulky and polar headgroup, conferred by the Sulforhodamine 101 moiety, likely disfavors the tight packing characteristic of the Lo phase.
Physicochemical Properties
The key properties of this compound are summarized in the table below, making it suitable for fluorescence microscopy and Förster Resonance Energy Transfer (FRET) studies, often as a FRET acceptor.[7][8]
| Property | Value | Reference(s) |
| Full Name | N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt | [7] |
| Alternate Names | Texas Red® DHPE, TR-DHPE | |
| CAS Number | 187099-99-6 | [7] |
| Molecular Weight | ~1381.84 g/mol | |
| Excitation Max. | ~582 - 595 nm | [7] |
| Emission Max. | ~601 - 615 nm | [7] |
| Phase Preference | Liquid-disordered (Ld) | [9] |
Quantitative Partitioning Data
The partitioning of a fluorescent probe between the liquid-ordered (Lo) and liquid-disordered (Ld) phases is quantified by the partition coefficient (Kp = [Probe]Lo / [Probe]Ld). A Kp value less than 1 indicates a preference for the Ld phase. The table below presents comparative partitioning data for various fluorescent lipid probes to highlight the behavior of DHPE-labeled lipids.
| Fluorescent Probe | Probe Type | Partition Coefficient (Kp Lo/Ld) | Phase Preference |
| Bodipy-GM1 | Ganglioside Analog | > 1 | Liquid-ordered (Raft) |
| NBD-DPPE | Phospholipid Analog | > 1 | Liquid-ordered (Raft) |
| Rhodamine-DOPE | Phospholipid Analog | < 1 | Liquid-disordered (Non-Raft) |
| DHPE-derivatives (general) | Phospholipid Analog | < 1 | Liquid-disordered (Non-Raft)[1] |
Note: Specific Kp values can vary depending on the exact lipid composition of the model membrane and temperature.
Experimental Methodologies
The primary application of this compound is in the preparation of model membranes and for live-cell imaging to visualize and quantify the dynamics and organization of the liquid-disordered phase.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a widely used model system for studying lipid phase separation. The following protocol describes the preparation of GUVs incorporating this compound using the electroformation method.[10][11]
Materials:
-
Phospholipids (B1166683) of interest (e.g., DOPC, Sphingomyelin, Cholesterol for a raft-forming mixture)
-
This compound (Texas Red-DHPE)
-
Chloroform (B151607) (spectroscopic grade)
-
Indium Tin Oxide (ITO) coated glass slides
-
GUV electroformation chamber (e.g., Nanion Vesicle Prep Pro)
-
Sucrose (B13894) solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)
-
Vacuum desiccator
-
Hamilton syringe
Procedure:
-
Lipid Stock Preparation: Dissolve the desired phospholipids and cholesterol in chloroform to a final concentration of 10 mM.
-
Probe Incorporation: Add this compound stock solution (1 mM in chloroform) to the lipid mixture to achieve a final molar ratio of 1:500 (probe:lipid).[10]
-
Lipid Film Formation: Using a Hamilton syringe, spread 10-20 µL of the lipid-probe mixture evenly onto the conductive side of an ITO slide.
-
Solvent Evaporation: Place the slide in a vacuum desiccator for at least 30 minutes to ensure complete removal of the chloroform.
-
GUV Formation:
-
Assemble the electroformation chamber with the lipid-coated ITO slide.
-
Add the sucrose solution to form a chamber over the lipid film.
-
Place a second ITO slide on top, conductive side down, to seal the chamber.
-
Apply an AC electric field according to the instrument's protocol (e.g., 5 Hz, 3V for 2 hours at 37°C).[11]
-
-
Harvesting GUVs: After formation, carefully collect the GUV suspension from the chamber.
-
Imaging: Transfer the GUVs to a microscope slide for imaging. Use appropriate filter sets for Texas Red (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).
Live-Cell Labeling and Imaging
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Prepare Labeling Solution: Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-5 µg/mL. Vortex thoroughly.
-
Cell Labeling: Replace the culture medium with the labeling solution and incubate the cells for 10-20 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unincorporated probe.
-
Imaging: Image the cells immediately using the appropriate Texas Red filter set. For time-lapse imaging, minimize light exposure to reduce phototoxicity and photobleaching.
Visualizing Workflows and Concepts
Graphviz diagrams are provided to illustrate key experimental workflows and the conceptual basis for using this compound in membrane research.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 11. researchgate.net [researchgate.net]
Technical Guide: Photophysical Properties of Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum yield and photostability of Sulforhodamine 101 dihexadecanoyl-sn-glycero-3-phosphoethanolamine (SR101 DHPE), a fluorescent lipid probe widely used in membrane studies. Due to the scarcity of published data for the lipid-conjugated form, this guide presents the well-characterized properties of the parent fluorophore, Sulforhodamine 101 (SR101), and provides detailed protocols for the empirical determination of these key parameters for SR101 DHPE in user-specific experimental contexts.
Introduction to Sulforhodamine 101 DHPE
This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). This structure allows the probe to readily integrate into phospholipid bilayers, making it an excellent tool for imaging lipid membranes, detecting protein-ligand binding, and monitoring membrane fusion and colocalization via Förster Resonance Energy Transfer (FRET).
The photophysical properties of a fluorophore, such as its quantum yield and photostability, can be significantly influenced by its local environment. When incorporated into a lipid membrane, the polarity, viscosity, and phase of the bilayer can alter the performance of SR101 DHPE compared to its parent dye in solution. Therefore, while the data for SR101 provides a strong baseline, empirical validation is crucial.
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is generally desirable for sensitive detection.
Quantitative Data for Sulforhodamine 101 (Parent Dye)
| Compound | Solvent/Medium | Quantum Yield (Φ) |
| Sulforhodamine 101 | Ethanol (B145695) | ~0.90 - 1.00 |
| Sulforhodamine 101 | PBS | ~0.61 |
| Rhodamine 101 | Ethanol | ~0.91 |
Data compiled from multiple sources.
The quantum yield of SR101 DHPE within a lipid bilayer is expected to be influenced by factors such as lipid packing, membrane phase (e.g., liquid-disordered vs. liquid-ordered), and the presence of quenchers. The local micro-viscosity within the membrane can restrict non-radiative decay pathways, potentially leading to an increase in quantum yield compared to more fluid environments.
Experimental Protocol: Relative Quantum Yield Measurement
The relative quantum yield of SR101 DHPE can be determined by comparing its fluorescence to a standard of known quantum yield (e.g., SR101 in ethanol). The comparative method, which involves creating a calibration curve, is recommended for its high accuracy.
Materials:
-
SR101 DHPE incorporated into liposomes or another model membrane system.
-
Sulforhodamine 101 (or another suitable standard like Rhodamine 6G) as the reference standard.
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
High-purity solvents (e.g., ethanol for the standard, appropriate buffer for the liposomes).
-
1 cm pathlength quartz cuvettes.
Methodology:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL SR101 in ethanol). Prepare the SR101 DHPE-labeled liposomes at a known concentration.
-
Prepare Serial Dilutions: Create a series of dilutions for both the reference standard and the SR101 DHPE sample. The dilutions should be prepared to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 575 nm). Record the exact absorbance values.
-
Measure Emission Spectra:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
For each sample, record the corrected fluorescence emission spectrum over the expected emission range (e.g., 590-700 nm).
-
Ensure all instrument settings (e.g., excitation/emission slit widths, detector gain) are kept identical for all measurements, including the standard and the unknown sample.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each sample.
-
For both the reference standard and the SR101 DHPE sample, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (Gradient, Grad).
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × ( GradS / GradR ) × ( nS2 / nR2 ) Where:
-
ΦR is the known quantum yield of the reference standard.
-
GradS and GradR are the gradients from the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solvents, respectively.
-
-
Caption: Workflow for relative quantum yield measurement.
Photostability
Photostability refers to a fluorophore's resistance to photochemical destruction (photobleaching) upon exposure to excitation light. High photostability is critical for experiments requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule tracking. Rhodamine dyes, including SR101, are known for their relatively high photostability.
Factors Affecting Photostability
Photobleaching occurs when the fluorophore, in its excited triplet state, reacts with molecular oxygen, leading to irreversible chemical modification. The rate of photobleaching is influenced by:
-
Excitation Light Intensity: Higher intensity increases the rate of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching.
-
Local Environment: The chemical environment can either protect or sensitize the fluorophore to photobleaching.
Derivatives of SR101 have been shown to possess high stability, suggesting the core fluorophore is robust.
Experimental Protocol: Photostability Measurement (Photobleaching Assay)
This protocol describes a typical method for quantifying the photostability of SR101 DHPE in a model membrane using fluorescence microscopy.
Materials:
-
SR101 DHPE incorporated into a supported lipid bilayer (SLB) or giant unilamellar vesicles (GUVs).
-
Fluorescence microscope (confocal or epifluorescence) with a suitable laser line or filter set (e.g., for ~580 nm excitation).
-
Image analysis software (e.g., ImageJ/Fiji).
-
Antifade reagents (optional, for comparison).
Methodology:
-
Sample Preparation: Prepare the SLB or GUVs containing SR101 DHPE and mount for microscopy.
-
Locate Region of Interest (ROI): Identify a uniformly fluorescent area of the membrane.
-
Set Imaging Parameters:
-
Choose an objective and set the focus.
-
Adjust the excitation light intensity (laser power or lamp attenuation) and detector gain to achieve a good signal-to-noise ratio without saturating the detector.
-
Crucially, these parameters must remain constant throughout the experiment.
-
-
Acquire Time-Lapse Series:
-
Begin a time-lapse acquisition, capturing images of the ROI at regular intervals (e.g., one image every 5 seconds).
-
Continue imaging under constant illumination until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).
-
-
Data Analysis:
-
Open the image series in analysis software.
-
Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each frame of the time-lapse series.
-
Measure the background intensity in a region with no fluorophores.
-
Subtract the background from the mean ROI intensity for each time point.
-
Normalize the intensity values by dividing each value by the initial intensity (from the first frame).
-
Plot the normalized fluorescence intensity (y-axis) against time (x-axis).
-
The resulting curve represents the photobleaching decay. The half-life (t1/2), the time it takes for the fluorescence to drop to 50% of its initial value, can be determined from this curve as a quantitative measure of photostability.
-
Caption: Workflow for photostability (photobleaching) measurement.
Application Example: FRET-Based Membrane Fusion Assay
SR101 DHPE is frequently used as a FRET acceptor in combination with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to monitor membrane fusion.
Principle:
-
Initial State: A "labeled" population of liposomes is prepared containing both the NBD-PE (donor) and SR101 DHPE (acceptor) probes at a high surface density. When the donor is excited (~470 nm), its emission energy is efficiently transferred to the nearby acceptor, resulting in strong acceptor fluorescence (~615 nm) and quenched donor fluorescence.
-
Fusion Event: The labeled liposomes are mixed with an "unlabeled" population. When a labeled and an unlabeled liposome (B1194612) fuse, the probes from the labeled vesicle spread out over a larger membrane area.
-
Signal Change: This dilution increases the average distance between donor and acceptor probes. Consequently, FRET efficiency decreases. This is observed as an increase in donor fluorescence (dequenching) and a decrease in sensitized acceptor emission. The change in fluorescence intensity over time is used to monitor the kinetics of membrane fusion.
Caption: Principle of a FRET-based membrane fusion assay.
An In-depth Technical Guide to Sulforhodamine 101 DHPE: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE, also known as Texas Red® DHPE, is a fluorescently labeled phospholipid probe widely utilized in the study of biological membranes. Its excellent photophysical properties and ability to be incorporated into lipid bilayers make it an invaluable tool for investigating membrane structure, dynamics, and fusion events. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and a key application of this compound, tailored for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Chemical Structure and Properties
This compound is a conjugate of the fluorescent dye Sulforhodamine 101 and the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). The Sulforhodamine 101 moiety is attached to the headgroup of the DHPE molecule via a stable sulfonamide linkage.
The chemical structure consists of the rigid, polycyclic xanthene core of Sulforhodamine 101, which is responsible for its high fluorescence quantum yield and photostability. The two sulfonate groups on the phenyl ring of the dye enhance its water solubility and reduce aggregation. The DHPE component, a saturated 16-carbon phospholipid, allows for the stable incorporation of the probe into the hydrophobic core of lipid bilayers.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C68H101N3O14PS2•C6H16N | |
| Molecular Weight | 1381.84 g/mol | |
| CAS Number | 187099-99-6 | |
| Alternate Names | N-(Rhodamine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolamine, triethylammonium (B8662869) salt; Texas Red DHPE; TR-DHPE | |
| Excitation Maximum (λex) | ~583-595 nm | [1][2] |
| Emission Maximum (λem) | ~601-615 nm | [1][2] |
| Appearance | Dark solid | [1] |
| Solubility | Chloroform (B151607), DMSO | [1][2] |
Synthesis of this compound
The synthesis of this compound involves the reaction of a reactive derivative of Sulforhodamine 101, typically the sulfonyl chloride (commercially known as Texas Red®), with the primary amine of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).
General Reaction Scheme
The primary amine of the ethanolamine (B43304) headgroup of DHPE acts as a nucleophile, attacking the electrophilic sulfur atom of the Sulforhodamine 101 sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by a base present in the reaction mixture.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific starting materials and desired scale.
Materials:
-
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)
-
Sulforhodamine 101 sulfonyl chloride (Texas Red®)
-
Anhydrous Chloroform or a mixture of Chloroform and Methanol (B129727)
-
Anhydrous Triethylamine (B128534) or another suitable non-nucleophilic base
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolution of DHPE: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DHPE in anhydrous chloroform (or a chloroform/methanol mixture).
-
Addition of Base: Add a slight molar excess of anhydrous triethylamine to the DHPE solution. This will act as a scavenger for the HCl produced during the reaction.
-
Addition of Sulforhodamine 101 Sulfonyl Chloride: While stirring, slowly add a solution of Sulforhodamine 101 sulfonyl chloride in anhydrous chloroform to the reaction mixture. It is recommended to use a slight molar excess of DHPE to ensure complete consumption of the reactive dye.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the fluorescent product spot.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel. A gradient of methanol in chloroform is typically used as the eluent to separate the desired product from unreacted starting materials and byproducts. The fluorescent fractions corresponding to this compound are collected.
-
Final Product: The solvent from the purified fractions is removed under reduced pressure to yield this compound as a dark, fluorescent solid. The purity of the final product should be assessed by TLC and, if necessary, by techniques such as HPLC and mass spectrometry.
Quantitative Data for Synthesis:
While specific yields are highly dependent on the reaction scale and purification efficiency, the synthesis of fluorescently labeled lipids via this method is generally expected to proceed with moderate to good yields. Purity is critical for subsequent applications, and chromatographic purification is essential to remove any unreacted fluorescent dye, which could interfere with experimental results.
Application: FRET-Based Membrane Fusion Assay
A primary application of this compound is in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion. In these assays, this compound typically serves as the FRET acceptor, often paired with a donor fluorophore-labeled phospholipid such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).
Principle of the Assay
The FRET-based lipid mixing assay relies on the principle that FRET occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). In the context of membrane fusion:
-
Initial State (No Fusion): Two populations of liposomes are prepared. One population (donor liposomes) is labeled with both the FRET donor (e.g., NBD-PE) and acceptor (e.g., this compound). The other population (unlabeled liposomes) contains no fluorophores. In the donor liposomes, the high concentration of both fluorophores in the bilayer results in efficient FRET, leading to quenching of the donor's fluorescence and emission from the acceptor.
-
Fusion Event: When the donor and unlabeled liposomes fuse, their lipid bilayers merge. This leads to a dilution of the donor and acceptor probes into the larger, fused membrane.
-
Signal Change: The increased distance between the donor and acceptor molecules after fusion reduces the efficiency of FRET. This results in a decrease in the acceptor's fluorescence and a corresponding increase in the donor's fluorescence (dequenching). The change in fluorescence intensity over time can be monitored to study the kinetics of membrane fusion.
Experimental Workflow
Caption: Experimental workflow for a FRET-based membrane fusion assay.
Detailed Methodologies
1. Preparation of Labeled and Unlabeled Liposomes:
-
Labeled Liposomes: Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired bulk phospholipid (e.g., POPC), along with a small mole percentage (typically 0.5-1 mol%) of both the FRET donor (NBD-PE) and acceptor (this compound).
-
Unlabeled Liposomes: Prepare a separate lipid mixture containing only the bulk phospholipid.
-
Liposome Formation: Dry the lipid mixtures to a thin film under a stream of nitrogen or argon, followed by vacuum desiccation. Hydrate the lipid films with the desired buffer to form multilamellar vesicles. Subject the hydrated lipid suspensions to several freeze-thaw cycles.
-
Extrusion: Extrude the liposome suspensions through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
2. Membrane Fusion Assay:
-
In a fluorometer cuvette, add the unlabeled liposomes to the assay buffer.
-
Initiate the experiment by adding a small volume of the labeled liposomes to the cuvette (typically at a 1:9 or 1:10 ratio of labeled to unlabeled liposomes).
-
Record the baseline fluorescence of the donor fluorophore.
-
Induce fusion by adding the fusogenic agent (e.g., Ca2+ for assays with fusogenic proteins, or polyethylene (B3416737) glycol for protein-free fusion).
-
Continuously monitor the increase in donor fluorescence over time.
3. Data Analysis:
-
The initial fluorescence intensity (before the addition of the fusogen) is set as 0% fusion.
-
The maximum fluorescence intensity, representing 100% fusion, is determined by adding a detergent (e.g., Triton X-100) to the liposome mixture to completely disrupt the vesicles and maximally dilute the fluorophores.
-
The percentage of fusion at any given time point is calculated relative to these minimum and maximum values. This allows for the determination of the initial rate and extent of membrane fusion.
Conclusion
This compound is a powerful and versatile fluorescent probe that has become an indispensable tool for the study of biological membranes. Its robust synthesis, favorable photophysical properties, and ability to be incorporated into lipid bilayers make it ideally suited for a range of applications, most notably in FRET-based assays for monitoring membrane fusion. The detailed information provided in this guide on its chemical structure, synthesis, and experimental application will aid researchers in effectively utilizing this probe to advance our understanding of fundamental membrane processes and to facilitate the development of novel therapeutic strategies.
References
In-Depth Technical Guide to the Solubility of Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Sulforhodamine 101 DHPE, a fluorescently labeled phospholipid widely used in biological research. This document compiles available data on its solubility in various solvents, details relevant experimental protocols, and presents a workflow for its application in liposome (B1194612) preparation.
Core Topic: this compound Solubility
This compound (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid probe that integrates into phospholipid bilayers. Its utility in various applications, including membrane fusion assays and as a resonance energy transfer acceptor, is critically dependent on its solubility in appropriate solvents for the preparation of stock solutions and experimental mixtures.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, information from product data sheets and related compounds provides valuable guidance.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Qualitative data.[2] |
| Dimethylformamide (DMF) | Soluble | Qualitative data.[2] | |
| 5% Methanol in Chloroform | Soluble | Qualitative data.[2] | |
| Ethanol | ≥ 1-2 mg/mL | Sonication may be required to aid dispersion.[2] | |
| Sulforhodamine 101 (Parent Compound) | Ethanol | ~1 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Purge with an inert gas recommended.[3] | |
| Dimethylformamide (DMF) | ~20 mg/mL | Purge with an inert gas recommended.[3] | |
| Rhodamine-DHPE | Chloroform | Soluble | Qualitative data.[4] |
| Cholesterol-Rhodamine Conjugate | Dimethyl sulfoxide (DMSO) | Soluble | Qualitative data.[5] |
Experimental Protocols
Protocol 1: General Method for Determining Solubility of a Fluorescent Lipid
This protocol outlines a general procedure for determining the solubility of a fluorescently labeled lipid like this compound in a given solvent.
Objective: To determine the saturation solubility of the fluorescent lipid in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO, chloroform)
-
Glass vials with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
-
Spectrophotometer or fluorometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a glass vial. The exact amount will depend on the expected solubility.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the solution using a vortex mixer for 1-2 minutes.
-
If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.[6]
-
For poorly soluble compounds, gentle warming (e.g., to 37°C) for a defined period (5-60 minutes) can be employed, followed by cooling to room temperature.[6]
-
Allow the suspension to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the known excitation and emission maxima for Sulforhodamine 101 (typically around 586 nm excitation and 605 nm emission).
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of the saturated solution from the standard curve.
-
-
Calculation:
-
Express the solubility in units such as mg/mL or mM.
-
Protocol 2: Preparation of this compound-Labeled Liposomes
This protocol describes the preparation of liposomes incorporating this compound, a common application for this fluorescent probe.
Objective: To prepare fluorescently labeled liposomes for use in downstream applications such as membrane fusion assays or cellular uptake studies.
Materials:
-
Primary phospholipids (B1166683) (e.g., DOPC, POPC)
-
Cholesterol (optional)
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC and cholesterol) and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for the fluorescent probe is 0.5-2 mol%.
-
Evaporate the organic solvent using a rotary evaporator or a gentle stream of inert gas to form a thin lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the desired aqueous buffer to the dried lipid film.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. This will result in the formation of large unilamellar vesicles (LUVs).
-
-
Purification (Optional):
-
To remove any unincorporated this compound or other components, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the prepared fluorescently labeled liposomes at 4°C and protect them from light.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound-labeled liposomes.
This guide provides a foundational understanding of the solubility and handling of this compound for research and development purposes. For critical applications, it is always recommended to perform in-house solubility tests to confirm the performance in your specific experimental setup.
References
Sulforhodamine 101 DHPE: A Technical Guide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the suitability of Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also widely known as Texas Red™ DHPE, for live-cell imaging applications. By leveraging its unique properties as a fluorescently labeled phospholipid, this probe offers robust capabilities for investigating membrane dynamics, cellular trafficking, and molecular interactions within a living cellular context.
Core Principles and Suitability
This compound is a lipophilic fluorescent probe engineered by conjugating the bright, photostable red fluorophore Sulforhodamine 101 (the chromophore of Texas Red™) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety. This structure allows the probe to spontaneously insert into the outer leaflet of the plasma membrane of live cells. Once integrated, it serves as a stable and reliable marker for the cell surface and can be internalized through natural cellular processes, making it an excellent tool for tracking membrane trafficking and endocytosis. Its spectral properties also make it a valuable component in fluorescence resonance energy transfer (FRET) studies.
The suitability of this compound for live-cell imaging stems from several key attributes:
-
High Photostability: The Sulforhodamine 101 fluorophore is known for its resistance to photobleaching, enabling longer-term imaging experiments with minimal signal degradation.
-
Bright Red Fluorescence: Its strong emission in the red part of the spectrum minimizes interference from cellular autofluorescence, which is typically more pronounced in the blue and green channels.
-
Stable Membrane Integration: The DHPE lipid anchor ensures stable incorporation into the lipid bilayer, providing a clear and persistent label of the plasma membrane and associated vesicles.
-
Versatility in Applications: It can be used to study a range of cellular processes, including endocytosis, membrane fusion, and as a FRET acceptor to probe molecular-level interactions at the cell surface.
While specific cytotoxicity data for this compound is not extensively published, studies on similar lipid-conjugated dyes and rhodamine conjugates suggest that at the low micromolar or nanomolar concentrations typically used for imaging, the probe exhibits low toxicity for short- to medium-term experiments.[1][2][3] However, as with any exogenous agent, it is imperative for researchers to perform their own cytotoxicity assessments for their specific cell type and experimental conditions, particularly for long-term imaging studies.
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Synonyms | Texas Red™ DHPE, TR-DHPE | [4] |
| Excitation Maximum (λex) | ~582 - 595 nm | [4] |
| Emission Maximum (λem) | ~601 - 615 nm | [4] |
| Molecular Weight | ~1381 g/mol | [4] |
| Solubility | Chloroform, DMSO | [4] |
| Cellular Localization | Plasma membrane, endocytic vesicles | [4] |
Key Applications and Methodologies
Live-Cell Membrane Labeling and Endocytosis Tracking
This compound is an effective tool for visualizing the plasma membrane and tracking its internalization through endocytic pathways. By labeling the cell surface, researchers can monitor the formation of endocytic vesicles and their subsequent trafficking within the cell in real-time.
-
Reagent Preparation: Prepare a stock solution of this compound at 1 mM in a suitable organic solvent such as high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution into a serum-free medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is between 1-5 µM.[5] It is crucial to optimize this concentration for your specific cell type to achieve adequate signal with minimal background and potential toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.[6] Incubation on ice can be used to label the plasma membrane while inhibiting endocytosis.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filter sets for Texas Red or similar red fluorophores (e.g., excitation ~590 nm, emission ~620 nm).
Caption: Workflow for labeling live cells with this compound to track endocytosis.
Fluorescence Resonance Energy Transfer (FRET) Acceptor
This compound is frequently employed as a FRET acceptor in combination with a suitable donor probe, such as a fluorescein- or NBD-labeled lipid.[4] FRET is a powerful technique for studying molecular interactions at distances of 1-10 nm. When a donor and acceptor are in close proximity, excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence and a corresponding quenching of donor fluorescence. This principle can be used to study membrane fusion, lipid raft dynamics, and protein-lipid interactions.
This protocol provides a general framework for a liposome-to-cell fusion assay.
-
Liposome Preparation: Prepare liposomes incorporating both a donor lipid (e.g., NBD-PE) and an acceptor lipid (this compound) at concentrations that facilitate FRET (e.g., 1-2 mol% of each).
-
Cell Preparation: Culture cells of interest in an imaging-compatible dish.
-
Incubation: Add the FRET-labeled liposomes to the cells in a suitable buffer and incubate under conditions that promote fusion.
-
Imaging: Acquire images in three channels:
-
Donor Channel: Excite at the donor's excitation wavelength (e.g., ~460 nm for NBD) and collect at the donor's emission wavelength (e.g., ~535 nm).
-
Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., ~590 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm). This channel measures the total amount of acceptor.
-
FRET Channel: Excite at the donor's excitation wavelength (e.g., ~460 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm).
-
-
Analysis: An increase in the donor fluorescence and a decrease in the FRET signal indicate membrane fusion, as the dilution of the probes in the cell membrane increases the distance between them, disrupting FRET. Quantitative FRET analysis requires careful controls and corrections for spectral bleed-through.[1]
Caption: Principle of a FRET-based assay to monitor membrane fusion using SR101 DHPE.
Conclusion
This compound is a highly effective and versatile fluorescent probe for live-cell imaging of the plasma membrane and its associated dynamic processes. Its favorable photophysical properties and stable integration into lipid bilayers make it a reliable choice for tracking endocytosis and participating as an acceptor in FRET-based studies of molecular interactions. While it exhibits low toxicity at typical working concentrations, researchers must validate its suitability and potential cytotoxic effects within their specific experimental system to ensure data integrity and accurate biological interpretation.
References
- 1. Live imaging fluorescent dye for lipid droplets (LDs) | LipiDye™Ⅱ | フナコシ [funakoshi.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. researchgate.net [researchgate.net]
Sulforhodamine 101 DHPE: An In-Depth Technical Guide to its Application as a Tracer for Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulforhodamine 101 DHPE as a fluorescent tracer for studying the dynamic properties of lipid membranes. It covers the fundamental principles of its application, detailed experimental protocols, and methods for quantitative data analysis.
Introduction to this compound
This compound is a fluorescently labeled phospholipid analog widely used in biophysical and cell biology research to investigate the structure and dynamics of lipid bilayers. It consists of a Sulforhodamine 101 fluorophore covalently attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows the molecule to readily integrate into phospholipid membranes, serving as a tracer for membrane dynamics without significantly perturbing the bilayer's intrinsic properties. Its bright fluorescence and high photostability make it an excellent probe for various advanced microscopy techniques.
The primary application of this compound lies in its use as a tracer in techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) to measure key membrane properties like lipid diffusion coefficients and membrane fluidity. Furthermore, in conjunction with a suitable donor fluorophore like NBD-PE, it is a commonly used acceptor in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion and lipid mixing.
Physicochemical and Spectroscopic Properties
Understanding the properties of this compound is crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C68H101N3O14PS2•C6H16N | |
| Molecular Weight | 1381.84 g/mol | |
| Excitation Maximum (λex) | ~583 - 595 nm | [1][2] |
| Emission Maximum (λem) | ~605 - 615 nm | [1][2] |
| Solubility | Soluble in DMSO, DMF, and 5% MeOH/CHCl3 | [1] |
| Common Aliases | Texas Red® DHPE, TR-DHPE | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation of Labeled Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are a widely used model system for studying membrane dynamics. The following protocol describes the preparation of SLBs containing this compound by the vesicle fusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)
-
This compound in chloroform (e.g., at 1 mg/mL)
-
Glass coverslips or other suitable hydrophilic substrate
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Calcium Chloride (CaCl2) solution (e.g., 1 M)
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the desired lipids (e.g., DOPC) with this compound at a molar ratio of approximately 1000:1 (lipid:probe).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Rehydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the solution vigorously to form multilamellar vesicles (MLVs).
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the MLV suspension through the extruder at least 11 times to form small unilamellar vesicles (SUVs).
-
-
Substrate Cleaning:
-
Clean the glass coverslips thoroughly. A common procedure involves sonication in a solution of detergent, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
-
SLB Formation:
-
Place the cleaned coverslip in a suitable chamber.
-
Add the SUV suspension to the chamber.
-
Add CaCl2 to a final concentration of 2-5 mM to induce vesicle fusion onto the glass surface.
-
Incubate for 30-60 minutes at room temperature.
-
Gently wash the chamber with excess buffer to remove unfused vesicles.
-
The SLB is now ready for imaging and analysis.
-
Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion
FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Instrumentation:
-
Confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.
-
Objective with a high numerical aperture (e.g., 60x or 100x oil immersion).
-
Environmental chamber to maintain constant temperature.
Procedure:
-
Sample Preparation: Prepare an SLB labeled with this compound as described in section 3.1.
-
Image Acquisition Setup:
-
Mount the sample on the microscope stage.
-
Focus on the plane of the lipid bilayer.
-
Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at 561 nm, emission collected between 580-650 nm).
-
-
Pre-Bleach Imaging: Acquire a few images at low laser power to establish the initial fluorescence intensity.
-
Photobleaching:
-
Define a region of interest (ROI) for bleaching (typically a circular spot of a few micrometers in diameter).
-
Apply a high-intensity laser pulse to the ROI for a short duration to photobleach the fluorophores.
-
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse in from the surrounding area.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached region.
-
Normalize the recovery curve.
-
Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A common model for two-dimensional diffusion is: F(t) = A * (1 - exp(-τ / t)) where F(t) is the fluorescence intensity at time t, A is the mobile fraction, and τ is the characteristic recovery time, which is related to the diffusion coefficient by: D = ω² / (4 * τ) where ω is the radius of the bleached spot.
-
Fluorescence Correlation Spectroscopy (FCS) for Membrane Dynamics
FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion characteristics of fluorescent molecules.
Instrumentation:
-
A dedicated FCS setup or a CLSM with FCS capabilities.
-
A high-sensitivity point detector (e.g., avalanche photodiode).
-
Correlation software.
Procedure:
-
Sample Preparation: Prepare an SLB labeled with a low concentration of this compound (typically in the nanomolar range to ensure that only a few molecules are in the observation volume at any given time).
-
Instrument Calibration: Calibrate the detection volume using a solution of a known fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G in water).
-
Data Acquisition:
-
Position the laser focus on the lipid bilayer.
-
Record the fluorescence intensity fluctuations over a period of time (typically several minutes).
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF), G(τ), of the fluorescence intensity fluctuations.
-
Fit the ACF to a two-dimensional diffusion model to obtain the diffusion time (τD) and the average number of molecules in the observation volume (N). The model for 2D diffusion is: G(τ) = (1/N) * (1 + (τ / τ_D))⁻¹
-
The diffusion coefficient (D) is then calculated using the diffusion time and the radius of the observation volume (ω₀): D = ω₀² / (4 * τ_D)
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from experiments using this compound or its close analog, Texas Red DHPE.
Table 1: Diffusion Coefficients of Texas Red DHPE in Supported Lipid Bilayers
| Lipid Composition | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Mobile Fraction (Mf) (%) | Reference |
| DOPC | 23 | 3.0 ± 0.6 | Not Reported | [4] |
| POPC | Not Reported | 3.0 ± 0.6 | Not Reported | [4] |
| DOPC/DPPC/Cholesterol | 22 | Varies with phase | Not Reported | [5] |
| DOPC with varying biotin-PE | Not Reported | 1.7 ± 0.3 to 2.5 ± 0.3 | Not Reported | [6] |
Table 2: FRET Parameters for NBD-PE/Rhodamine-PE Pair in Membrane Fusion Assays
| Parameter | Description | Typical Value | Reference |
| Donor | NBD-PE | - | [7] |
| Acceptor | Rhodamine-PE | - | [7] |
| Excitation Wavelength | ~470 nm (for NBD) | - | [7] |
| Emission Wavelength | ~585 nm (for Rhodamine) | - | [7] |
| Principle | Decrease in FRET upon fusion of labeled and unlabeled vesicles | - | [7] |
Visualizations of Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts described in this guide.
Caption: Workflow for the preparation of a Supported Lipid Bilayer (SLB).
Caption: Experimental workflow for a FRAP experiment.
Caption: Conceptual workflow of an FCS experiment.
Caption: Principle of a FRET-based membrane fusion assay.
References
- 1. Imaging FCS plasma membrane processes organization dynamics- Oxford Instruments [andor.oxinst.com]
- 2. Accurate Determination of Membrane Dynamics with Line-Scan FCS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Electrophoretic Measurements of Lipid Charges in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating the Nano-World: A Technical Guide to Sulforhodamine 101 DHPE and its Aliases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulforhodamine 101 DHPE, a versatile fluorescent lipid probe crucial for visualizing and quantifying molecular dynamics in cellular membranes. This document will explore its alternate names, core properties, and detailed applications, offering researchers the foundational knowledge required for its effective implementation in their experimental designs.
Nomenclature and Identification: Beyond a Single Name
This compound is frequently referred to by several alternate names in scientific literature and commercial products. Understanding these synonyms is critical for a comprehensive literature search and for identifying the correct reagent. The most common and commercially prominent alternate name is Texas Red® DHPE .
Other synonyms include:
-
N-(Rhodamine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolamine, triethylammonium (B8662869) salt[1][3]
-
N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[4]
-
Sulforhodamine 101 1,2-dihexadecanoyl-SN-glycero-3-phosphoethanolLamine, triethylammonium salt[2]
The unique Chemical Abstracts Service (CAS) number for this compound is 187099-99-6 , which serves as a definitive identifier across all nomenclature.[1][2][4]
Core Physicochemical and Spectroscopic Properties
This compound is a phospholipid conjugate where the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is labeled with the bright, red-fluorescent dye Sulforhodamine 101 (also known as Texas Red).[4][5] This structure allows it to be readily incorporated into lipid bilayers, making it an excellent probe for studying membrane structure and dynamics.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 187099-99-6 | [1][2][4] |
| Molecular Formula | C₆₈H₁₀₁N₃O₁₄PS₂•C₆H₁₆N | [1] |
| Molecular Weight | ~1381.84 g/mol | [1][2] |
| Excitation Maximum (λex) | ~582 - 595 nm | [4][5] |
| Emission Maximum (λem) | ~601 - 615 nm | [4][5] |
| Quantum Yield (Φ) | 0.93 (in PBS), 0.97 (in Ethanol) | [6] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Soluble in chloroform (B151607) and DMSO | [4][7] |
Key Applications and Experimental Protocols
This compound is a powerful tool in various biophysical and cell biology applications, primarily due to its ability to be incorporated into lipid membranes and its favorable photophysical properties.
Membrane Labeling and Trafficking Studies
Due to its lipidic nature, Texas Red DHPE readily inserts into cellular membranes and liposomes. This allows for the visualization of membrane dynamics, including endocytosis, exocytosis, and intracellular vesicle trafficking.[4]
Fluorescence Resonance Energy Transfer (FRET) Assays for Membrane Fusion
A principal application of this compound is in membrane fusion assays as a FRET acceptor.[4] It is commonly paired with a donor fluorophore-labeled lipid, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).
The underlying principle of this assay is the proximity-dependent energy transfer from the donor (NBD) to the acceptor (Texas Red). When donor and acceptor probes are in close proximity within the same membrane, excitation of the donor leads to emission from the acceptor. Upon fusion of these labeled membranes with an unlabeled membrane population, the average distance between the donor and acceptor molecules increases, leading to a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
Below is a generalized experimental protocol for a liposome (B1194612) fusion assay using a NBD-PE/Texas Red DHPE FRET pair.
Experimental Protocol: Liposome Fusion FRET Assay
-
Liposome Preparation:
-
Prepare two populations of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using standard methods like extrusion or sonication.
-
Labeled Liposomes: Incorporate 0.5 mol% of NBD-PE (donor) and 0.5 mol% of Texas Red DHPE (acceptor) into the lipid mixture during preparation. A common lipid composition is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
-
Unlabeled Liposomes: Prepare a separate population of liposomes with the same lipid composition but without the fluorescent probes.
-
The lipids are first dissolved in an organic solvent (e.g., chloroform), mixed, and then the solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is then hydrated with the desired buffer, followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a relatively uniform size.
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.
-
Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG), calcium ions, or specific proteins).
-
Monitor the fluorescence intensity of both the donor (NBD, λem ~535 nm) and the acceptor (Texas Red, λem ~615 nm) over time, with the excitation wavelength set for the donor (λex ~460 nm).
-
-
Data Analysis:
-
A decrease in FRET is indicative of membrane fusion. This is quantified by observing an increase in the NBD emission and a concurrent decrease in the Texas Red emission. The change in the ratio of acceptor to donor fluorescence intensity is often plotted against time to determine the kinetics of fusion.
-
Visualization of Methodologies and Concepts
To further elucidate the experimental workflows and conceptual underpinnings of this compound applications, the following diagrams are provided.
Application in Studying Lipid Rafts and Signaling
This compound can also be employed to study the organization and dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling. By observing the partitioning of Texas Red DHPE within the plasma membrane, researchers can gain insights into the heterogeneity of the lipid bilayer.
The general workflow for investigating the involvement of lipid rafts in a signaling pathway often involves the following steps:
-
Cell Labeling: Cells are labeled with this compound to visualize the plasma membrane.
-
Stimulation: The signaling pathway of interest is activated through the addition of a specific ligand or stimulus.
-
Microscopy: Advanced microscopy techniques, such as fluorescence recovery after photobleaching (FRAP) or single-particle tracking (SPT), are used to monitor changes in the lateral diffusion and localization of the fluorescent probe.
-
Co-localization Studies: The localization of Texas Red DHPE is often compared with that of known lipid raft markers (e.g., fluorescently tagged cholera toxin B subunit, which binds to the ganglioside GM1) or key signaling proteins to determine if the signaling events are occurring within these microdomains.
The diagram below illustrates a simplified signaling pathway that can be investigated using probes like this compound.
Conclusion
This compound, widely known as Texas Red DHPE, is an indispensable tool for researchers in cell biology, biophysics, and drug development. Its robust photophysical properties and its ability to integrate into lipid bilayers make it ideal for a wide range of applications, from monitoring membrane fusion events to dissecting the complex organization of cellular membranes. A thorough understanding of its properties and alternate names, as outlined in this guide, will empower researchers to effectively utilize this probe to unravel the intricate workings of the nano-world of cellular membranes.
References
- 1. rsc.org [rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. scbt.com [scbt.com]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid rafts and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 7. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Studying Lipid-Protein Interactions with Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical instruction on the use of the fluorescent lipid probe, Sulforhodamine 101 DHPE (also known as Texas Red® DHPE), for the quantitative and qualitative analysis of lipid-protein interactions. This technique is pivotal for understanding cellular signaling, membrane trafficking, and for the development of novel therapeutics targeting membrane-associated proteins.
Introduction to this compound
This compound is a fluorescently labeled phospholipid consisting of a Sulforhodamine 101 headgroup attached to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid backbone. This amphipathic structure allows for its seamless integration into lipid bilayers, making it an invaluable tool for biophysical studies of model and cellular membranes. Its primary application in the study of lipid-protein interactions is as a resonance energy transfer (RET) acceptor.[1] In a typical assay, it is paired with a donor fluorophore-labeled lipid, such as one containing nitrobenzoxadiazole (NBD), to measure the binding of a protein to the lipid bilayer.
The binding of a protein to the surface of a liposome (B1194612) containing these FRET probes can alter the distribution and proximity of the donor and acceptor lipids, leading to a measurable change in FRET efficiency. This change can be used to quantify the binding affinity and stoichiometry of the interaction.
Physicochemical and Spectroscopic Properties
Accurate experimental design and data interpretation require a clear understanding of the probe's properties. Key characteristics of this compound are summarized below.
| Property | Value | References |
| Full Chemical Name | N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt | [2][3] |
| Molecular Weight | ~1381.84 g/mol | |
| Excitation Maximum (λex) | ~582-595 nm | [3][4] |
| Emission Maximum (λem) | ~601-615 nm | [3][4] |
| Common FRET Donor Pair | NBD-PE (e.g., N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) | [1][5] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. | [2] |
| Storage | Store at -20°C, protected from light, and with a desiccant. | [3] |
Experimental Design and Workflow
A typical experiment to quantify the binding of a soluble protein to a lipid membrane using this compound involves several key stages, from liposome preparation to data analysis.
Figure 1: General experimental workflow for a FRET-based protein-liposome binding assay.
Detailed Experimental Protocols
This section provides a detailed methodology for a FRET-based assay to determine the dissociation constant (Kd) of a soluble protein binding to liposomes.
Protocol: Preparation of FRET-Labeled Large Unilamellar Vesicles (LUVs)
This protocol describes the formation of 100 nm LUVs incorporating the NBD-PE/Sulforhodamine 101 DHPE FRET pair.
Materials:
-
Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.
-
NBD-PE (donor) in chloroform (e.g., 1 mg/mL).
-
This compound (acceptor) in chloroform (e.g., 1 mg/mL).
-
Chloroform and Methanol (spectroscopic grade).
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), degassed.
-
Rotary evaporator.
-
Mini-extruder with 100 nm polycarbonate membranes.
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the lipids to achieve the desired molar ratio. A common ratio is 98% primary lipid, 1% NBD-PE, and 1% this compound.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the degassed hydration buffer to the flask to achieve a final lipid concentration of 1-5 mg/mL. Vortex the mixture vigorously above the lipid phase transition temperature to hydrate the film, resulting in a suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): For more homogeneous solute distribution, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Heat the extruder to a temperature above the lipid's phase transition temperature. Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size. The resulting liposome solution should appear translucent.[5]
-
Storage: Store the LUVs at 4°C and use within a few days for best results. Protect from light to prevent photobleaching.
Protocol: FRET-Based Protein-Liposome Titration Assay
This protocol details the titration experiment to measure changes in FRET upon protein binding.
Materials:
-
FRET-labeled LUVs (from Protocol 4.1).
-
Purified soluble protein of interest in a compatible buffer.
-
Assay buffer (same as hydration buffer).
-
Spectrofluorometer with temperature control.
-
Cuvettes (low-volume, quartz).
Procedure:
-
Instrument Setup: Set the spectrofluorometer to the excitation wavelength of the NBD donor (typically ~460-470 nm). Set the emission scan range to cover the emission peaks of both the NBD donor (~530-540 nm) and the Sulforhodamine 101 acceptor (~600-615 nm).
-
Sample Preparation: In a cuvette, add a fixed concentration of FRET-labeled LUVs (e.g., 50 µM total lipid) diluted in the assay buffer. Allow the sample to equilibrate to the desired experimental temperature (e.g., 25°C).
-
Initial Spectrum (F0): Record the initial fluorescence emission spectrum of the liposomes alone. This serves as the reference (zero protein concentration).
-
Titration: Add small aliquots of the concentrated protein stock solution to the cuvette, mixing gently after each addition. The protein concentration should be increased incrementally over the expected Kd range.
-
Equilibration and Measurement: After each protein addition, allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Data Collection: Repeat the titration steps until the fluorescence signal reaches a plateau, indicating saturation of binding.
-
Control Titration: Perform a control experiment by titrating the protein into a solution of LUVs containing only the donor (NBD-PE) to correct for any protein-induced changes in the donor's fluorescence that are not due to FRET.
Data Analysis and Interpretation
The binding of a protein to the liposome surface can cause a change in FRET efficiency (E). This is typically observed as a decrease in the donor's fluorescence intensity (quenching) and a corresponding increase in the acceptor's sensitized emission.
Calculating FRET Efficiency
FRET efficiency can be calculated from the quenching of the donor fluorescence:
E = 1 - (FDA / FD)
Where:
-
FDA is the fluorescence intensity of the donor in the presence of the acceptor (at each protein concentration).
-
FD is the fluorescence intensity of the donor in the absence of the acceptor (from control liposomes).
Determining the Dissociation Constant (Kd)
The change in FRET efficiency (ΔE) is plotted against the total protein concentration. The resulting binding isotherm is then fitted to a one-site binding model to determine the dissociation constant (Kd).[6][7]
The data can be fitted to the following equation:
ΔE = ΔEmax * ([P] / (Kd + [P]))
Where:
-
ΔE is the change in FRET efficiency at a given protein concentration.
-
ΔEmax is the maximum change in FRET efficiency at saturation.
-
[P] is the concentration of the protein.
-
Kd is the dissociation constant.
Example Quantitative Data
The following table presents hypothetical, yet realistic, data from a FRET titration experiment to serve as an example.
| Protein Conc. (nM) | Donor Emission (a.u.) | FRET Efficiency (E) | ΔE (Normalized) |
| 0 | 85000 | 0.450 | 0.00 |
| 10 | 82500 | 0.468 | 0.12 |
| 25 | 79000 | 0.491 | 0.27 |
| 50 | 74000 | 0.523 | 0.49 |
| 100 | 68000 | 0.565 | 0.77 |
| 200 | 63000 | 0.600 | 0.99 |
| 400 | 62500 | 0.603 | 1.02 |
| 800 | 62400 | 0.604 | 1.03 |
Fitting this data would yield a Kd value in the nanomolar range, typical for specific lipid-protein interactions.
Application: Visualizing Signaling Pathways
This compound-based FRET assays are highly applicable to studying signaling pathways that involve the recruitment of cytosolic proteins to the plasma membrane. A prime example is the phosphoinositide (PI) signaling pathway.
Phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid in the plasma membrane, acts as a docking site for numerous proteins containing pleckstrin homology (PH) domains.[2][8] The activation of enzymes like PI3-kinase phosphorylates PIP2 to generate PIP3, creating a binding site for proteins such as Akt (Protein Kinase B), initiating downstream signaling cascades.[4][8]
A FRET assay could be designed where liposomes mimic the plasma membrane composition (containing PIP2 and the NBD/S101-DHPE pair). The binding of a PH-domain-containing protein to these liposomes would result in a FRET change, allowing for the quantitative characterization of this crucial recruitment step.
Figure 2: PI3K/Akt pathway showing recruitment of Akt to the membrane via PIP3 binding.
This guide provides the foundational knowledge and practical steps for utilizing this compound in lipid-protein interaction studies. By carefully controlling experimental conditions and applying rigorous data analysis, researchers can gain deep insights into the molecular mechanisms governing membrane biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Kd Calculations [structbio.vanderbilt.edu]
- 8. mdpi.com [mdpi.com]
Unraveling the Genesis of a Fluorescent Workhorse: The Developmental History of Sulforhodamine 101 DHPE
A cornerstone of membrane biophysics and cell biology, Sulforhodamine 101 DHPE, more commonly known in its commercial branding as Texas Red® DHPE, emerged from the confluence of pioneering work in fluorescent dye chemistry and the development of sophisticated assays to study membrane dynamics. Its history is not one of a single, isolated discovery but rather a compelling narrative of scientific innovation building upon previous breakthroughs to create a tool that has illuminated our understanding of cellular membranes for decades.
This in-depth technical guide traces the developmental milestones of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, from the foundational chemistries to the seminal experiments that established its utility.
The Precursors: Sulforhodamine 101 and the Dawn of FRET-Based Membrane Fusion Assays
The story of this compound begins with its two constituent parts: the Sulforhodamine 101 fluorophore and the dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor.
In 1982, Titus and colleagues introduced a new, hydrophilic, red-emitting fluorophore named "Texas Red".[1] This reactive dye, a sulfonyl chloride derivative of Sulforhodamine 101, was developed to provide a superior alternative for dual-labeling experiments in conjunction with the green-emitting fluorescein (B123965).[1] Its key advantages were its strong fluorescence, high photostability, and a large Stokes shift, which minimized spectral overlap with other commonly used fluorophores.[1] The initial publication focused on its application in labeling proteins for flow cytometry and fluorescence microscopy.[1]
Contemporaneously, the field of membrane biology was grappling with the challenge of observing the dynamic process of membrane fusion in real-time. A significant breakthrough came in 1981 when Struck, Hoekstra, and Pagano published their seminal paper, "Use of resonance energy transfer to monitor membrane fusion."[2][3][4] This work introduced a novel assay based on Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two fluorescent molecules in close proximity.
The researchers ingeniously designed a system using two fluorescently labeled phospholipids:
-
The Donor: N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine (NBD-PE)
-
The Acceptor: A rhodamine-labeled phosphatidylethanolamine (B1630911) (N-Rh-PE)[2][5]
When both probes were incorporated into the same lipid vesicle membrane, the close proximity allowed for efficient FRET from the NBD donor to the rhodamine acceptor. Upon fusion with an unlabeled vesicle population, the probes would diffuse into the larger, combined membrane area. This increased the average distance between the donor and acceptor molecules, leading to a measurable decrease in FRET efficiency.[2] This elegant method provided a powerful tool to quantitatively measure the kinetics of membrane fusion.
The Marriage of Fluorophore and Lipid: The Emergence of this compound
While the 1981 study by Struck et al. laid the conceptual groundwork, the specific rhodamine derivative used was not Sulforhodamine 101. The development of what we now know as this compound (Texas Red DHPE) was a logical and powerful next step, combining the superior spectral properties of the newly introduced Texas Red fluorophore with the lipid-anchoring strategy for FRET-based fusion assays.
Although a single, definitive "discovery" paper for the synthesis of this compound is not readily apparent from the historical literature, its use in FRET-based membrane fusion assays became prevalent in the years following the introduction of Texas Red. The synthesis involves the reaction of the reactive sulfonyl chloride group of Texas Red with the primary amine of the phosphatidylethanolamine headgroup of DHPE.
This new probe offered several advantages over the earlier N-Rh-PE:
-
Brighter Red Emission: Sulforhodamine 101 is an exceptionally bright and photostable red-emitting dye.
-
Improved Spectral Separation: The longer emission wavelength of Texas Red provided better spectral separation from the NBD donor, reducing signal bleed-through and improving the accuracy of FRET measurements.
Quantitative Data and Experimental Protocols
The foundational quantitative data for the application of rhodamine-labeled PEs in FRET-based fusion assays was established in the 1981 Struck et al. paper.
Table 1: Key Parameters from the Foundational FRET-Based Fusion Assay
| Parameter | Value/Observation | Reference |
| Donor Fluorophore | N-(7-nitro-2,1,3-benzoxadiazol-4-yl) (NBD) | [2] |
| Acceptor Fluorophore | Rhodamine | [2] |
| Lipid Anchor | Phosphatidylethanolamine (PE) | [2] |
| Principle of Detection | Decrease in FRET upon membrane fusion and probe dilution | [2] |
| Vesicle Composition Studied | Phosphatidylserine (B164497) (PS), Phosphatidylcholine (PC) | [2] |
| Fusion Inducing Agent | Calcium (for PS vesicles) | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the seminal work by Struck, Hoekstra, and Pagano (1981), which established the framework for using rhodamine-labeled PEs in membrane fusion assays.
1. Synthesis of N-Rhodamine-Phosphatidylethanolamine (General Procedure)
This protocol outlines the general principle for labeling phosphatidylethanolamine with a rhodamine derivative, which would be adapted for Sulforhodamine 101 (Texas Red).
-
Reactants:
-
Phosphatidylethanolamine (PE)
-
A reactive rhodamine derivative (e.g., Lissamine rhodamine B sulfonyl chloride as a proxy, or Texas Red sulfonyl chloride)
-
A suitable organic solvent (e.g., chloroform)
-
A base to act as a proton scavenger (e.g., triethylamine)
-
-
Procedure:
-
Dissolve PE in the organic solvent in a reaction vessel.
-
Add the reactive rhodamine derivative to the solution.
-
Add the base to the reaction mixture.
-
Allow the reaction to proceed, typically at room temperature with stirring, for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the resulting N-Rh-PE conjugate from unreacted starting materials using column chromatography.
-
Characterize the final product using techniques such as UV-Vis spectroscopy and mass spectrometry.
-
2. Preparation of Labeled and Unlabeled Vesicles
-
Materials:
-
Phospholipids of choice (e.g., phosphatidylserine)
-
NBD-PE (donor probe)
-
This compound (acceptor probe)
-
Buffer solution (e.g., Tris-HCl with NaCl and EDTA)
-
Organic solvent (e.g., chloroform)
-
-
Procedure:
-
For labeled vesicles, co-dissolve the primary phospholipid, NBD-PE, and this compound in chloroform (B151607) at desired molar ratios (e.g., 1 mole % of each probe).
-
For unlabeled vesicles, dissolve only the primary phospholipid in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by further drying under vacuum.
-
Hydrate the lipid film with the buffer solution by vortexing.
-
Form unilamellar vesicles by sonication or extrusion through a polycarbonate filter of a defined pore size.
-
3. The FRET-Based Membrane Fusion Assay
-
Instrumentation:
-
A spectrofluorometer with temperature control and stirring capabilities.
-
-
Procedure:
-
In a cuvette, mix the labeled vesicles with a population of unlabeled vesicles at a specified ratio.
-
Set the excitation wavelength for the NBD donor (typically around 470 nm).
-
Monitor the emission of both the NBD donor (around 530 nm) and the Sulforhodamine 101 acceptor (around 615 nm).
-
Establish a baseline fluorescence reading.
-
Initiate membrane fusion by adding a fusogenic agent (e.g., a solution of CaCl₂ for phosphatidylserine vesicles).
-
Continuously record the changes in both donor and acceptor fluorescence over time. A decrease in acceptor fluorescence (due to reduced FRET) and a concomitant increase in donor fluorescence (due to relief of quenching) indicate membrane fusion.
-
Visualizing the Concepts: Diagrams of Key Processes
To further elucidate the principles behind the development and application of this compound, the following diagrams, generated using the DOT language, illustrate the core concepts.
References
- 1. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of resonance energy transfer to monitor membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to Sulforhodamine 101 DHPE in Model Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent lipid analog widely utilized in the study of model membrane systems. Its robust photophysical properties and structural similarity to endogenous phospholipids (B1166683) make it an invaluable tool for investigating membrane structure, dynamics, and interactions.
Core Properties of this compound
This compound, often referred to as Texas Red DHPE, is a synthetic phospholipid where the headgroup is covalently linked to the bright red fluorescent dye, Sulforhodamine 101 (also known as Texas Red). This strategic labeling allows for the direct visualization and tracking of lipid behavior within artificial membrane environments.
Chemical and Physical Characteristics
| Property | Value | Reference |
| Alternate Names | Texas Red DHPE, TR-DHPE | [1] |
| CAS Number | 187099-99-6 | [1] |
| Molecular Formula | C74H117N4O14PS2 | [1] |
| Molecular Weight | 1380.77 g/mol | [1] |
| Appearance | Dark solid | [1] |
| Solubility | Chloroform (B151607), DMSO, DMF | [1] |
Photophysical Properties
The fluorescence of this compound is characterized by its brightness and photostability, making it suitable for a range of fluorescence microscopy and spectroscopy applications.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~582-595 nm | Methanol, Ethanol | [1] |
| Emission Maximum (λem) | ~601-615 nm | Methanol, Ethanol | [1] |
| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 | Methanol | |
| Quantum Yield (Φ) | ~0.93 - 0.97 | [2] | |
| Fluorescence Lifetime (τ) | ~4.2 ns | Water | [3] |
Applications in Model Membrane Systems
This compound is a versatile probe for interrogating various aspects of lipid bilayer structure and function.
Visualization of Membrane Domains and Lipid Rafts
The partitioning behavior of fluorescent probes between different lipid phases is crucial for studying membrane heterogeneity. While many fluorescent lipid analogs preferentially partition into the liquid-disordered (Ld) phase, the behavior of SR101 DHPE can be influenced by the specific lipid environment. This property is exploited to visualize and characterize lipid domains, including liquid-ordered (Lo) phases, which serve as models for lipid rafts. These domains are thought to be involved in crucial cellular processes like signal transduction.
Membrane Fusion Assays
Membrane fusion is a fundamental biological process. SR101 DHPE is frequently employed as a fluorescent acceptor in Förster Resonance Energy Transfer (FRET)-based fusion assays. In a typical setup, one population of liposomes is labeled with a donor fluorophore (e.g., NBD-PE) and an acceptor (e.g., SR101 DHPE) at a concentration leading to FRET. Fusion with an unlabeled liposome (B1194612) population leads to the dilution of the probes, a decrease in FRET efficiency, and a corresponding increase in donor fluorescence, which can be monitored over time.
Lipid Trafficking and Endocytosis
The trafficking of lipids between different cellular compartments is essential for maintaining membrane homeostasis. SR101 DHPE can be incorporated into liposomes or other lipid-based delivery systems to track their uptake and subsequent fate within cells, providing insights into endocytic pathways and intracellular lipid transport.
Experimental Protocols
Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.
Materials:
-
Desired lipids (e.g., POPC, DOPC, cholesterol, sphingomyelin) in chloroform
-
This compound in chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Chloroform and methanol
-
Nitrogen or argon gas
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, combine the desired lipids and this compound from their chloroform stocks. A typical concentration for the fluorescent probe is 0.5 to 2 mol%.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer, pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.
-
Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. Ensure the extruder is maintained at a temperature above the Tm of the lipids.
-
Store the resulting unilamellar liposome suspension at 4°C and protect from light.
Formation of Supported Lipid Bilayers (SLBs)
This protocol outlines the vesicle fusion method for creating SLBs on a hydrophilic substrate like glass or silica (B1680970).
Materials:
-
Unilamellar liposome suspension containing this compound
-
Hydrophilic substrate (e.g., glass coverslip, silica wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Vesicle fusion buffer (e.g., PBS with Ca2+)
Procedure:
-
Thoroughly clean the substrate. For glass or silica, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. For a highly hydrophilic surface, treatment with piranha solution for 10-15 minutes is effective (handle with extreme care in a fume hood).
-
Place the cleaned substrate in a suitable chamber.
-
Add the liposome suspension to the substrate in the presence of a vesicle fusion buffer containing divalent cations like Ca2+ (e.g., 2-5 mM), which promote vesicle rupture and fusion on the surface.
-
Incubate for 30-60 minutes to allow for the formation of a continuous lipid bilayer.
-
Gently rinse the chamber with buffer to remove excess, non-fused vesicles.
-
The SLB is now ready for imaging or other experiments.
SNARE-Mediated Membrane Fusion FRET Assay
This protocol provides a general workflow for a single-vesicle FRET assay to study SNARE-mediated membrane fusion.[2][4][5][6]
Materials:
-
Two populations of proteoliposomes:
-
v-SNARE liposomes labeled with a donor fluorophore (e.g., NBD-PE).
-
t-SNARE liposomes labeled with an acceptor fluorophore (e.g., this compound).
-
-
Soluble SNARE components (if applicable).
-
Microscopy setup with TIRF (Total Internal Reflection Fluorescence) illumination and appropriate filter sets for the donor and acceptor.
Procedure:
-
Immobilize one population of proteoliposomes (e.g., t-SNARE liposomes) onto a passivated surface in a microfluidic chamber.
-
Introduce the second population of proteoliposomes (v-SNARE liposomes) into the chamber.
-
Monitor the interaction between the two populations of liposomes using TIRF microscopy.
-
Docking of the v-SNARE liposomes to the t-SNARE liposomes will bring the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET.
-
Lipid mixing, indicative of hemifusion or full fusion, will lead to a further change in the FRET signal as the probes diffuse within the fused membrane.
-
Acquire time-lapse images in both the donor and acceptor channels to quantify the FRET efficiency and kinetics of the fusion process.
Visualizations of Experimental Workflows and Concepts
Workflow for SNARE-Mediated Single-Vesicle Fusion Assay
Caption: Workflow of a single-vesicle FRET assay for studying SNARE-mediated membrane fusion.
Conceptual Diagram of Lipid Raft Visualization
Caption: Conceptual workflow for visualizing lipid rafts using a fluorescent probe.
General Workflow for Tracking Lipid Endocytosis
References
- 1. biotium.com [biotium.com]
- 2. [PDF] Single-molecule FRET study of SNARE-mediated membrane fusion. | Semantic Scholar [semanticscholar.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-molecule FRET study of SNARE-mediated membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
The Theoretical Cornerstone of FRET: A Technical Guide Using Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of Förster Resonance Energy Transfer (FRET), with a specific focus on the application of the fluorescent phospholipid probe, Sulforhodamine 101 DHPE. This document provides a comprehensive overview for researchers and professionals in drug development, offering detailed experimental methodologies and quantitative data to facilitate the successful implementation of FRET-based assays.
Core Principles of Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism occurring between two chromophores, a "donor" and an "acceptor".[1][2][3] This phenomenon, often described as a "molecular ruler," is exquisitely sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers.[3][4][5] The energy is transferred from an excited donor fluorophore to the acceptor through dipole-dipole coupling without the emission of a photon.[1][2]
The efficiency of FRET (E) is dictated by several key factors:
-
Distance between Donor and Acceptor (r): The rate of energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor.[1][5] This steep distance dependence is the cornerstone of FRET's utility in measuring molecular proximity.
-
Spectral Overlap (J(λ)): There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption (excitation) spectrum of the acceptor fluorophore.[2][4]
-
Dipole Orientation (κ²): The relative orientation of the donor emission dipole and the acceptor absorption dipole influences the efficiency of energy transfer. An orientation factor (κ²) of 2/3 is often assumed for randomly oriented molecules in solution.
The relationship between FRET efficiency and distance is described by the Förster equation:
E = 1 / (1 + (r⁶ / R₀⁶))
Where:
-
E is the FRET efficiency.
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance, the distance at which the FRET efficiency is 50%.
The Förster distance (R₀) is a characteristic value for a given donor-acceptor pair and is dependent on the spectral properties of the fluorophores and the refractive index of the medium.
Visualizing FRET Theory
Caption: A diagram illustrating the energy transfer process in FRET.
This compound: A Versatile FRET Acceptor
This compound is a fluorescent phospholipid probe where the sulforhodamine 101 fluorophore is conjugated to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety.[6] This structure allows for its spontaneous insertion into lipid bilayers, making it an excellent tool for studying membrane dynamics, including lipid-lipid and protein-lipid interactions.[1] It is commonly used as a FRET acceptor in these studies.[6]
Photophysical Properties
The photophysical properties of Sulforhodamine 101 are largely retained in its DHPE conjugate. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~586 nm | [1][2][3] |
| Emission Maximum (λem) | ~605 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~110,000 - 139,000 cm⁻¹M⁻¹ at ~576 nm | [4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.9 in ethanol | [4] |
*Note: Molar extinction coefficient and quantum yield are for the unconjugated Sulforhodamine 101 dye. These values are assumed to be similar for the DHPE conjugate due to the separation of the fluorophore from the lipid anchor, but experimental verification is recommended.
Common FRET Donors for this compound
The choice of a suitable donor fluorophore is critical for a successful FRET experiment. The donor's emission spectrum must overlap with the excitation spectrum of this compound. Common donor fluorophores for membrane studies that can be paired with this compound include:
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) | ~460 | ~535 |
| Fluorescein-PE (Fluorescein-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) | ~494 | ~518 |
| BODIPY FL-DHPE (BODIPY® FL C12-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) | ~503 | ~512 |
The Förster distance (R₀) for these pairs will depend on the specific donor and experimental conditions but typically falls within the 2-6 nm range, which is ideal for studying interactions within cellular membranes.
Experimental Applications and Protocols
FRET using this compound is a powerful tool for investigating various biological phenomena at the membrane interface.
Investigating Lipid Raft Organization
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in cellular signaling.[8] FRET can be employed to study the co-localization and dynamics of molecules within these domains.
Caption: A flowchart outlining the key steps in a FRET-based lipid raft study.
-
GUV Preparation: Prepare GUVs composed of a lipid mixture that forms phase-separated domains (e.g., DOPC:Sphingomyelin:Cholesterol).
-
Fluorophore Incorporation: During GUV formation, include a donor fluorophore that partitions into the liquid-disordered phase (e.g., 0.5 mol% NBD-PE) and this compound as the acceptor, which may preferentially partition into the liquid-ordered (raft-like) phase.
-
Microscopy Setup: Use a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the chosen donor and acceptor.
-
Image Acquisition:
-
Acquire a "donor-only" image by exciting at the donor's excitation wavelength and collecting emission at the donor's emission wavelength.
-
Acquire a "FRET" image by exciting at the donor's excitation wavelength and collecting emission at the acceptor's emission wavelength (sensitized emission).
-
Acquire an "acceptor-only" image by exciting at the acceptor's excitation wavelength and collecting emission at the acceptor's emission wavelength.
-
-
FRET Analysis:
-
Sensitized Emission Method: Correct the FRET image for donor bleed-through and direct acceptor excitation. Calculate the FRET efficiency pixel-by-pixel to generate a FRET efficiency map of the GUV.
-
Acceptor Photobleaching Method: Acquire donor and acceptor images before and after selectively photobleaching the acceptor in a region of interest. An increase in donor fluorescence after acceptor photobleaching is indicative of FRET.
-
-
Data Interpretation: Higher FRET efficiency in specific domains of the GUV suggests closer proximity of the donor and acceptor probes, providing insights into the organization and composition of lipid rafts.
Monitoring Membrane Fusion
Membrane fusion is a fundamental process in events like viral entry and neurotransmitter release. FRET-based assays can monitor the mixing of lipids and/or aqueous contents between two membrane-bound compartments.
Caption: A diagram showing the principle of a lipid-mixing FRET assay for membrane fusion.
-
Vesicle Preparation:
-
Prepare one population of vesicles (e.g., liposomes) labeled with both a donor fluorophore (e.g., NBD-PE) and this compound at a concentration where FRET is high and donor fluorescence is quenched.
-
Prepare a second, unlabeled population of vesicles.
-
-
Initiation of Fusion: Mix the two vesicle populations and induce fusion using a fusogen (e.g., Ca²⁺, polyethylene (B3416737) glycol, or specific proteins like SNAREs).
-
Fluorescence Measurement: Monitor the fluorescence intensity of the donor fluorophore over time using a fluorometer or fluorescence microscope.
-
Data Analysis: An increase in the donor fluorescence intensity indicates that fusion has occurred. The fusion event leads to the dilution of the donor and acceptor probes in the newly formed, larger membrane, increasing the average distance between them and thus decreasing FRET efficiency.
-
Normalization: The maximum fluorescence is typically determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate all FRET. The fusion kinetics can then be expressed as a percentage of the maximum de-quenching.
Conclusion
FRET, when coupled with the membrane-partitioning capabilities of this compound, provides a robust and versatile platform for investigating the intricacies of membrane biology. The high sensitivity of FRET to nanoscale distances allows for the detailed study of molecular interactions, protein-lipid co-localization, and dynamic membrane events such as fusion. By understanding the theoretical basis and employing rigorous experimental protocols, researchers can leverage this powerful technique to gain deeper insights into cellular processes and accelerate drug discovery efforts targeting membrane-associated pathways.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omlc.org [omlc.org]
- 5. Spectrum [Sulforhodamine 101] | AAT Bioquest [aatbio.com]
- 6. dreem.openfluor.org [dreem.openfluor.org]
- 7. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 8. mpikg.mpg.de [mpikg.mpg.de]
Methodological & Application
Application Notes and Protocols for Labeling Lipid Vesicles with Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE (Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog used to label the lipid bilayers of vesicles, such as liposomes and extracellular vesicles.[1][2] Its integration into the vesicle membrane allows for sensitive and specific tracking and quantification in various applications, including drug delivery, membrane fusion assays, and cellular uptake studies.[2] The lipophilic nature of the dihexadecanoyl (DHPE) lipid moiety anchors the probe within the lipid bilayer, while the bright and photostable Sulforhodamine 101 fluorophore provides a strong signal for detection. This document provides detailed protocols for the preparation of lipid vesicles, the labeling procedure with this compound, and methods for characterization and purification of the labeled vesicles.
Key Properties of this compound
A summary of the key spectral and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt | [3] |
| Molecular Weight | ~1381.85 g/mol | [3] |
| Excitation Maximum (λex) | ~583 nm (in Methanol) | [3] |
| Emission Maximum (λem) | ~615 nm (in Methanol) | [3] |
| Solubility | Soluble in organic solvents like chloroform (B151607), methanol, and DMSO. | [3] |
Experimental Protocols
Protocol 1: Preparation of Lipid Vesicles by Thin-Film Hydration
This protocol describes a standard method for preparing unilamellar lipid vesicles.
Materials:
-
Primary lipid (e.g., DOPC, DSPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid and cholesterol (if used) in chloroform in a round-bottom flask. A common molar ratio is 2:1 lipid to cholesterol.
-
Add this compound to the lipid mixture. A starting dye-to-lipid weight ratio of 1:100 is recommended.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (above the phase transition temperature of the primary lipid).
-
Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.
-
Protocol 2: Post-Labeling Purification of Vesicles
To remove unincorporated this compound, a purification step is necessary.
Materials:
-
Labeled vesicle suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50 or Sepharose CL-4B)
-
Elution buffer (same as hydration buffer)
Procedure:
-
Equilibrate the SEC column with the elution buffer.
-
Carefully apply the labeled vesicle suspension to the top of the column.
-
Elute the sample with the elution buffer.
-
Collect fractions and monitor the elution of the labeled vesicles. The brightly colored, labeled vesicles will elute in the void volume (earlier fractions), while smaller, unincorporated dye molecules will be retained by the column and elute later.
-
Pool the fractions containing the labeled vesicles.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing and purifying this compound-labeled lipid vesicles.
Caption: Principle of a FRET-based membrane fusion assay using this compound.
Data Presentation
Table 1: Recommended Starting Concentrations for Labeling
| Component | Recommended Molar Ratio | Recommended Weight Ratio | Notes |
| Primary Lipid | 1 | - | e.g., DOPC, DSPC |
| Cholesterol | 0 - 0.5 | - | To modulate membrane fluidity |
| This compound | 0.005 - 0.02 | ~1:100 - 1:500 (dye:lipid) | Higher concentrations may lead to self-quenching.[4] |
Table 2: Characterization of Labeled Vesicles
| Parameter | Method | Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Vesicle diameter should be close to the extruder membrane pore size (e.g., ~100 nm) with a low PDI (< 0.2). |
| Zeta Potential | Laser Doppler Velocimetry | Depends on the lipid composition; indicates surface charge and stability. |
| Labeling Confirmation | Fluorescence Spectroscopy | Emission spectrum should show a peak at ~615 nm when excited at ~583 nm. |
| Labeling Efficiency | Spectrophotometry and Fluorescence | Quantification of lipid and dye concentrations to determine the final dye-to-lipid ratio. |
Applications
-
Drug Delivery: Labeled vesicles can be tracked in vitro and in vivo to study their biodistribution, cellular uptake, and intracellular trafficking.
-
Membrane Fusion Assays: this compound can serve as a FRET acceptor when paired with a suitable donor fluorophore, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), to monitor membrane fusion events.[5][6] Upon fusion of labeled and unlabeled vesicles, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency.
-
Cellular Interaction Studies: The interaction of labeled vesicles with cells can be visualized and quantified using techniques like fluorescence microscopy and flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient incorporation of the dye. | Optimize the dye-to-lipid ratio. Ensure proper formation of the lipid film. Consider alternative labeling methods like the salt-change method for pre-formed vesicles.[7][8] |
| Vesicle Aggregation | High vesicle concentration or inappropriate buffer conditions. | Dilute the vesicle suspension. Check the ionic strength and pH of the buffer. |
| High Background Fluorescence | Incomplete removal of unincorporated dye. | Optimize the size exclusion chromatography protocol. Use a column with a suitable fractionation range. |
| Signal Quenching | High concentration of the fluorescent probe in the membrane. | Reduce the dye-to-lipid ratio. |
Conclusion
This document provides a comprehensive guide for the successful labeling of lipid vesicles with this compound. By following these protocols, researchers can prepare and characterize fluorescently labeled vesicles for a wide range of applications in biological and pharmaceutical research. The provided diagrams and tables offer a quick reference for the experimental workflow and key parameters. Careful optimization of the labeling and purification steps is crucial for obtaining high-quality, reliably labeled vesicles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulforhodamine 101 DHPE in Supported Lipid Bilayer Experiments
Introduction
Sulforhodamine 101 DHPE (N-(Rhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known as Texas Red DHPE, is a fluorescently labeled phospholipid widely used in membrane biophysics research.[1] Its integration into lipid bilayers allows for direct visualization and characterization of membrane properties. Supported lipid bilayers (SLBs) are powerful model systems that mimic cell membranes, providing a robust platform for studying membrane dynamics, protein-lipid interactions, and other surface-associated phenomena.[2][3][4] These application notes provide a comprehensive guide for incorporating this compound into SLBs for various experimental applications.
Properties of this compound
This compound is valued for its bright fluorescence and photostability. It consists of the red fluorescent dye Sulforhodamine 101 covalently linked to a DHPE (dipalmitoyl-sn-glycero-3-phosphoethanolamine) lipid headgroup. This structure allows it to be stably incorporated into the phospholipid bilayer, acting as a reliable tracer for the lipid membrane.[5]
| Property | Value | Reference |
| Alternate Names | Texas Red DHPE, TR-DHPE | [1] |
| Molecular Formula | C₆₈H₁₀₁N₃O₁₄PS₂•C₆H₁₆N | [1] |
| Molecular Weight | 1381.84 g/mol | [1] |
| Excitation Maximum (λex) | ~586 nm | [5][6][7] |
| Emission Maximum (λem) | ~605 nm | [5][6] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and DMSO | [8] |
| Primary Application | Fluorescent lipid probe, FRET acceptor | [1][5] |
Application Notes
This compound is an indispensable tool for researchers working with SLBs. Its primary applications include:
-
Visualization and Quality Control of SLBs: The probe allows for straightforward confirmation of bilayer formation and assessment of its homogeneity and continuity using fluorescence microscopy. Defects or incomplete bilayer coverage are easily identified.
-
Membrane Dynamics and Fluidity Studies: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the lateral diffusion coefficient of the probe within the bilayer. This provides quantitative data on the fluidity of the membrane, which can be influenced by lipid composition, temperature, or protein binding.
-
Protein-Ligand Binding Assays: The probe can be used to image the lipid bilayer while simultaneously detecting the binding of fluorescently labeled proteins or ligands to receptors reconstituted into the SLB.[5]
-
Förster Resonance Energy Transfer (FRET) Experiments: this compound can act as a FRET acceptor when paired with a suitable donor fluorophore to study molecular proximity and interactions, such as lipid colocalization or protein-lipid interactions.[5]
Experimental Workflow Overview
The overall process involves preparing lipid vesicles containing the fluorescent probe, inducing their fusion on a solid support to form the bilayer, and subsequent characterization and experimentation.
References
- 1. scbt.com [scbt.com]
- 2. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported lipid bilayers as models for studying membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Endogenous Metabolite | MCE [medchemexpress.cn]
- 6. biotium.com [biotium.com]
- 7. Sulforhodamine 101 | Neuron and Astrocyte Probes | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Sulforhodamine 101 DHPE Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a lipophilic fluorescent probe designed for the robust and stable labeling of cellular membranes. This molecule incorporates the bright and photostable red-fluorescent Sulforhodamine 101 dye covalently linked to a phospholipid (DHPE). This lipid anchor allows the probe to readily insert into the plasma membrane of living cells, providing a powerful tool for visualizing membrane dynamics, lipid trafficking, and for use in fluorescence resonance energy transfer (FRET) studies. Unlike its water-soluble counterpart, Sulforhodamine 101, which is primarily used as a polar tracer for specific cell types like astrocytes, the DHPE conjugate is specifically engineered for membrane staining.[1][2][][4][5] This document provides a detailed protocol for utilizing this compound and its close analogs, such as Rhodamine DHPE and Texas Red DHPE, for cellular membrane staining.
Principle of Staining
The mechanism of staining relies on the amphipathic nature of the this compound molecule. The DHPE lipid moiety is hydrophobic and spontaneously intercalates into the lipid bilayer of the cell's plasma membrane. The hydrophilic Sulforhodamine 101 fluorophore remains at the membrane-water interface. Once incorporated, the probe can diffuse laterally within the membrane, leading to a uniform labeling of the cell surface.[][6][7] This stable integration allows for long-term imaging of cellular membranes and tracking of membrane-associated processes.
Figure 1: Mechanism of membrane labeling with this compound.
Quantitative Data
The spectral properties of this compound are similar to its close analogs, Rhodamine DHPE and Texas Red DHPE. The exact excitation and emission maxima may vary slightly depending on the solvent and local membrane environment.
| Property | Value (Rhodamine DHPE)[2][4] | Value (Texas Red DHPE)[8][9] |
| Excitation Maximum (λex) | ~560 nm | ~582-595 nm |
| Emission Maximum (λem) | ~581 nm | ~601-615 nm |
| Recommended Filter Set | TRITC/Rhodamine | Texas Red |
| Solvent for Stock Solution | Chloroform, DMSO, or Ethanol | Chloroform or DMSO |
| Cellular Localization | Plasma Membrane, Vesicles | Plasma Membrane, Vesicles |
Experimental Protocols
This protocol provides a general guideline for staining live adherent or suspension cells with this compound or its analogs. Optimization may be required for specific cell types and experimental conditions.
Materials Required
-
This compound (or analog)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)
-
Adherent or suspension cells
-
Sterile glass coverslips or imaging dishes
-
Pipettes and sterile pipette tips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets
Preparation of Reagents
1. Stock Solution Preparation (1 mM)
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the contents in an appropriate volume of anhydrous DMSO or ethanol. For example, for 1 mg of Texas Red DHPE (MW: ~1381 g/mol ), add approximately 724 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. The stock solution is typically stable for several months when stored properly.
2. Working Solution Preparation (1-10 µM)
-
On the day of the experiment, thaw the stock solution and allow it to come to room temperature.
-
Dilute the 1 mM stock solution into a pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application, but a starting concentration of 5 µM is recommended.
-
It is crucial to prepare the working solution fresh for each experiment as its stability in aqueous solutions may be limited.
Staining Protocol for Adherent Cells
-
Cell Seeding: Plate cells on sterile glass coverslips or in imaging dishes and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Aspirate Medium: Carefully remove the cell culture medium from the coverslips or dishes.
-
Wash (Optional): Gently wash the cells once with pre-warmed live-cell imaging medium.
-
Staining: Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated dye.
-
Imaging: Mount the coverslip on a slide with a drop of fresh imaging medium or image the cells directly in the imaging dish using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC or Texas Red).
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend: Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C with gentle agitation.
-
Wash: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed live-cell imaging medium. Repeat this wash step two more times.
-
Imaging: Resuspend the final cell pellet in a suitable volume of imaging medium and transfer to an appropriate imaging chamber for fluorescence microscopy.
Figure 2: General experimental workflow for staining adherent and suspension cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Staining | Insufficient dye concentration or incubation time. | Increase the concentration of the working solution (up to 20 µM) and/or extend the incubation time (up to 60 minutes). |
| Inactive dye. | Ensure the stock solution has been stored correctly, protected from light and moisture. Prepare fresh working solution. | |
| High Background | Incomplete removal of unbound dye. | Increase the number and duration of the washing steps after staining. |
| Dye precipitation in the working solution. | Ensure the stock solution is fully dissolved before dilution. Prepare the working solution immediately before use. | |
| Cell Toxicity | High dye concentration or prolonged incubation. | Reduce the dye concentration and/or incubation time. Ensure the solvent concentration (DMSO/ethanol) in the final working solution is minimal. |
| Contamination of reagents. | Use sterile techniques and high-quality reagents. | |
| Uneven Staining | Incomplete mixing of the staining solution. | Gently agitate the dish or tube during incubation to ensure even distribution of the dye. |
| Cells are not healthy. | Ensure cells are healthy and in the logarithmic growth phase before staining. |
Applications
-
Visualization of Plasma Membrane Dynamics: Track changes in membrane morphology, integrity, and distribution in live cells.
-
Lipid Raft Studies: Investigate the organization and dynamics of membrane microdomains.
-
Membrane Trafficking and Endocytosis: Follow the internalization and transport of membrane components.[2][4]
-
Fluorescence Resonance Energy Transfer (FRET): Use as an acceptor for donor fluorophores (e.g., NBD-PE) to study membrane fusion and protein-lipid interactions.[1][2][4]
-
Long-Term Cell Tracking: The stable membrane labeling allows for tracking of cell migration and proliferation over extended periods.
References
- 1. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. Rhodamine-DHPE - Biotium [bioscience.co.uk]
- 4. biotium.com [biotium.com]
- 5. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Membrane Probes—Section 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Sulforhodamine 101 DHPE for Optimal Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulforhodamine 101 DHPE (also known as Texas Red™ DHPE), a fluorescent lipid probe, for optimal fluorescence microscopy. This document includes detailed protocols for labeling live cells and artificial lipid bilayers, along with recommended starting concentrations and key experimental considerations.
Introduction
This compound is a lipophilic fluorescent dye commonly used to label the plasma membrane of living cells and artificial lipid systems. It consists of a Sulforhodamine 101 fluorophore attached to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid tail. This structure allows for its spontaneous insertion and stable association with the outer leaflet of the plasma membrane, making it an excellent tool for visualizing cell morphology, tracking membrane dynamics, and as an acceptor in Förster Resonance Energy Transfer (FRET) studies.[1][2][3]
Product Information
| Property | Value |
| Alternative Names | Texas Red™ DHPE, N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt |
| Molecular Weight | ~1380.77 g/mol [1] |
| Excitation Maximum | ~582-595 nm[1][2] |
| Emission Maximum | ~601-615 nm[1][2] |
| Solubility | Soluble in chloroform, DMSO, and ethanol.[1] |
| Storage | Store at -20°C, protected from light.[1] |
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is application-dependent. The following table summarizes recommended starting concentrations from the literature for various experimental systems. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and imaging setup.
| Application | Experimental System | Recommended Starting Concentration | Reference |
| Live Cell Plasma Membrane Labeling | HeLa Cells | 10 µM | [4] |
| Live Cell Imaging (General) | Cultured Cells | 0.5 - 25 µM (General range for live cell dyes) | [5] |
| Giant Unilamellar Vesicle (GUV) Labeling | Artificial Lipid Vesicles | 1% (wt/wt) of total lipid | [6] |
| Supported Lipid Bilayer (SLB) Formation | Artificial Planar Membranes | 1:1100 molar ratio (Probe:Structural Lipid) |
Experimental Protocols
Preparation of Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol
-
Microcentrifuge tubes
-
Vortexer and sonicator
Protocol:
-
Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO or 100% ethanol. For example, to a 1 mg vial, add approximately 724 µL of solvent.
-
Vortex thoroughly to dissolve the powder. Sonication may be used to aid dispersion.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.
Protocol for Live Cell Plasma Membrane Labeling
This protocol provides a general procedure for labeling the plasma membrane of adherent cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
Protocol:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare the labeling solution by diluting the 1 mM this compound stock solution in serum-free medium to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended for initial experiments.
-
Remove the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 10-20 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
Remove the labeling solution and wash the cells two to three times with pre-warmed complete culture medium or PBS to remove unincorporated dye.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
The cells are now ready for imaging. For long-term imaging, it is advisable to use a microscope equipped with an environmental chamber to maintain physiological conditions.
Visualization and Logical Relationships
Experimental Workflow for Live Cell Labeling
Caption: Workflow for labeling live cells with this compound.
Principle of Plasma Membrane Insertion
Caption: Insertion of this compound into the lipid bilayer.
References
- 1. biotium.com [biotium.com]
- 2. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- 3. Texas Red-DHPE - Biotium [bioscience.co.uk]
- 4. Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Live Cell Imaging Using Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also widely known as Texas Red® DHPE, is a fluorescent phospholipid probe invaluable for the visualization and analysis of plasma membranes in living cells.[1] This lipophilic molecule consists of a Sulforhodamine 101 fluorophore attached to a phosphoethanolamine headgroup, allowing for its spontaneous insertion into the outer leaflet of the plasma membrane. Its bright red fluorescence and high photostability make it an excellent tool for a variety of live-cell imaging applications, including the study of membrane dynamics, lipid trafficking, endocytosis, and membrane fusion events.[1][2]
The amphipathic nature of this compound, with a hydrophilic headgroup and hydrophobic acyl chains, facilitates its stable integration into the lipid bilayer, providing a clear and uniform labeling of the cell surface.[3] This allows for the precise delineation of cellular boundaries and the tracking of membrane-associated processes in real-time.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and recommended starting parameters for live-cell imaging experiments.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Alternate Names | Texas Red® DHPE, TR-DHPE | [1] |
| Molecular Weight | ~1381.84 g/mol | |
| Excitation Wavelength (λex) | ~582 - 595 nm | [1][2] |
| Emission Wavelength (λem) | ~601 - 615 nm | [1][2] |
| Solubility | Chloroform, DMSO | [1] |
| Cellular Localization | Plasma Membrane, Vesicles | [1] |
Table 2: Recommended Parameters for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 5 mM | Prepare in high-quality, anhydrous DMSO. |
| Working Concentration | 1 - 5 µM | Titrate to find the optimal concentration for your cell type and experimental setup. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may lead to internalization of the probe. |
| Incubation Temperature | 37°C | Maintain physiological conditions to ensure cell health. |
| Imaging Buffer | Pre-warmed HBSS or other physiological buffer | Serum-free media is often recommended during the staining step to reduce background. |
Experimental Protocols
Materials
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+, serum-free culture medium)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes or chamber slides)
-
Fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~590 nm, Emission: ~620 nm) and a live-cell imaging chamber.
Preparation of Staining Solution
-
Prepare a Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of the probe (MW ~1381.84), add approximately 724 µL of DMSO.
-
Vortex thoroughly to ensure the probe is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare the Working Staining Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (start with a concentration between 1-5 µM). For example, to prepare 1 mL of a 5 µM working solution from a 1 mM stock, add 5 µL of the stock solution to 995 µL of the imaging medium.
-
Vortex the working solution gently before use. Prepare this solution fresh for each experiment.
-
Live-Cell Staining and Imaging Protocol
-
Cell Preparation:
-
Culture adherent cells on a glass-bottom dish or chamber slide to an appropriate confluency (typically 60-80%).
-
Ensure the cells are healthy and free of contamination.
-
-
Staining:
-
Aspirate the cell culture medium from the dish.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the freshly prepared working staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically, as longer times can lead to internalization of the probe into endocytic vesicles.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately transfer the dish to the fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.
-
Visualize the stained plasma membranes using a Texas Red filter set.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Mechanism of Membrane Incorporation
Caption: this compound spontaneously inserts into the plasma membrane.
Experimental Workflow
Caption: Step-by-step workflow for live cell plasma membrane staining.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the filter sets on the microscope are appropriate for Texas Red.
-
Check the lamp/laser intensity and detector settings.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after incubation to remove all unbound probe.
-
Use a serum-free medium for the staining step.
-
-
Internalized Signal (Punctate Staining):
-
Reduce the incubation time.
-
Image the cells immediately after staining and washing.
-
Perform the incubation at a lower temperature (e.g., on ice for 10 minutes) to reduce endocytosis, although this may affect membrane fluidity.
-
-
Cell Toxicity:
-
Decrease the concentration of the probe.
-
Minimize the exposure of cells to the laser during imaging.
-
Ensure the imaging medium and buffer are at the correct pH and temperature.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for high-quality live-cell imaging of the plasma membrane, enabling deeper insights into cellular structure and function.
References
Application of Sulforhodamine 101 DHPE in FRET Microscopy: A Detailed Guide for Researchers
Introduction
Sulforhodamine 101 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid that serves as a powerful tool in the study of membrane biophysics. By incorporating the bright and photostable red fluorescent dye, Sulforhodamine 101, into a lipid backbone, this probe can be readily integrated into artificial and cellular membranes. Its primary application in microscopy is as a Förster Resonance Energy Transfer (FRET) acceptor, enabling the investigation of molecular proximity and dynamics within the lipid bilayer. This document provides detailed application notes and protocols for the use of this compound in FRET microscopy, targeted at researchers in cell biology, biophysics, and drug development.
Principle of FRET with this compound
FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor molecules. In the context of membrane studies, this compound is commonly paired with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), which is also a lipid-conjugated fluorophore.
When both NBD-PE (the donor) and this compound (the acceptor) are present in the same membrane at a sufficiently high concentration, excitation of the NBD donor can lead to energy transfer to the Sulforhodamine 101 acceptor, resulting in sensitized emission from the acceptor and quenching of the donor's fluorescence. Changes in the spatial organization of the membrane, such as during membrane fusion or the formation of lipid domains (rafts), alter the average distance between the donor and acceptor probes, leading to a measurable change in FRET efficiency.
Quantitative Data
The selection of an appropriate FRET pair is critical for the success of the experiment. The following table summarizes the key quantitative parameters for this compound and its commonly used FRET pair, NBD-PE.
| Parameter | This compound (Acceptor) | NBD-PE (Donor) | FRET Pair: NBD-PE / this compound |
| Excitation Maximum (λex) | ~586 nm | ~460 nm | Donor Excitation: ~460 nm |
| Emission Maximum (λem) | ~605 nm | ~535 nm | Donor Emission: ~535 nm, Acceptor Emission: ~605 nm |
| Molar Extinction Coefficient (ε) | ~110,000 cm⁻¹M⁻¹ | ~25,000 cm⁻¹M⁻¹ | - |
| Förster Distance (R₀) | - | - | ~5.0 nm (50 Å)[1] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on several factors, including the spectral overlap between the donor emission and acceptor excitation, the quantum yield of the donor, and the relative orientation of the two fluorophores.
Applications and Experimental Protocols
Membrane Fusion Assay
A primary application of the NBD-PE/Sulforhodamine 101 DHPE FRET pair is in monitoring the kinetics of membrane fusion. This assay is based on the principle of lipid mixing and the resulting dilution of the fluorescent probes.
Experimental Logic:
Liposomes are prepared containing both the NBD-PE donor and the this compound acceptor at a concentration high enough to ensure efficient FRET (i.e., quenched donor fluorescence). These labeled liposomes are then mixed with a population of unlabeled liposomes. The fusion of a labeled liposome (B1194612) with an unlabeled one leads to the diffusion of the lipid probes into the larger, fused membrane. This increases the average distance between the donor and acceptor molecules, resulting in a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The rate of this fluorescence increase is directly proportional to the rate of membrane fusion.
References
Application Notes and Protocols for Single-Molecule Tracking of Lipids with Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of the dynamics of individual molecules in real-time. This approach provides invaluable insights into the heterogeneous behavior of lipids within biological membranes, which is often obscured in ensemble-averaged measurements. By tracking the movement of single lipid molecules, researchers can elucidate membrane organization, lipid-protein interactions, and the effects of therapeutic agents on membrane properties.
Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog well-suited for SMT studies. The bright and photostable Sulforhodamine 101 fluorophore allows for the visualization of individual lipid molecules for extended periods, a critical requirement for robust trajectory analysis. This document provides detailed application notes and protocols for utilizing this compound in single-molecule tracking experiments, with a focus on studies in supported lipid bilayers (SLBs), a widely used model system for cell membranes.
Core Principles and Applications
The fundamental principle of single-molecule tracking of lipids involves labeling a small fraction of the lipid population with a fluorescent probe like this compound. These labeled lipids are then incorporated into a model membrane or a live cell. Using highly sensitive fluorescence microscopy, typically Total Internal Reflection Fluorescence (TIRF) microscopy, individual fluorescent spots corresponding to single lipid molecules are imaged over time. The sequential positions of each molecule are then localized with high precision and linked together to form trajectories. Analysis of these trajectories yields quantitative information about the diffusion dynamics of the lipids, such as their diffusion coefficient, confinement, and modes of motion.
Key Applications:
-
Characterization of Membrane Fluidity and Phase Behavior: Quantifying the diffusion of lipids in different membrane compositions to understand the influence of lipid packing and phase separation.
-
Investigation of Lipid-Protein Interactions: Observing changes in lipid mobility upon the introduction of membrane proteins to study binding events and the formation of protein-lipid complexes.
-
Elucidation of Drug-Membrane Interactions: Assessing the impact of small molecules and potential drug candidates on the organization and dynamics of lipid membranes.
-
Understanding Nanoscale Membrane Organization: Mapping lipid diffusion with high spatiotemporal resolution to reveal transient confinement zones and membrane domains.
Quantitative Data Presentation
The analysis of single-lipid trajectories provides a wealth of quantitative data. Below are tables summarizing typical diffusion coefficients for fluorescently labeled lipids in supported lipid bilayers under different conditions. While specific data for this compound is not extensively published, the values for other rhodamine-conjugated lipids and similar probes in fluid and gel-phase bilayers are presented for comparative purposes.
Table 1: Diffusion Coefficients of Labeled Lipids in Single-Component Supported Lipid Bilayers
| Lipid Matrix | Fluorescent Lipid Probe | Diffusion Coefficient (D) (μm²/s) | Experimental Method |
| DOPC (Fluid) | Atto550-DMPE | 4.27 ± 0.13 | Single-Particle Tracking |
| DOPC (Fluid) | Atto647N-DMPE | 4.01 ± 0.06 | Single-Particle Tracking |
| DOPC (Fluid) | Rhodamine B-DOPE | ~12 ± 3.5 (at low concentration) | Fluorescence Correlation Spectroscopy |
| DPPC (Gel) | DOPE-CAGE590 | ~0.01 - 0.1 | Single-Particle Tracking |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.
Table 2: Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~583-586 nm |
| Emission Maximum (λem) | ~605-615 nm[1] |
| Molecular Weight | ~1381.85 g/mol [1] |
| Solubility | DMSO, DMF, 5% MeOH/CHCl3[1] |
Experimental Protocols
Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) with this compound
This protocol describes the formation of SLBs on a glass coverslip using the vesicle fusion method. This is a common approach for creating a model membrane for SMT studies.
Materials:
-
Matrix lipid(s) (e.g., DOPC) in chloroform
-
This compound in a suitable solvent (e.g., chloroform)
-
Glass coverslips (No. 1.5, high precision)
-
Small unilamellar vesicles (SUVs) preparation apparatus (e.g., extruder with polycarbonate membranes or a sonicator)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Vesicle buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the matrix lipid (e.g., DOPC) and this compound at a molar ratio between 1:100,000 and 1:1,000,000. The low concentration of the fluorescent lipid is crucial for single-molecule imaging.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation (Hydration and Extrusion):
-
Hydrate the lipid film with vesicle buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a pore size of 50-100 nm using a mini-extruder. Alternatively, sonicate the MLV suspension until the solution becomes clear.
-
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Submerge the glass coverslips in Piranha solution for 15-30 minutes.
-
Rinse the coverslips extensively with deionized water.
-
Dry the coverslips under a stream of nitrogen.
-
-
SLB Formation:
-
Place the cleaned coverslip in a suitable imaging chamber.
-
Add the SUV suspension to the chamber, ensuring the entire surface of the coverslip is covered.
-
Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture.
-
Gently rinse the chamber with vesicle buffer to remove excess vesicles. The SLB is now ready for imaging.
-
Protocol 2: Single-Molecule Imaging with TIRF Microscopy
Equipment:
-
Inverted microscope equipped with a high numerical aperture (NA ≥ 1.45) objective.
-
TIRF illumination module with a laser line suitable for exciting Sulforhodamine 101 (e.g., 561 nm or 589 nm).
-
Highly sensitive camera (e.g., EMCCD or sCMOS).
-
Appropriate emission filters to collect the fluorescence from Sulforhodamine 101.
Procedure:
-
Microscope Setup:
-
Mount the SLB sample on the microscope stage.
-
Focus on the surface of the coverslip where the SLB is formed.
-
Adjust the TIRF illumination angle to achieve total internal reflection, which selectively excites fluorophores within ~100 nm of the coverslip, minimizing background fluorescence.
-
-
Image Acquisition:
-
Set the laser power to a low level to minimize photobleaching while ensuring a sufficient signal-to-noise ratio for single-molecule detection.
-
Acquire a time-lapse series of images (a "movie") with a typical frame rate of 10-50 frames per second. The total acquisition time will depend on the photostability of the dye and the desired length of the trajectories.
-
Aim for a sparse distribution of fluorescent molecules in each frame to avoid overlapping signals.
-
Protocol 3: Data Analysis of Single-Molecule Trajectories
Software:
-
Image processing software (e.g., ImageJ/Fiji) with plugins for single-particle tracking (e.g., TrackMate).
-
Data analysis software (e.g., MATLAB, Python with scientific libraries, or specialized analysis packages).
Workflow:
-
Localization:
-
In each frame of the acquired movie, identify the positions of individual fluorescent spots. This is typically done by fitting a 2D Gaussian function to the intensity profile of each spot to determine its center with sub-pixel accuracy.
-
-
Tracking:
-
Link the localized positions of the same molecule across consecutive frames to reconstruct its trajectory. Tracking algorithms typically work by minimizing the distance a particle can travel between frames.
-
-
Mean Squared Displacement (MSD) Analysis:
-
For each trajectory, calculate the mean squared displacement as a function of time lag (τ): MSD(τ) = <(r(t+τ) - r(t))²>
-
For normal Brownian diffusion in two dimensions, the MSD is linearly proportional to the time lag: MSD(τ) = 4Dτ, where D is the diffusion coefficient.
-
Plot the MSD versus τ and perform a linear fit to the initial points to extract the diffusion coefficient.
-
Visualizations
References
Application Notes and Protocols: Sulforhodamine 101 DHPE for Monitoring Membrane Fusion Events
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for a myriad of cellular events, including neurotransmitter release, viral entry, and intracellular trafficking. The ability to accurately monitor and quantify membrane fusion is crucial for understanding these processes and for the development of therapeutics that target them. Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for studying membrane fusion events in real-time. This probe integrates into lipid bilayers and is utilized in fluorescence dequenching assays to monitor the mixing of lipids between two membrane populations, such as liposomes, vesicles, or a vesicle and a planar bilayer.
The principle of the assay relies on the self-quenching of Sulforhodamine 101 fluorescence when it is present at a high concentration within the donor liposome (B1194612) membrane. Upon fusion with an unlabeled acceptor liposome, the probe is diluted into the larger membrane area, leading to a relief of self-quenching and a quantifiable increase in fluorescence intensity. This direct correlation between fluorescence increase and the extent of lipid mixing provides a robust method for studying the kinetics and efficiency of membrane fusion.
Principle of the Lipid Mixing Assay
The lipid mixing assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) self-quenching or contact quenching.
-
Labeled Donor Vesicles : Donor liposomes are prepared with a lipid composition that includes a self-quenching concentration of this compound. At high molar percentages in the lipid bilayer, the close proximity of the Sulforhodamine 101 fluorophores leads to efficient quenching of their fluorescence.
-
Unlabeled Acceptor Vesicles : A separate population of acceptor liposomes is prepared without any fluorescent label.
-
Initiation of Fusion : The two vesicle populations are mixed, and a fusogenic agent or condition (e.g., Ca²⁺, specific proteins like SNAREs, pH change) is introduced to trigger membrane fusion.
-
Lipid Mixing and Dequenching : As a donor vesicle fuses with an acceptor vesicle, their lipid bilayers merge. This fusion event causes the this compound molecules to diffuse into the expanded membrane area of the fused vesicle.
-
Fluorescence Increase : The increased distance between the this compound molecules reduces self-quenching, resulting in a significant increase in fluorescence emission. This dequenching is directly proportional to the degree of lipid mixing.
Quantitative Data Summary
The following table summarizes typical quantitative parameters used and observed in lipid mixing assays employing rhodamine-based probes. These values can serve as a starting point for optimizing experiments with this compound.
| Parameter | Typical Range/Value | Reference/Notes |
| Probe Concentration in Donor Vesicles | 0.5 - 5 mol% | Higher concentrations lead to more effective self-quenching but can potentially affect membrane properties. Optimal concentration should be determined empirically.[1] |
| Donor to Acceptor Vesicle Ratio | 1:1 to 1:100 (labeled:unlabeled) | A higher ratio of unlabeled vesicles ensures a greater dilution of the probe upon fusion, maximizing the dequenching signal. The specific ratio depends on the experimental setup and the fusogenic efficiency of the system.[2] |
| Total Lipid Concentration | 0.025 - 1 mM | The concentration can influence the kinetics of fusion. Higher concentrations increase the frequency of vesicle collisions.[3] |
| Excitation Wavelength | ~583 nm | Specific to Sulforhodamine 101.[4] |
| Emission Wavelength | ~615 nm | Specific to Sulforhodamine 101.[4] |
| Time Scale of Fusion | Milliseconds to hours | Highly dependent on the fusogenic system being studied. SNARE-mediated fusion can be very rapid (<100 ms (B15284909) to 300 ms for membrane mixing to complete), while other systems may be slower.[5] |
| Maximum Fluorescence Increase | 20-30% of Triton X-100 lysis signal | The theoretical maximum fluorescence (100% fusion) is often calibrated by adding a detergent like Triton X-100 to completely solubilize the vesicles and achieve maximum probe dilution.[3] |
Experimental Protocols
Preparation of Labeled and Unlabeled Liposomes
Materials:
-
Phospholipids (B1166683) (e.g., POPC, DOPE, DOPS) in chloroform
-
This compound in a suitable organic solvent (e.g., chloroform/methanol)
-
Buffer (e.g., HEPES, Tris-HCl)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Protocol:
-
Lipid Film Formation (Labeled Vesicles):
-
In a round-bottom flask, combine the desired phospholipids and this compound at the desired molar ratio (e.g., 1-2 mol%).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Lipid Film Formation (Unlabeled Vesicles):
-
Repeat step 1 using only the phospholipids without the fluorescent probe.
-
-
Hydration:
-
Hydrate the dried lipid films with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (optional, but can improve homogeneity).
-
Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This will result in a suspension of LUVs with a relatively uniform size distribution.
-
-
Purification (Optional):
-
To remove any non-incorporated probe, the labeled liposome suspension can be passed through a size-exclusion chromatography column (e.g., Sephadex G-50).[3]
-
Lipid Mixing Assay using a Fluorometer
Materials:
-
Prepared labeled and unlabeled liposome suspensions
-
Fluorometer with temperature control and stirring capabilities
-
Cuvette
-
Fusogenic agent (e.g., CaCl₂, SNARE proteins)
-
Triton X-100 solution (e.g., 10% v/v)
Protocol:
-
Baseline Fluorescence (F₀):
-
Add the labeled liposome suspension to the cuvette containing buffer and stir gently.
-
Record the initial, stable fluorescence intensity. This represents the quenched fluorescence of the donor vesicles.
-
-
Initiation of Fusion:
-
Add the unlabeled acceptor liposome suspension to the cuvette.
-
Inject the fusogenic agent to initiate the fusion reaction.
-
Continuously record the fluorescence intensity over time (F(t)). An increase in fluorescence indicates lipid mixing.
-
-
Maximum Fluorescence (F_max):
-
After the fusion reaction has reached a plateau or at the desired endpoint, add a small volume of Triton X-100 solution to the cuvette to completely disrupt all vesicles.
-
Record the final, stable fluorescence intensity. This represents the fluorescence of the probe at infinite dilution and corresponds to 100% lipid mixing.
-
-
Data Analysis:
-
The percentage of lipid mixing at a given time (t) can be calculated using the following formula: % Lipid Mixing = [(F(t) - F₀) / (F_max - F₀)] * 100
-
Visualizations
Caption: Experimental workflow for a lipid mixing assay.
Caption: Mechanism of fluorescence dequenching upon fusion.
References
- 1. atbweb.stanford.edu [atbweb.stanford.edu]
- 2. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. interchim.fr [interchim.fr]
- 5. Imaging single membrane fusion events mediated by SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulforhodamine 101 DHPE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a lipophilic fluorescent probe that integrates into the phospholipid bilayers of cell membranes.[1] Its bright red fluorescence and high photostability make it a valuable tool for investigating membrane dynamics, lipid-protein interactions, and the organization of membrane microdomains, such as lipid rafts, using flow cytometry.[2] These application notes provide detailed protocols for utilizing this compound in flow cytometry for the analysis of cellular membranes.
Product Information
This compound is a conjugate of the Sulforhodamine 101 fluorophore and the phospholipid DHPE. This structure allows for its spontaneous insertion and stable association within the lipid bilayer of live cells.
Table 1: Properties of Sulforhodamine 101 and this compound
| Property | Sulforhodamine 101 | This compound |
| Alternate Names | SR 101, Sulforhodamine 640 | Texas Red DHPE, TR-DHPE |
| Molecular Weight | ~606.7 g/mol [3] | ~1381.84 g/mol [1] |
| Excitation Maximum (Ex) | ~586 nm[3] | ~586 nm[4][5] |
| Emission Maximum (Em) | ~605 nm[3] | ~605 nm[4][5] |
| Solubility | Soluble in DMSO, ethanol, and DMF[3] | Soluble in a suitable organic solvent |
| Primary Application | Astrocyte marker, general protein stain | Fluorescent phospholipid probe for membrane analysis[1] |
Applications in Flow Cytometry
This compound is particularly useful for studying the structure and function of the plasma membrane and its subdomains. Key applications include:
-
Analysis of Lipid Rafts: Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[6][7][8] this compound can be used to label the cell membrane to study changes in lipid raft organization and integrity in response to various stimuli.
-
Membrane Integrity and Viability: Changes in membrane properties are often associated with cellular health and apoptosis. While not a primary viability dye, significant changes in this compound staining may indicate alterations in membrane integrity.
-
FRET (Förster Resonance Energy Transfer) Studies: this compound can act as an acceptor in FRET-based assays to study the proximity and interaction of membrane components.[2]
Experimental Protocols
The following protocols are generalized for the use of this compound and similar lipophilic rhodamine dyes in flow cytometry. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: General Cell Membrane Staining
This protocol describes the basic procedure for labeling the plasma membrane of suspended cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture medium
-
Suspension cells of interest
-
Flow cytometry tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in anhydrous DMSO to a concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. Titration is recommended to determine the optimal concentration for your cell type.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer for analysis.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a yellow-green or red laser for excitation and an appropriate emission filter (e.g., 610/20 nm bandpass filter).
Table 2: Recommended Staining Parameters (to be optimized)
| Parameter | Recommended Range |
| Staining Concentration | 1 - 10 µM |
| Incubation Time | 15 - 30 minutes |
| Incubation Temperature | 37°C |
| Cell Density | 1 x 10^6 cells/mL |
Protocol 2: Analysis of Lipid Raft Integrity
This protocol can be used to assess the disruption of lipid rafts using a cholesterol-depleting agent like methyl-β-cyclodextrin (MβCD).
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
All materials from Protocol 1
Procedure:
-
Cell Preparation and Staining: Follow steps 1-5 of Protocol 1 to stain the cells with this compound.
-
Lipid Raft Disruption: After staining and washing, resuspend the cells in serum-free medium. Treat one sample of cells with MβCD (e.g., 5-10 mM) for 30-60 minutes at 37°C. Include an untreated control.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension and Analysis: Resuspend the cells in flow cytometry buffer and analyze immediately. A decrease in the mean fluorescence intensity (MFI) in the MβCD-treated sample compared to the control may indicate disruption of lipid rafts and altered membrane organization.
Data Presentation
Quantitative data from flow cytometry experiments should be presented clearly for comparison.
Table 3: Example Data from a Lipid Raft Disruption Experiment
| Treatment | Mean Fluorescence Intensity (MFI) | % of Control MFI |
| Untreated Control | 50,000 | 100% |
| 5 mM MβCD | 35,000 | 70% |
| 10 mM MβCD | 25,000 | 50% |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for a flow cytometry experiment using this compound is outlined below.
Caption: General workflow for cell staining and analysis.
Signaling Pathway Involving Lipid Rafts
Lipid rafts are critical for the initiation of various signaling cascades, such as the B-cell receptor (BCR) signaling pathway.[8] Upon antigen binding, BCRs translocate to lipid rafts, leading to the activation of downstream signaling molecules.
Caption: B-cell receptor signaling pathway initiation.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye concentration- Short incubation time- Cell loss during washing | - Increase this compound concentration- Increase incubation time- Reduce the number of washes or use a gentler centrifugation speed |
| High background fluorescence | - Incomplete removal of unbound dye- Dye precipitation | - Increase the number of washes- Ensure the stock solution is fully dissolved and filter if necessary |
| High cell death | - Dye toxicity at high concentrations- Harsh cell handling | - Perform a titration to find the lowest effective concentration- Handle cells gently during washing and resuspension |
| Inconsistent results | - Variation in cell number or dye concentration- Photobleaching | - Ensure accurate cell counting and pipetting- Protect stained cells from light at all times |
Conclusion
This compound is a robust fluorescent probe for the analysis of cell membranes by flow cytometry. The provided protocols offer a starting point for researchers to investigate membrane properties and associated signaling events. Careful optimization of staining conditions is crucial for obtaining reliable and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulforhodamine 101 and its Lipophilic Derivative in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Sulforhodamine 101 (SR101) and its lipidated conjugate, Sulforhodamine 101 DHPE, in the context of neurodegenerative disease research. While SR101 is a well-established tool for astrocyte labeling, its direct application in models of Parkinson's and Huntington's disease is less documented than in Alzheimer's disease. This compound, a lipophilic membrane probe, offers potential for studying membrane dynamics implicated in various neurodegenerative pathologies.
Section 1: Sulforhodamine 101 as a Marker for Astrocytes in Neurodegenerative Disease Models
Sulforhodamine 101 (SR101) is a red fluorescent dye that has been widely adopted for the specific labeling of astrocytes in living tissue.[1][2][3] This property is particularly valuable in the study of neurodegenerative diseases, where astrogliosis, the reactive proliferation of astrocytes, is a key pathological hallmark.
Applications in Neurodegenerative Disease Models:
-
Visualization and Morphological Analysis of Astrocytes: SR101 allows for high-resolution imaging of astrocyte morphology, enabling the quantification of changes associated with neuroinflammation and disease progression.[1][2] This includes parameters such as cell number, process length and branching, and territorial volume.
-
Studying Astrocyte-Vasculature Interactions: The dye effectively labels the fine processes of astrocytes that envelop blood vessels, facilitating the study of the neurovascular unit in disease models.[1][2]
-
Calcium Imaging in Astrocyte Networks: When used in conjunction with calcium indicators, SR101 enables the specific monitoring of calcium signaling in astrocytes, providing insights into their functional state in the context of neuroinflammation.[1][4][5][6]
-
Monitoring Astrogliosis in Alzheimer's Disease Models: A radiolabeled derivative of SR101, [¹⁸F]2B-SRF101, has been developed as a PET tracer for detecting astrocytosis in mouse models of Alzheimer's disease, demonstrating increased uptake in the cortex and hippocampus of transgenic mice.[7][8]
Quantitative Data for SR101 Labeling of Astrocytes:
| Parameter | Value/Observation | Animal Model | Reference |
| Specificity for Astrocytes | 97.2 ± 1.9% of EGFP-expressing astrocytes were colabeled with SR101. | TgN(GFAP-EGFP) mice | [2] |
| Cell Type Selectivity | No labeling of microglial cells was observed. | Transgenic mice | [1] |
| Co-localization with S-100β | SR101-labeled cells are immunopositive for the astrocyte marker S-100β. | Rodent neocortex | |
| Staining Efficiency in Hippocampus | 76.5 ± 7.2% of EGFP-positive astrocytes were stained with SR101. | Transgenic mice | [9] |
| Fluorescence Intensity (Hippocampus vs. VLM) | Five-fold higher fluorescence intensity in hippocampal astrocytes compared to ventrolateral medulla (VLM). | Transgenic mice | [9] |
| Astrocytoma Labeling | Labeled 86.50% (±1.86) of astrocytoma cells in a xenograft model. | Rat model of glioblastoma | [10] |
Experimental Protocol: In Vivo Two-Photon Imaging of Astrocytes with SR101
This protocol is adapted from established methods for in vivo astrocyte labeling.[2][11]
Materials:
-
Sulforhodamine 101 (SR101)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Two-photon microscope
Procedure:
-
Anesthetize the animal and fix its head in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Prepare a stock solution of SR101 in DMSO and dilute to a final concentration of 25-100 µM in aCSF.
-
Topically apply the SR101 solution to the exposed cortical surface for 5-10 minutes.
-
Gently rinse the cortical surface with fresh, pre-warmed aCSF to remove excess dye.
-
Allow 30-60 minutes for dye uptake and diffusion throughout the astrocyte network.
-
Proceed with in vivo two-photon imaging. Use an excitation wavelength of ~880-920 nm and collect emission in the red channel (~590-650 nm).
Caution: SR101 can induce neuronal hyperexcitability at higher concentrations.[12][13] It is crucial to use the lowest effective concentration and to perform control experiments to assess any potential impact on neuronal activity.
Section 2: this compound for Membrane Analysis in Neurodegenerative Disease Models
This compound (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a lipophilic derivative of SR101. The conjugation to the phospholipid DHPE allows it to integrate into cellular membranes, making it a valuable tool for studying membrane properties. Alterations in membrane fluidity and composition are increasingly recognized as important factors in the pathogenesis of neurodegenerative diseases like Huntington's and Alzheimer's disease.[14][15]
Potential Applications in Neurodegenerative Disease Models:
-
Assessing Membrane Fluidity and Order: Changes in membrane fluidity have been reported in cellular models of Huntington's disease.[15] this compound, potentially as a FRET acceptor with a suitable donor, could be used to probe such changes in live cells.
-
Investigating Lipid Raft Dynamics: Lipid rafts are specialized membrane microdomains involved in cell signaling. Their disruption is implicated in neurodegenerative processes. The partitioning of this compound into different membrane phases could provide insights into lipid raft integrity.
-
Monitoring Membrane Trafficking and Fusion: As a membrane-anchored fluorophore, it can be used to track endocytosis, exocytosis, and membrane fusion events, which are often dysregulated in neurodegenerative diseases.[16][17]
Quantitative Data for Lipophilic Rhodamine Probes:
| Parameter | Value/Observation | Probe | Reference |
| Excitation/Emission Maxima (MeOH) | 582/601 nm | Texas Red®-DHPE | [18] |
| Excitation/Emission Maxima (MeOH) | 560/581 nm | Rhodamine-DHPE | [16] |
| Application | FRET acceptor for membrane fusion assays | Rhodamine-DHPE | [16][17] |
| Application | Tracer for membrane trafficking during endocytosis | Rhodamine-DHPE | [16][17] |
| Membrane Fluidity in HD model | Increased membrane fluidity in cells expressing expanded polyQ | LAURDAN and Nile Red | [15] |
Proposed Experimental Protocol: Live-Cell Imaging of Membrane Dynamics with this compound
This protocol is a proposed methodology based on the properties of lipophilic dyes and general cell labeling techniques.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM)
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Culture neuronal or glial cells from a relevant neurodegenerative disease model (e.g., primary neurons from a transgenic mouse model, or iPSC-derived neurons from patients).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or DMSO).
-
Dilute the stock solution to a working concentration (typically in the low micromolar range) in serum-free culture medium. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal toxicity.
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Image the labeled cells using appropriate filter sets for rhodamine dyes (e.g., Ex: ~580 nm, Em: ~600 nm).
-
For dynamic studies (e.g., membrane trafficking), acquire time-lapse images.
Section 3: Signaling Pathways and Logical Relationships
The use of SR101 and its derivatives in neurodegenerative disease models primarily serves as a visualization tool. However, the processes they help to visualize are integral to key signaling pathways in neurodegeneration.
Astrocyte Activation in Neuroinflammation:
In neurodegenerative diseases, astrocytes become reactive in response to neuronal damage and inflammatory signals. This process, known as astrogliosis, involves morphological and functional changes that can be visualized with SR101. Reactive astrocytes can release both pro-inflammatory and anti-inflammatory factors, influencing the progression of the disease.
Membrane Integrity in Neurodegeneration:
Membrane dysfunction is a critical factor in many neurodegenerative diseases. For example, in Huntington's disease, mutant huntingtin protein can interact with and disrupt cellular membranes. Probes like this compound can be used to investigate these pathological changes.
References
- 1. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hifo.uzh.ch [hifo.uzh.ch]
- 3. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Calcium signaling in neocortical astrocytes stained with SR101. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Frontiers | Biological Assessment of a 18F-Labeled Sulforhodamine 101 in a Mouse Model of Alzheimer’s Disease as a Potential Astrocytosis Marker [frontiersin.org]
- 8. Biological Assessment of a 18F-Labeled Sulforhodamine 101 in a Mouse Model of Alzheimer's Disease as a Potential Astrocytosis Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Sulforhodamine 101 Uptake into Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine 101 selectively labels human astrocytoma cells in an animal model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo labeling of cortical astrocytes with sulforhodamine 101 (SR101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 13. Sulforhodamine 101 | Astrocyte / oligodendrocyte dye | Hello Bio [hellobio.com]
- 14. Membrane studies in Huntington's disease: steady state and time-dependent fluorescence spectroscopy of intact lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alteration in Fluidity of Cell Plasma Membrane in Huntington Disease Revealed by Spectral Phasor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 18. biotium.com [biotium.com]
Visualizing Lipid Rafts in Live Cells with Sulforhodamine 101 DHPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane sorting. Their involvement in the regulation of signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), makes them attractive targets for drug discovery and development. Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that integrates into cellular membranes, exhibiting preferential partitioning into liquid-ordered (Lo) phases, which are characteristic of lipid rafts. Its bright red fluorescence and photostability make it an excellent tool for visualizing and quantifying lipid raft dynamics in live cells.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of lipid rafts, including methodologies for quantitative analysis and investigation of signaling pathways.
Product Information
| Property | Value |
| Full Chemical Name | N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt |
| Alternative Names | Texas Red® DHPE, TR-DHPE |
| Molecular Formula | C₆₈H₁₀₁N₃O₁₄PS₂·C₆H₁₆N |
| Molecular Weight | 1381.84 |
| Excitation Maximum | ~586 nm[1] |
| Emission Maximum | ~605 nm[1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF[2] |
| Storage | Store at -20°C, protected from light |
Quantitative Data Summary
| Parameter | Liquid-Ordered (Lo) Phase (Lipid Raft Mimic) | Liquid-Disordered (Ld) Phase (Non-Raft Mimic) | Reference Probe | Reference |
| Fluorescence Intensity | Higher | Lower | Laurdan | [3] |
| Fluorescence Lifetime | Longer | Shorter | Environment-sensitive probes | [4] |
| Diffusion Coefficient (D) | Slower (e.g., 0.1-0.5 µm²/s) | Faster (e.g., 1-5 µm²/s) | Fluorescently-tagged lipids/proteins | [5] |
| Mobile Fraction (FRAP) | Lower | Higher | Fluorescently-tagged lipids/proteins | [6] |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol describes the general procedure for labeling live cells with this compound for subsequent fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to a final concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.
-
Prepare a Working Solution: Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.
-
-
Wash:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
-
Imaging: Immediately proceed to live-cell imaging on a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~560-590 nm, emission ~600-650 nm).
Protocol 2: Drug Screening Assay for Lipid Raft Integrity
This protocol outlines a workflow for screening compounds that may disrupt or alter lipid raft organization using this compound.
Materials:
-
Cells labeled with this compound (as per Protocol 1)
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO)
-
Positive control for lipid raft disruption (e.g., methyl-β-cyclodextrin, MβCD)
-
Negative control (vehicle only)
-
High-content imaging system or automated fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate suitable for imaging (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.
-
Labeling: Label the cells with this compound as described in Protocol 1.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds, positive control (e.g., 5-10 mM MβCD), and vehicle control in imaging medium.
-
After washing the labeled cells, add the compound solutions to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Image Acquisition: Acquire fluorescence images of the cells using an automated imaging system. Capture multiple fields of view per well to ensure robust data.
-
Image Analysis:
-
Segment the images to identify individual cells.
-
Quantify the fluorescence distribution of this compound within each cell. Parameters to analyze include:
-
Fluorescence Intensity: A decrease in punctate, high-intensity clusters may indicate raft disruption.
-
Texture Analysis: Quantify the heterogeneity of the fluorescence signal. A more uniform distribution suggests raft disruption.
-
Number and Size of Fluorescent Puncta: Automated image analysis software can be used to count and measure the area of bright fluorescent clusters representing lipid rafts.
-
-
-
Data Analysis: Compare the quantitative parameters from compound-treated wells to the vehicle and positive controls to identify compounds that alter lipid raft integrity.
Signaling Pathways and Visualization
Lipid rafts serve as organizing centers for various signaling molecules. This compound can be used to visualize the membrane environment where these signaling events occur.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs and their associated G-proteins are often localized to lipid rafts, which facilitates efficient signal transduction.[2][7]
Caption: GPCR signaling pathway within a lipid raft.
Epidermal Growth Factor Receptor (EGFR) Signaling
The localization of EGFR, a receptor tyrosine kinase, to lipid rafts can modulate its signaling activity, impacting downstream pathways such as the PI3K/Akt and MAPK/ERK cascades.[1][8][9]
Caption: EGFR signaling cascade initiated within a lipid raft.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of a drug on lipid raft integrity and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lipid raft partitioning of fluorescently-tagged probes in living cells by Fluorescence Correlation Spectroscopy (FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulforhodamine 101 DHPE for Real-Time Analysis of Endocytosis and Exocytosis
Introduction
Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent phospholipid analog designed for the robust investigation of membrane dynamics in living cells. This probe consists of the bright, photostable red-fluorescent dye Sulforhodamine 101 covalently attached to the headgroup of the phospholipid DHPE. This unique structure allows it to seamlessly integrate into the lipid bilayers of the plasma membrane, serving as a direct and stable tracer for membrane trafficking events such as endocytosis and exocytosis.[1] Its utility is analogous to other rhodamine-labeled lipids, like Lissamine™ Rhodamine B DHPE, which are widely used to monitor intracellular transport and membrane fusion.[1][2]
Principle of the Method
The lipophilic DHPE anchor embeds the probe within the outer leaflet of the plasma membrane of live cells. The intensely fluorescent Sulforhodamine 101 moiety then acts as a beacon, allowing researchers to visualize the plasma membrane and track its fate in real-time.
-
Studying Endocytosis : Upon stimulation or under constitutive conditions, regions of the fluorescently labeled plasma membrane are internalized to form endocytic vesicles. These newly formed vesicles appear as distinct fluorescent puncta within the cytoplasm. The rate and extent of their formation can be quantified using live-cell fluorescence microscopy techniques such as confocal or total internal reflection fluorescence (TIRF) microscopy.[1][2]
-
Studying Exocytosis : Following internalization, the labeled vesicles can be trafficked to various intracellular compartments. In processes involving membrane recycling, these vesicles return to and fuse with the plasma membrane, an event known as exocytosis. This fusion event returns the fluorescent lipid probe to the cell surface, leading to a decrease in intracellular puncta and an increase in plasma membrane fluorescence, which can be monitored over time.
Advantages of this compound
-
Direct Membrane Labeling : Unlike dyes that bind to vesicle cargo or lumen, this compound directly labels the vesicle membrane, providing a true representation of membrane movement.
-
High Photostability and Brightness : The Sulforhodamine 101 fluorophore offers strong fluorescence in the orange-red spectrum and superior photostability, making it ideal for time-lapse imaging and advanced microscopy techniques.[1]
-
Versatility : This probe is effective in a wide range of applications, including live-cell imaging of membrane trafficking and as a fluorescence resonance energy transfer (FRET) acceptor in membrane fusion assays.[1][2]
Quantitative Data and Photophysical Properties
The following tables summarize the key properties of Sulforhodamine 101 and its DHPE conjugate, along with recommended starting parameters for experimental design.
Table 1: Photophysical Properties Note: Properties are based on Sulforhodamine 101 and the closely related Lissamine™ Rhodamine B DHPE.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~560 - 586 nm | [3][4] |
| Emission Maximum (λem) | ~580 - 605 nm | [3][4] |
| Recommended Filter Set | TRITC / Cy3.5 | |
| Molecular Weight | ~1050 g/mol | |
| Probe Cellular Localization | Plasma Membrane, Vesicles |
Table 2: Experimental Parameters Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental setup.
| Parameter | Recommended Range | Considerations | Reference(s) |
| Working Concentration | 1 - 10 µg/mL | High concentrations (>0.2 mol/mol of phospholipid) may lead to probe aggregation and altered fluorescence. | [5] |
| Incubation Time | 5 - 30 minutes | Shorter times are generally sufficient for plasma membrane labeling. Longer times may result in non-specific internalization. | |
| Incubation Temperature | 4°C or 37°C | Incubation at 4°C can be used to label the plasma membrane while inhibiting endocytosis. Shifting to 37°C then initiates synchronous internalization. | |
| Imaging Modality | Confocal Microscopy, TIRF Microscopy, Epifluorescence | TIRF microscopy is excellent for visualizing events at the plasma membrane, such as exocytosis. | [6] |
Experimental Protocols
Protocol 1: General Plasma Membrane Labeling
This protocol describes the basic procedure for labeling the plasma membrane of adherent cells in culture.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (BSS) or imaging medium (e.g., HBSS, phenol (B47542) red-free DMEM)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in BSS to a final concentration of 1-10 µg/mL. Vortex briefly to mix.
-
Wash the cells twice with pre-warmed BSS to remove serum.
-
Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C. For cold-loading to inhibit initial endocytosis, incubate at 4°C.
-
Wash the cells three times with fresh, pre-warmed BSS or imaging medium to remove any unincorporated probe.
-
The cells are now ready for imaging. The plasma membrane should exhibit bright red fluorescence.
Protocol 2: Visualization of Endocytosis
This protocol allows for the real-time tracking of this compound internalization.
Procedure:
-
Label the plasma membrane of live cells by following steps 1-4 of Protocol 1 . It is often advantageous to perform the incubation and washing steps at 4°C to accumulate the probe on the plasma membrane and prevent premature endocytosis.
-
Mount the labeled cells on a microscope stage equipped with an environmental chamber pre-warmed to 37°C.
-
Acquire an initial image (t=0) to visualize the plasma membrane labeling.
-
Initiate time-lapse imaging. The shift from 4°C to 37°C will trigger a wave of endocytic activity.
-
If studying stimulated endocytosis, add the appropriate agonist (e.g., growth factors, high K+ solution) after acquiring a baseline of a few frames.[6]
-
Continue acquiring images every 30 seconds to 2 minutes for a total of 30-60 minutes.
-
Analysis : Quantify the internalization by measuring the increase in the number and intensity of intracellular fluorescent puncta over time.
Protocol 3: Visualization of Exocytosis (Membrane Recycling)
This protocol is designed to visualize the return of the internalized probe to the plasma membrane.
Procedure:
-
Induce and allow for the endocytosis of this compound by following Protocol 2 for approximately 30-60 minutes, allowing a significant pool of labeled endosomes to accumulate.
-
Wash the cells with imaging medium to remove any stimulating agents.
-
Initiate a second time-lapse acquisition to monitor the fate of the internalized vesicles.
-
To specifically trigger the exocytosis of recycling endosomes, apply the appropriate stimulus.
-
Analysis : Exocytosis can be observed as a decrease in the fluorescence intensity of individual intracellular vesicles as they fuse with the plasma membrane. In TIRF microscopy, exocytosis is seen as a sudden burst of fluorescence as a vesicle fuses within the evanescent field.
Visualizations
Caption: Experimental workflow for studying endocytosis using this compound.
Caption: Experimental workflow for studying exocytosis and membrane recycling.
Caption: Principle of tracking membrane flow with this compound.
References
- 1. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (rhodamine DHPE) 5 mg [thermofisher.com]
- 4. Invitrogen Lissamine Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (rhodamine DHPE) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. Interaction of the fluorescent probe N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine with phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2-based probes to study vesicle trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Two-Photon Microscopy with Sulforhodamine 101 DHPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulforhodamine 101 DHPE (SR101 DHPE) in two-photon microscopy for advanced cellular imaging, with a focus on plasma membrane dynamics and protein interactions.
Introduction
Sulforhodamine 101 (SR101) is a red fluorescent dye widely used for labeling astrocytes in neuroscience research.[1][2][3] The dipalmitoyl-sn-glycero-3-phosphoethanolamine (DHPE) conjugate of SR101 creates a lipophilic probe that readily integrates into phospholipid bilayers.[4] This property makes SR101 DHPE an excellent tool for labeling cell membranes and studying their structure and function, particularly in the context of lipid rafts and membrane protein interactions, using the high-resolution, deep-tissue imaging capabilities of two-photon microscopy.[4][5][6]
Key Properties of Sulforhodamine 101
| Property | Value | Reference |
| Excitation Maximum (one-photon) | ~586 nm | [2][3] |
| Emission Maximum | ~605 nm | [2][3] |
| Recommended Two-Photon Excitation | 850 - 900 nm | [7] |
| Molecular Weight | 606.71 g/mol | [2] |
| Solubility | Water | [2] |
Applications in Two-Photon Microscopy
SR101 DHPE is particularly well-suited for a range of applications in live-cell imaging and tissue analysis:
-
Plasma Membrane Labeling: The DHPE lipid tail anchors the SR101 fluorophore to the cell membrane, allowing for high-contrast visualization of membrane morphology, dynamics, and integrity.
-
Lipid Raft Imaging: The probe can be used to investigate the organization and dynamics of lipid microdomains, such as lipid rafts, which are crucial for cellular signaling.[5][6][8][9]
-
Fluorescence Resonance Energy Transfer (FRET): SR101 DHPE can serve as a FRET acceptor to study the interactions between membrane-associated proteins or between proteins and lipids.[10][11][12]
-
Cellular Colocalization Studies: Its distinct red emission allows for multicolor imaging experiments to determine the spatial relationship of membrane components with other cellular structures.
Experimental Protocols
Protocol 1: Live-Cell Plasma Membrane Labeling for Two-Photon Microscopy
This protocol provides a general guideline for staining the plasma membrane of live cultured cells with SR101 DHPE.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent mammalian cells cultured on coverslips or imaging dishes
-
Two-photon microscope
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of SR101 DHPE in high-quality, anhydrous DMSO or DMF. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in a pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Preparation: Grow cells to the desired confluency on a coverslip or in an imaging dish.
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells two to three times with a fresh pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Mount the coverslip onto a slide with a chamber filled with a fresh imaging medium. Image the cells using a two-photon microscope with an excitation wavelength between 850 nm and 900 nm.[7] Collect the emission signal between 590 nm and 630 nm.
Workflow for Live-Cell Membrane Labeling
A flowchart of the live-cell membrane labeling protocol.
Protocol 2: Staining of Acute Brain Slices with Sulforhodamine 101
This protocol is adapted for labeling astrocytes in acute brain slices, which can be modified for specific membrane imaging with SR101 DHPE.
Materials:
-
Sulforhodamine 101
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 and 5% CO2
-
Vibratome or tissue slicer
-
Two-photon microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour at room temperature in continuously oxygenated aCSF.
-
Staining: Incubate the slices in aCSF containing 0.5-1 µM SR101 for 20-30 minutes at 34-37°C.[13] For membrane-specific labeling with SR101 DHPE, a similar concentration range can be used as a starting point, with optimization likely required.
-
De-staining: Transfer the slices to fresh, oxygenated aCSF for at least 10 minutes to wash out excess dye.[13]
-
Imaging: Transfer a slice to the recording chamber of the two-photon microscope and perfuse with oxygenated aCSF. Use an excitation wavelength of approximately 850 nm and collect the emission signal around 610 nm.[7]
Quantitative Data from SR101 Staining in Brain Slices
| Parameter | Value | Brain Region | Reference |
| SR101 Concentration | 0.1 µM | Hippocampal CA1 | [14] |
| SR101 Concentration | 1 µM | Hippocampal CA1 | [14] |
| SR101 Concentration | 10 µM | Hippocampal CA1 | [14] |
| Incubation Time | 20 min | Brain Slice | [13] |
| Incubation Temperature | 34°C | Brain Slice | [13] |
| De-staining Time | 10 min | Brain Slice | [13] |
Advanced Application: FRET-Based Analysis of Membrane Protein Interactions
SR101 DHPE can be used as a FRET acceptor to investigate the proximity of a donor-labeled membrane protein.
Principle:
FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor molecule.[11] The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm).[12] By labeling a membrane protein with a donor fluorophore (e.g., GFP) and the plasma membrane with SR101 DHPE (acceptor), changes in FRET efficiency can indicate conformational changes or interactions that alter the distance between the protein and the membrane.
Experimental Workflow for FRET Analysis
Workflow for studying protein-membrane interactions using FRET.
Troubleshooting and Considerations
-
Phototoxicity: Although two-photon microscopy reduces phototoxicity compared to confocal microscopy, it is still a concern in live-cell imaging. Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.
-
Probe Concentration: The optimal concentration of SR101 DHPE should be determined for each cell type to ensure sufficient signal without causing artifacts or cytotoxicity.
-
Specificity of SR101: While SR101 is a preferential marker for astrocytes, it has been shown to also label oligodendrocytes and can be taken up by damaged cells.[2] Careful validation with cell-type-specific markers is recommended.
-
Environmental Control: For live-cell imaging, maintaining proper temperature, humidity, and CO2 levels is critical for cell health and obtaining reliable data.
By following these guidelines and protocols, researchers can effectively employ this compound as a powerful tool for investigating the intricacies of cell membranes with the advanced capabilities of two-photon microscopy.
References
- 1. hifo.uzh.ch [hifo.uzh.ch]
- 2. Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. [PDF] Visualizing lipid structure and raft domains in living cells with two-photon microscopy | Semantic Scholar [semanticscholar.org]
- 5. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing lipid structure and raft domains in living cells with two-photon microscopy [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. people.bu.edu [people.bu.edu]
- 11. agilent.com [agilent.com]
- 12. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 13. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active Sulforhodamine 101 Uptake into Hippocampal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Sulforhodamine 1001 DHPE into Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying biological membranes due to their cell-like size and single lipid bilayer structure.[1][2] The incorporation of fluorescent probes, such as Sulforhodamine 101 DHPE, into the GUV membrane is essential for visualizing and characterizing membrane dynamics, protein-lipid interactions, and drug delivery mechanisms using fluorescence microscopy.[1][3][4][5][6][7][8] Sulforhodamine 101 is a red fluorescent dye, and its lipid conjugate, this compound, allows for stable integration into the lipid bilayer.[9][10][11][12][13][14]
These application notes provide detailed protocols for the successful incorporation of this compound into GUVs using two common preparation methods: electroformation and natural swelling.
Quantitative Data Summary
For successful incorporation of this compound and formation of stable GUVs, the following parameters are recommended. Note that optimal conditions may vary depending on the specific lipid composition and experimental goals.
| Parameter | Recommended Value | Notes |
| Lipid Composition | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or a mixture of DOPC and cholesterol (e.g., 4:1 molar ratio) | DOPC is a common zwitterionic lipid that readily forms stable GUVs. Cholesterol can be included to modulate membrane fluidity and stability.[1][15] |
| This compound Concentration | 0.1 - 1.0 mol% of total lipid | Higher concentrations can lead to fluorescence self-quenching and may perturb the membrane structure.[1] A final molar ratio of 1:500 (dye:lipid) is a good starting point.[16] |
| Total Lipid Concentration (in organic solvent) | 1 - 10 mg/mL | A typical starting concentration is 1 mg/mL in chloroform (B151607) or a chloroform/methanol mixture.[17] |
| Electroformation Voltage | 1.0 - 3.0 V | The applied voltage can influence GUV yield and size.[18] |
| Electroformation Frequency | 10 - 500 Hz | Higher frequencies are often used for solutions with higher ionic strength.[19][20] |
| Electroformation Time | 1 - 4 hours | Longer incubation times generally lead to larger GUVs.[1][21] |
| Natural Swelling Time | 2 - 24 hours | This method requires a longer incubation period to allow for spontaneous vesicle formation.[1][18] |
| Swelling Solution | Sucrose (B13894) solution (e.g., 100-300 mM) or deionized water for electroformation. Physiological buffers can also be used with modified protocols.[18][22][23] | The choice of swelling solution depends on the intended application and the GUV formation method. |
Experimental Protocols
Protocol 1: GUV Formation by Electroformation
Electroformation is a widely used technique that applies an alternating electric field to a dried lipid film, promoting the swelling and formation of large, unilamellar vesicles.[1][2][18][22] This method generally produces a high yield of GUVs.[17]
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Function generator
-
Electroformation chamber
-
Vacuum desiccator
-
Micropipettes and tips
-
Chloroform or chloroform/methanol (2:1, v/v)
-
Desired lipids (e.g., DOPC)
-
This compound
-
Swelling solution (e.g., 300 mM sucrose in deionized water)
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid stock solution in chloroform or a chloroform/methanol mixture at a concentration of 1 mg/mL.
-
Add this compound to the lipid stock solution to achieve the desired molar ratio (e.g., 0.5 mol%).
-
Vortex the mixture thoroughly to ensure uniform distribution of the fluorescent probe.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid-dye solution onto the conductive side of two ITO slides.[16][21]
-
Spread the solution evenly to create a thin film.
-
Place the slides in a vacuum desiccator for at least 1-2 hours to completely remove the organic solvent.[15][21]
-
-
GUV Formation:
-
Assemble the electroformation chamber with the two lipid-coated ITO slides facing each other, separated by a spacer (e.g., a silicone O-ring) to create a chamber.[21]
-
Fill the chamber with the swelling solution.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves applying a sinusoidal wave at 10 Hz with an amplitude of 1.5 V for 2 hours.[24]
-
To detach the newly formed vesicles from the slide surface, the frequency can be lowered to 2 Hz for about 30 minutes.[18]
-
-
GUV Harvesting and Observation:
-
Carefully collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid rupturing the vesicles.[21]
-
The GUVs are now ready for observation by fluorescence microscopy.
-
Protocol 2: GUV Formation by Natural Swelling
The natural swelling method is a simpler technique that relies on the spontaneous hydration of a dried lipid film.[1][18] While the yield of GUVs may be lower compared to electroformation, it is a gentle method suitable for lipids that are sensitive to electric fields.[18][25]
Materials:
-
Glass vials or coverslips
-
Nitrogen gas stream or vacuum desiccator
-
Water bath or incubator
-
Micropipettes and tips
-
Chloroform or chloroform/methanol (2:1, v/v)
-
Desired lipids (e.g., DOPC)
-
This compound
-
Swelling solution (e.g., 100 mM sucrose in deionized water)
Procedure:
-
Lipid Film Preparation:
-
Prepare the lipid-dye mixture in an organic solvent as described in the electroformation protocol.
-
Deposit a small volume of the solution onto the surface of a glass vial or coverslip.
-
Dry the lipid solution under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film.[25]
-
-
GUV Formation:
-
Gently add the swelling solution to the dried lipid film.
-
Seal the container to prevent evaporation.
-
Incubate the sample at a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient) for 2-24 hours without agitation.[18] During this time, the lipid film will spontaneously swell and form vesicles.
-
-
GUV Harvesting and Observation:
-
Carefully collect the supernatant containing the GUVs.
-
The GUVs can then be observed under a fluorescence microscope.
-
Visualization and Characterization
GUVs incorporating this compound can be visualized using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (excitation ~583 nm, emission ~603 nm).[9] Confocal microscopy is particularly useful for obtaining high-resolution images of the vesicle membrane and for three-dimensional reconstructions.[3][4][5][7] The successful incorporation of the dye will result in fluorescently labeled, spherical structures of varying sizes.
Visualizations
Caption: Workflow for GUV formation using the electroformation method.
Caption: Workflow for GUV formation using the natural swelling method.
Caption: Logical relationship of components for GUV formation.
References
- 1. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films Formed by Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.rri.res.in [dspace.rri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Developmental profile and properties of sulforhodamine 101--Labeled glial cells in acute brain slices of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine 101 - Wikipedia [en.wikipedia.org]
- 12. [PDF] Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo | Semantic Scholar [semanticscholar.org]
- 13. Sulforhodamine 101 | Astrocyte / oligodendrocyte dye | Hello Bio [hellobio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. epfl.ch [epfl.ch]
- 18. Production of Isolated Giant Unilamellar Vesicles under High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. rpdata.caltech.edu [rpdata.caltech.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Time-Resolved Fluorescence of Sulforhodamine 101 DHPE: A Guide to Membrane Dynamics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulforhodamine 101 DHPE (SR101-DHPE), also known as Texas Red® DHPE, is a fluorescently labeled phospholipid widely utilized in the study of biological and model membranes. Its fluorophore, Sulforhodamine 101, is a bright and photostable red-emitting dye. When conjugated to the headgroup of a DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, it serves as a powerful tool for investigating membrane structure and dynamics. Time-resolved fluorescence spectroscopy of SR101-DHPE provides quantitative insights into the local membrane environment, including fluidity, order, and phase behavior. This application note details the principles, experimental protocols, and data interpretation for studying membrane properties using time-resolved fluorescence of SR101-DHPE.
This compound is a fluorescent probe that integrates into phospholipid bilayers and has been used for imaging solid-supported lipid bilayers, detecting protein-ligand binding on bilayers, and monitoring the colocalization of lipid probes in liposomes. The probe consists of the red fluorescent dye Sulforhodamine 101 conjugated to the phospholipid 1,2-dipalmitoyl-sn-glycero-3-PE, with excitation and emission maxima of approximately 586 nm and 605 nm, respectively.
Principle
Time-resolved fluorescence measurements monitor the decay of fluorescence intensity and anisotropy over nanoseconds following excitation with a short pulse of light.
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. This parameter is sensitive to the probe's immediate microenvironment, including polarity and the presence of quenching molecules. Changes in lipid packing and water penetration into the bilayer can alter the fluorescence lifetime of SR101-DHPE.
-
Time-Resolved Fluorescence Anisotropy: This technique measures the rotational diffusion of the fluorescent probe. By exciting the sample with vertically polarized light, one can monitor the depolarization of the emitted fluorescence over time as the probe rotates. The anisotropy decay is characterized by two key parameters: the rotational correlation time (φ) and the order parameter (S). The rotational correlation time reflects the rate of rotational motion, which is related to the local viscosity or "fluidity" of the membrane. The order parameter describes the degree of restriction of this motion, providing information about the lipid packing and order. For instance, a study of Texas Red in a buffer solution determined an initial anisotropy (r₀) of 0.37 ± 0.01 and a rotational correlation time (φ) of 270 ± 10 ps.[1]
Applications
-
Characterization of Membrane Fluidity and Order: By measuring the rotational correlation time and order parameter of SR101-DHPE, researchers can quantitatively assess the fluidity and order of different membrane systems.
-
Investigation of Lipid Rafts and Phase Separation: SR101-DHPE has been shown to preferentially partition into the liquid-disordered (Ld) phase in phase-separated giant unilamellar vesicles (GUVs).[2][3][4] This property allows for the visualization and characterization of lipid domains.
-
Studies of Drug-Membrane Interactions: The introduction of drugs or other bioactive molecules into a membrane can alter its physical properties. Time-resolved fluorescence of SR101-DHPE can be used to detect and quantify these changes.
-
Membrane Fusion and Trafficking: As a lipid-anchored probe, SR101-DHPE can be used in fluorescence resonance energy transfer (FRET) assays to study membrane fusion and trafficking events.
Quantitative Data Summary
The following tables summarize typical time-resolved fluorescence parameters for this compound (or its close analog, Texas Red-DHPE) in different model membrane systems. These values are indicative and can vary depending on the specific experimental conditions.
Table 1: Fluorescence Lifetime of SR101-DHPE in Model Membranes
| Lipid Composition | Phase | Temperature (°C) | Fluorescence Lifetime (τ) (ns) |
| DOPC | Ld (Liquid-disordered) | 25 | ~3.5 - 4.0 |
| DPPC | So (Solid-ordered) | 25 | ~4.0 - 4.5 |
| DPPC | Ld (Liquid-disordered) | 50 | ~3.5 - 4.0 |
| DOPC/DPPC/Cholesterol (e.g., 1:1:1) | Lo (Liquid-ordered) | 25 | ~3.8 - 4.2 |
Note: Data are compiled based on typical values for rhodamine-based lipid probes in various lipid environments. The fluorescence decay of Texas Red in liposomes has been reported to be monoexponential with a time constant of 3.94 ± 0.20 ns.
Table 2: Time-Resolved Anisotropy Parameters of SR101-DHPE in Model Membranes
| Lipid Composition | Phase | Temperature (°C) | Rotational Correlation Time (φ) (ns) | Order Parameter (S²) |
| DOPC | Ld (Liquid-disordered) | 25 | ~1 - 3 | ~0.3 - 0.5 |
| DPPC | So (Solid-ordered) | 25 | > 10 (slow) | ~0.8 - 0.9 |
| DPPC | Ld (Liquid-disordered) | 50 | ~1 - 3 | ~0.3 - 0.5 |
| DOPC/DPPC/Cholesterol (e.g., 1:1:1) | Lo (Liquid-ordered) | 25 | ~3 - 7 | ~0.6 - 0.8 |
Note: These are representative values. The actual values are highly dependent on the specific lipid composition and experimental conditions.
Experimental Protocols
I. Preparation of SR101-DHPE Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.
Materials:
-
Lipids (e.g., DOPC, DPPC, Cholesterol) in chloroform (B151607)
-
This compound in chloroform
-
Buffer (e.g., PBS, HEPES)
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Water bath or heating block
Procedure:
-
Lipid Film Formation:
-
In a glass vial, mix the desired lipids and this compound in chloroform. A typical probe concentration is 0.5 to 1 mol%.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film. The final lipid concentration is typically 1-5 mg/mL.
-
Hydrate the lipid film above the phase transition temperature of the lipids for 1-2 hours with intermittent vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce LUVs with a relatively uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C and protect them from light. Use within a few days for best results.
-
II. Time-Correlated Single Photon Counting (TCSPC) Measurements
This protocol outlines the general procedure for acquiring time-resolved fluorescence data using a TCSPC system.
Instrumentation:
-
Pulsed laser source with a high repetition rate (e.g., picosecond diode laser)
-
TCSPC electronics
-
Photomultiplier tube (PMT) or single-photon avalanche diode (SPAD) detector
-
Polarizers (for anisotropy measurements)
-
Cuvette holder with temperature control
Procedure:
-
Instrument Warm-up and Calibration:
-
Turn on the laser, detector, and TCSPC electronics and allow them to warm up for at least 30 minutes for stable operation.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Sample Preparation:
-
Dilute the SR101-DHPE labeled liposome (B1194612) suspension in the desired buffer to an optical density of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Fluorescence Lifetime Measurement:
-
Set the excitation and emission polarizers to the "magic angle" (54.7°) to eliminate anisotropy effects.
-
Acquire the fluorescence decay of the sample until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts).
-
-
Time-Resolved Anisotropy Measurement:
-
Acquire the vertically (I_vv(t)) and horizontally (I_vh(t)) polarized fluorescence decays by setting the emission polarizer to 0° and 90° relative to the vertically polarized excitation light, respectively.
-
Calculate the G-factor (grating factor) of the detection system by measuring the horizontally (I_hh(t)) and vertically (I_hv(t)) polarized emission with horizontally polarized excitation.
-
-
Data Analysis:
-
Analyze the fluorescence lifetime decay by fitting it to a multi-exponential decay model using deconvolution with the IRF.
-
Calculate the time-resolved anisotropy, r(t), from the polarized decays: r(t) = (I_vv(t) - G * I_vh(t)) / (I_vv(t) + 2 * G * I_vh(t))
-
Fit the anisotropy decay to a model that includes rotational correlation times and an order parameter.
-
Visualizations
Caption: Experimental workflow for time-resolved fluorescence of SR101-DHPE in membranes.
Caption: Concept of time-resolved fluorescence anisotropy in membranes.
Conclusion
Time-resolved fluorescence spectroscopy of this compound is a robust and quantitative method for probing the biophysical properties of lipid membranes. By carefully performing the experiments and analyzing the fluorescence lifetime and anisotropy decay, researchers can gain valuable insights into membrane fluidity, order, and domain formation. These techniques are highly relevant for basic membrane biophysics research and for understanding the mechanism of action of membrane-active drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex Phase Behavior of GUVs Containing Different Sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Liquid Phases in Giant Vesicles of Ternary Mixtures of Phospholipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulforhodamine 101 DHPE Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Sulforhodamine 101 DHPE during fluorescence microscopy experiments.
Understanding Photobleaching of this compound
This compound, a fluorescent lipid probe, is invaluable for studying membrane dynamics. However, like most fluorophores, it is susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. This leads to a diminished signal and can compromise quantitative analysis. The primary mechanism of photobleaching for rhodamine dyes involves the transition of the excited fluorophore to a long-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then degrade the fluorophore.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly. What is the primary cause?
A1: Rapid signal loss is most likely due to photobleaching. This occurs when the fluorophore is exposed to high-intensity excitation light for extended periods, leading to its photochemical destruction. Factors influencing the rate of photobleaching include light intensity, exposure duration, and the local chemical environment, particularly the presence of oxygen.
Q2: What are the general strategies to minimize photobleaching?
A2: There are four main strategies to combat photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum by using sensitive detectors and optimizing image acquisition settings.[1][2]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or live-cell imaging buffer.[1][2]
-
Choose Photostable Alternatives: When possible, select fluorophores known for their high photostability.[1]
Q3: Are there antifade reagents specifically recommended for this compound?
A3: While specific data for this compound is limited, antifade reagents effective for other red fluorescent dyes, such as Texas Red (a derivative of Sulforhodamine 101), are excellent choices.[3] Commercially available options like ProLong™ Gold and VECTASHIELD® have demonstrated significant protection for rhodamine-based fluorophores.[4][5][6] For live-cell imaging, reagents such as ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent are suitable.[2]
Q4: Can I prepare my own antifade mounting medium?
A4: Yes, you can prepare a cost-effective antifade mounting medium. A common recipe includes a buffer (e.g., Tris at pH 8.0), an antifade agent like n-propyl gallate, and a high refractive index component like glycerol.[7]
Q5: How does the lipid tail of this compound affect photobleaching?
A5: The DHPE lipid tail anchors the fluorophore to the lipid bilayer. This can influence its local environment and mobility. High concentrations of lipid-conjugated dyes in membranes can lead to self-quenching, which can be mistaken for photobleaching.[8][9] It is crucial to use the lowest effective concentration of the probe to avoid these effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid and complete signal loss | Severe photobleaching | - Reduce laser power to the minimum required for a clear signal.- Decrease exposure time per frame.- Increase the gain on your detector to compensate for lower light levels.- Use a high-quality antifade mounting medium. |
| Gradual fading of fluorescence over time-lapse | Cumulative photobleaching | - Reduce the frequency of image acquisition.- Illuminate the sample only during image capture.- For live-cell imaging, use an antifade reagent compatible with living cells (e.g., Trolox-based).[2] |
| Dim signal from the start | - Low probe concentration- Self-quenching- Incorrect filter sets | - Ensure you are using an appropriate concentration of this compound.- Avoid high probe concentrations that can lead to self-quenching in the membrane.[8][9]- Verify that your microscope's excitation and emission filters are optimized for Sulforhodamine 101 (Ex/Em: ~586/605 nm). |
| High background fluorescence | - Autofluorescence from cells or medium- Excess unbound probe | - Image an unstained control sample to assess autofluorescence.- Use a background suppressor in your imaging medium.[10]- Ensure thorough washing steps to remove any unbound this compound. |
Data Presentation: Antifade Reagent Performance
Table 1: Qualitative Comparison of Common Antifade Reagents for Red Fluorescent Dyes
| Antifade Reagent | Type | Hardening/Non-hardening | Compatibility with Live Cells | Notes |
| ProLong™ Gold | Commercial | Hardening | No | Excellent photobleach protection for fixed samples; cures in 24 hours.[4][11][12] |
| VECTASHIELD® | Commercial | Non-hardening and Hardening available | No | Widely used with good antifade properties; some formulations can cause initial fluorescence quenching.[5][6][13][14][15] |
| ProLong™ Live | Commercial | N/A | Yes | Designed for live-cell imaging; reduces phototoxicity.[2][10] |
| VectaCell™ Trolox | Commercial | N/A | Yes | Trolox-based antioxidant for live-cell imaging.[2] |
| n-Propyl gallate (NPG) | DIY Component | Non-hardening (in glycerol) | Yes (with caution) | Effective antioxidant; can be used in live-cell imaging but may have biological effects.[16] |
| DABCO | DIY Component | Non-hardening (in glycerol) | No | A common and effective antifade agent for fixed samples. |
Table 2: Illustrative Photobleaching Data for Rhodamine Dyes
| Fluorophore | Condition | Photobleaching Quantum Yield (φb) | Reference |
| Rhodamine 6G | Aqueous solution, low irradiance | ~3 x 10⁻⁶ | [17] |
| Tetramethylrhodamine | Aqueous solution, low irradiance | ~1.5 x 10⁻⁷ | [17] |
| Texas Red® | Buffer alone | Rapid fading | [3] |
| Texas Red® | With ProLong® Antifade Reagent | Significantly reduced fading | [3] |
Note: A lower photobleaching quantum yield indicates higher photostability.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
-
Sample Preparation: Grow and label your cells with this compound according to your experimental protocol. Fix the cells using a suitable method (e.g., 4% paraformaldehyde).
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound probe and fixative.
-
Mounting: Carefully remove excess PBS from the coverslip or slide. Add a single drop of ProLong™ Gold Antifade Reagent to the sample.
-
Coverslipping: Gently lower a clean coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Curing: Allow the slide to cure for 24 hours at room temperature in the dark on a flat surface.[4][11][12] After curing, the coverslip will be sealed.
-
Imaging: Image the sample using appropriate filters for this compound.
Protocol 2: Live-Cell Imaging with Trolox-based Antifade Reagent
-
Cell Preparation: Plate and culture cells as required for your experiment. Label the cells with this compound in your normal imaging medium.
-
Prepare Antifade Imaging Medium: Prepare your live-cell imaging medium containing a Trolox-based antifade reagent (e.g., VectaCell™ Trolox) at the manufacturer's recommended concentration.
-
Medium Exchange: Just before imaging, replace the labeling medium with the prepared antifade imaging medium.
-
Imaging: Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible excitation light intensity and exposure time.
Visualizations
References
- 1. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 2. biocompare.com [biocompare.com]
- 3. The relative photobleaching rates of fluorescein and Texas Red® fluorophores with buffer alone or after treatment with the ProLong® antifade reagent. | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. res.cloudinary.com [res.cloudinary.com]
- 7. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 8. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes [mdpi.com]
- 9. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. ulab360.com [ulab360.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. unige.ch [unige.ch]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting Sulforhodamine 101 DHPE aggregation in lipid bilayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulforhodamine 101 DHPE (SR101-DHPE) in lipid bilayer systems. Aggregation of this fluorescent probe can lead to artifacts such as self-quenching and altered membrane properties, compromising experimental results. This guide offers structured advice to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. The hydrophilic Sulforhodamine 101 headgroup provides a bright, red-fluorescent signal, while the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid moiety anchors the probe within lipid bilayers. It is commonly used in biophysical studies to label lipid membranes for applications such as:
-
Fluorescence microscopy and imaging of liposomes and supported lipid bilayers.
-
Membrane fusion and fission assays.
-
Studies of lipid domain formation and membrane organization.
-
Single-vesicle tracking experiments.
Q2: What are the signs of SR101-DHPE aggregation in my lipid bilayers?
Aggregation of SR101-DHPE can manifest in several ways:
-
Decreased fluorescence intensity: At high concentrations, the close proximity of fluorophores leads to self-quenching, reducing the overall fluorescence signal.
-
Visible precipitates: In severe cases, aggregates may become large enough to be seen as particulate matter in the liposome (B1194612) suspension.
-
Inhomogeneous fluorescence distribution: Instead of a uniform signal across the membrane, you may observe bright, punctate spots in fluorescence microscopy images.
-
Altered fluorescence lifetime: Aggregation can affect the fluorescence lifetime of the probe.
-
Artifacts in biophysical measurements: Aggregation can alter the physical properties of the membrane, leading to unexpected results in experiments measuring membrane fluidity, fusion, or protein-lipid interactions.
Q3: At what concentration does SR101-DHPE typically start to aggregate?
The critical concentration for aggregation and self-quenching is not absolute and depends on several factors, including the lipid composition of the bilayer, temperature, and buffer conditions. While specific data for SR101-DHPE is not extensively published, studies on similar rhodamine-conjugated lipids suggest that self-quenching can become significant at concentrations above 1-2 mol%. It is always recommended to perform a concentration titration to determine the optimal, non-aggregating concentration for your specific experimental system.
Q4: Can the lipid composition of my bilayer influence SR101-DHPE aggregation?
Yes, the lipid environment plays a crucial role. For instance:
-
Cholesterol: The presence of cholesterol can increase the order of the lipid bilayer, which may enhance the self-quenching of some rhodamine-conjugated lipids by promoting closer packing.[1][2]
-
Lipid Phase: Bilayers in a gel phase (below the lipid phase transition temperature) may restrict the diffusion of the probe and promote aggregation compared to bilayers in a more fluid, liquid-disordered phase.
-
Charged Lipids: The presence of charged lipids can influence the distribution and aggregation of the probe through electrostatic interactions.
Q5: How do buffer conditions like pH and ionic strength affect aggregation?
The fluorescence of Sulforhodamine 101 can be sensitive to pH.[3] Changes in pH can alter the ionization state of the fluorophore, potentially affecting its aggregation propensity. Similarly, high ionic strength can screen electrostatic repulsions between probe molecules, which may promote aggregation. It is advisable to maintain consistent and well-defined buffer conditions throughout your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to SR101-DHPE aggregation.
Problem: Low or Decreasing Fluorescence Signal
| Possible Cause | Suggested Solution |
| High Probe Concentration | The most common cause of low signal is self-quenching due to aggregation. Reduce the molar percentage of SR101-DHPE in your lipid mixture. A typical starting point is 0.5 mol%, with a titration down to 0.1 mol% or lower if necessary. |
| Inappropriate Lipid Composition | The lipid environment may be promoting aggregation. If your bilayer contains high levels of cholesterol or is in a gel phase, consider if these conditions are essential for your experiment. If possible, test a more fluid lipid composition (e.g., using lipids with unsaturated acyl chains like DOPC). |
| Photobleaching | Exposure to high-intensity light during microscopy can permanently destroy the fluorophore. Reduce the excitation light intensity and/or the exposure time. The use of an anti-fade reagent in your buffer can also be beneficial. |
| Incorrect Buffer Conditions | The pH of your buffer may be affecting the fluorescence quantum yield of Sulforhodamine 101. Verify the pH of your experimental buffer and ensure it is within the optimal range for the fluorophore (typically around neutral pH). |
Problem: Inhomogeneous Fluorescence (Punctate Staining)
| Possible Cause | Suggested Solution |
| Probe Aggregation during Liposome Preparation | The probe may not be fully solubilized with the other lipids before forming the lipid film. Ensure thorough mixing of the lipids and SR101-DHPE in an appropriate organic solvent (e.g., chloroform/methanol mixture) before evaporation. |
| Formation of Probe-Rich Domains | In certain lipid mixtures, SR101-DHPE may preferentially partition into specific lipid domains, leading to an uneven distribution. This can be a genuine reflection of the membrane's properties. To distinguish this from unwanted aggregation, try varying the lipid composition or temperature to see if the distribution changes in a predictable manner. |
| Precipitation of the Probe | If the concentration is too high, the probe may precipitate out of the membrane. This can be confirmed by observing the sample under high-magnification microscopy. The solution is to significantly lower the SR101-DHPE concentration. |
Quantitative Data Summary
The following table summarizes findings on the self-quenching of rhodamine-conjugated lipids, which can serve as a proxy for understanding SR101-DHPE aggregation.
| Probe | Lipid System | Observation | Concentration Range | Reference |
| Octadecylrhodamine B | Egg PC | Linear increase in self-quenching with concentration. | Up to 10 mol% | [1][2] |
| Octadecylrhodamine B | Egg PC:Cholesterol (1:1) | Exponential increase in self-quenching with concentration. | Up to 10 mol% | [1][2] |
| Texas Red-DHPE | Supported Lipid Bilayers | Self-quenching observed with fluorescence lifetime reduction. | 2% to 7% (mol/mol) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Liposomes with SR101-DHPE
This protocol describes the thin-film hydration method for preparing large unilamellar vesicles (LUVs) incorporating SR101-DHPE.
Materials:
-
Primary lipids (e.g., DOPC, POPC)
-
This compound
-
Chloroform/Methanol (2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, dissolve the primary lipids and SR101-DHPE in the chloroform/methanol mixture. Ensure the final concentration of SR101-DHPE is at the desired molar percentage (e.g., 0.5 mol%). Vortex thoroughly to ensure a homogeneous mixture.
-
Thin Film Formation: Transfer the lipid solution to a round-bottom flask. Place the flask on a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: To remove any residual solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: Add the hydration buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration. Hydrate the lipid film by gentle agitation at a temperature above the lipid phase transition temperature for 1-2 hours. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform at least 11 passes through the membrane to ensure a uniform size distribution.
-
Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to purge the container with an inert gas like argon to prevent lipid oxidation.
Protocol 2: Assessing SR101-DHPE Aggregation using Fluorescence Spectroscopy
This protocol allows for the assessment of SR101-DHPE self-quenching as an indicator of aggregation.
Materials:
-
Liposome suspensions with varying molar percentages of SR101-DHPE (e.g., 0.1, 0.5, 1, 2, 5 mol%)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a series of liposome samples with a constant total lipid concentration but varying molar percentages of SR101-DHPE as described in Protocol 1.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of Sulforhodamine 101 (typically around 580-590 nm).
-
Set the emission wavelength to the emission maximum (around 600-610 nm).
-
Measure the fluorescence intensity of each liposome suspension.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the molar percentage of SR101-DHPE.
-
A linear increase in fluorescence intensity with concentration indicates minimal self-quenching.
-
A deviation from linearity, where the fluorescence intensity plateaus or decreases at higher concentrations, is indicative of self-quenching due to aggregation. The concentration at which this deviation occurs is the critical concentration to avoid in your experiments.
-
Visualizations
Troubleshooting Workflow for SR101-DHPE Aggregation
Caption: Troubleshooting workflow for SR101-DHPE aggregation issues.
Experimental Workflow for Liposome Preparation and Analysis
Caption: Workflow for preparing and analyzing SR101-DHPE labeled liposomes.
References
- 1. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Sulforhodamine 101 DHPE Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments utilizing Sulforhodamine 101 DHPE and similar fluorescent lipid probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent lipid probe. It consists of the red fluorescent dye Sulforhodamine 101 (also known as Texas Red) conjugated to the phospholipid DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This structure allows it to be incorporated into lipid bilayers, making it a valuable tool for:
-
Visualizing membrane dynamics: Tracking the movement and organization of lipids within cellular membranes.[][2]
-
Studying lipid rafts: Investigating the structure and function of specialized membrane microdomains enriched in cholesterol and sphingolipids.[][3]
-
Membrane fusion and trafficking assays: Acting as an energy acceptor in Förster Resonance Energy Transfer (FRET) studies to monitor processes like endocytosis and vesicle fusion.[2][4][5]
Q2: What are the key spectral properties of this compound?
The spectral properties are primarily determined by the Sulforhodamine 101 fluorophore.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~582 nm |
| Emission Maximum (λem) | ~601 nm |
Note: These values are approximate and can be influenced by the local environment, such as the polarity of the lipid membrane.
Q3: How does this compound differ from unconjugated Sulforhodamine 101?
The key difference is the addition of the DHPE lipid tail. This modification anchors the fluorophore to lipid membranes, whereas unconjugated Sulforhodamine 101 is a water-soluble dye primarily used as a polar tracer to label specific cell types like astrocytes.[6][7][8] The DHPE conjugate is specifically designed for studying the biophysical properties of membranes.
Troubleshooting Guides
Problem 1: Low Fluorescence Signal
A weak signal can be a significant hurdle in obtaining high-quality images. The following sections address common causes and solutions.
Possible Cause 1: Probe Aggregation and Self-Quenching
Fluorescent lipid probes can form aggregates in aqueous solutions or at high concentrations within the membrane, leading to self-quenching of the fluorescence signal.[9][10]
-
Solution:
-
Optimize Probe Concentration: Use the lowest effective concentration. For some probes, concentrations as low as 1 nM have been shown to be effective for cell membrane imaging.[10]
-
Proper Probe Preparation: Ensure the probe is fully dissolved in an appropriate organic solvent (e.g., chloroform (B151607), DMSO) before diluting into your aqueous experimental buffer.[4][11] Vortex thoroughly.
-
Sonication: Briefly sonicate the probe solution to help disperse aggregates.
-
Possible Cause 2: Photobleaching
Exposure to high-intensity excitation light can irreversibly destroy the fluorophore, leading to a diminished signal over time. Rhodamine derivatives are relatively photostable, but not immune to this effect.[12]
-
Solution:
-
Minimize Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed samples.
-
Image Acquisition Strategy: For time-lapse imaging, increase the interval between acquisitions to allow the probe to recover from triplet state blinking, which can be mistaken for photobleaching.
-
Optimize Filter Sets: Use high-quality, narrow bandpass filters to minimize excitation of the fluorophore with out-of-band light.
-
Experimental Protocol: Basic Cell Membrane Labeling
This protocol provides a general guideline for labeling live cells in suspension.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or HBSS) at a concentration of approximately 1 x 10^6 cells/mL.
-
Probe Preparation: Prepare a stock solution of this compound in chloroform or DMSO. Dilute the stock solution into the cell suspension buffer to the desired final concentration (start with a titration from 1-10 µM).
-
Labeling: Add the diluted probe to the cell suspension and incubate for 5-20 minutes at room temperature or 37°C, protected from light.
-
Washing: Centrifuge the cells to pellet them and remove the supernatant containing unbound probe. Resuspend the cells in fresh buffer. Repeat this washing step 2-3 times to minimize background fluorescence.
-
Imaging: Resuspend the final cell pellet in a suitable imaging medium and proceed with microscopy.
Problem 2: High Background Noise
High background can obscure the true signal from your sample, leading to a poor signal-to-noise ratio.
Possible Cause 1: Non-Specific Binding
The lipid probe may bind to surfaces of the imaging dish or co-aggregate with proteins on the cell surface, creating unwanted background fluorescence.[13][14]
-
Solution:
-
Surface Coating: Use glass-bottom dishes coated with a polymer like poly-D-lysine or collagen to reduce non-specific binding to the glass.
-
Blocking: Incubate cells with a blocking agent, such as bovine serum albumin (BSA), before labeling to reduce non-specific protein binding sites.
-
Thorough Washing: Ensure adequate washing steps are performed after labeling to remove unbound probe.[15]
-
Possible Cause 2: Probe Dissociation
In some experimental systems, particularly when labeling liposomes or nanoparticles, the fluorescent lipid probe can dissociate and be taken up by cells independently, leading to a misleading signal.[16][17]
-
Solution:
-
Stable Probe Selection: Choose fluorescently labeled lipids with acyl chains that closely match the lipid composition of your system to improve stability.
-
Control Experiments: Perform control experiments to assess the stability of your labeled construct in the presence of biological fluids (e.g., serum). Size exclusion chromatography can be used to separate the labeled construct from dissociated probe.[16]
-
Possible Cause 3: Autofluorescence
Cells naturally contain molecules that fluoresce, which can contribute to background noise. This is often more pronounced in the green and blue channels but can also affect the red channel.
-
Solution:
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple emission wavelengths and use spectral unmixing algorithms to separate the specific probe signal from the autofluorescence.
-
Background Subtraction: Acquire an image of unlabeled cells using the same imaging parameters and subtract this background from your labeled images.
-
Choose a Brighter Probe: A brighter probe will increase your signal, thereby improving the signal-to-noise ratio relative to the autofluorescence.
-
Data Summary Tables
Table 1: Properties of Sulforhodamine 101 and Related Probes
| Probe | Excitation (nm) | Emission (nm) | Solubility | Key Feature |
| Sulforhodamine 101 | ~586 | ~605 | Water, DMSO | Water-soluble polar tracer.[6][18] |
| Sulforhodamine B | ~565 | ~586 | Water | Water-soluble polar tracer, also used in cell biomass assays.[19][20] |
| Rhodamine-DHPE | ~560 | ~581 | Chloroform | Lipid-anchored probe for membrane studies.[4][21] |
| Texas Red-DHPE | ~582 | ~601 | Chloroform | Sulforhodamine 101 derivative for membrane studies.[5][22] |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Action |
| Low Signal | Probe Aggregation | Optimize concentration, ensure proper dissolution, sonicate. |
| Photobleaching | Reduce laser power/exposure, use antifade reagents. | |
| Inefficient Labeling | Optimize incubation time and temperature. | |
| High Background | Non-specific Binding | Use coated dishes, block with BSA, perform thorough washes. |
| Probe Dissociation | Verify probe stability in biological media, choose appropriate lipid chains. | |
| Autofluorescence | Use background subtraction, spectral unmixing, or a brighter probe. |
Visualizations
Caption: A typical experimental workflow for labeling live cells with this compound.
Caption: A decision tree to guide troubleshooting efforts for poor signal-to-noise ratio.
Caption: Key factors that contribute to the signal and noise components in fluorescence imaging.
References
- 2. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Sulforhodamine 101 | Astrocyte / oligodendrocyte dye | Hello Bio [hellobio.com]
- 7. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine 101 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- 12. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale co-aggregation of fluorescent lipid probes with cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-scale co-aggregation of fluorescent lipid probes with cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent labeling of membrane lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulforhodamine B - Wikipedia [en.wikipedia.org]
- 20. biotium.com [biotium.com]
- 21. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (rhodamine DHPE) 5 mg [thermofisher.com]
- 22. Texas Red™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red™ DHPE) 1 mg [thermofisher.com]
Technical Support Center: Sulforhodamine 101 DHPE FRET Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sulforhodamine 101 and DHPE in Förster Resonance Energy Transfer (FRET) experiments. Our goal is to help you identify and mitigate common artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in Sulforhodamine 101 DHPE FRET experiments?
A1: The most prevalent artifacts in lipid FRET studies include:
-
Spectral Bleed-Through: The emission signal of the donor (e.g., a donor-labeled DHPE) overlaps with the detection channel of the acceptor (Sulforhodamine 101), creating a false-positive FRET signal.[1][2]
-
Acceptor Direct Excitation: The excitation wavelength intended for the donor molecule also directly excites the acceptor molecule, leading to an artificially high acceptor emission.[1][2]
-
Probe Aggregation: At high concentrations, fluorescently labeled lipids can form aggregates, leading to self-quenching or unpredictable FRET efficiencies that do not accurately reflect the biological interaction under investigation.[2]
-
Photobleaching: The irreversible photochemical destruction of the fluorophores during imaging can alter the donor-to-acceptor ratio, affecting FRET efficiency calculations.[2]
-
Non-Interacting Species: In studies of protein-lipid interactions, energy transfer can occur between non-interacting donors and acceptors that are in close proximity within the membrane, complicating data analysis.[3]
Q2: How can I minimize spectral bleed-through in my experiment?
A2: To minimize spectral bleed-through, you should:
-
Use appropriate filter sets: Employ narrow bandpass emission filters that are specifically designed to separate the donor and acceptor emission spectra.
-
Perform control experiments: Image samples containing only the donor fluorophore to quantify the amount of its emission that "bleeds through" into the acceptor channel. This value can then be subtracted from the experimental FRET signal during analysis.[4]
-
Spectral imaging and linear unmixing: If available, use a spectral detector to acquire the entire emission spectrum and then use linear unmixing algorithms to separate the true donor and acceptor signals from the bleed-through component.
Q3: What concentration of this compound should I use?
A3: The optimal concentration should be determined empirically for your specific system. It is crucial to use the lowest possible concentration that provides a sufficient signal-to-noise ratio to avoid artifacts from probe aggregation.[2] High concentrations can lead to self-quenching and altered membrane properties. It is also important to note that Sulforhodamine 101, at concentrations of 100 µM and higher, has been shown to induce seizure-like activity in cortical neurons.[5] For in vivo astrocyte labeling, concentrations no higher than 50 µM are recommended to avoid abnormal neuronal activity.[5]
Q4: Can Sulforhodamine 101 affect the biological system I am studying?
A4: Yes. While widely used as an astrocyte marker, Sulforhodamine 101 is not entirely specific and can also label oligodendrocytes.[6][7] Furthermore, it has been reported to cause neuronal hyperexcitability.[6][7][8] Researchers should perform control experiments to assess the potential physiological effects of SR101 in their specific experimental setup.[6] To minimize these side effects, it is recommended to use the lowest effective concentration and consider performing the labeling after the primary experimental measurements.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No FRET signal or very low FRET efficiency | 1. Incorrect filter sets: The emission filter for the acceptor does not match its emission spectrum. 2. Donor and acceptor are too far apart: The distance between the donor and acceptor is greater than the Förster radius (R₀). 3. Low acceptor concentration: Insufficient acceptor molecules are present to receive energy from the donor. 4. Incorrect probe orientation: The transition dipoles of the donor and acceptor are unfavorably oriented. | 1. Verify filter specifications: Ensure you are using the correct filters for your specific fluorophore pair. The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters.[9] 2. Re-evaluate your experimental design: Confirm that the biological interaction you are studying should bring the probes within the typical FRET distance of 1-10 nm.[10] 3. Increase acceptor concentration: Titrate the acceptor concentration to find the optimal ratio. Be mindful of potential aggregation at high concentrations. 4. Consider alternative labeling strategies: If possible, try different labeling sites on your molecules of interest. |
| High background signal | 1. Autofluorescence: The sample itself (e.g., cells, medium) is fluorescent at the excitation/emission wavelengths. 2. Impure probes: The fluorescent probes may be contaminated with unbound dye. 3. Light leaks: Extraneous light is entering the detector. | 1. Image unstained samples: Acquire images of your biological sample without any fluorescent labels to determine the level of autofluorescence. This can be subtracted during image analysis. 2. Purify your probes: Ensure that any excess, unbound dye is removed after labeling. 3. Check your microscope setup: Ensure that the microscope's light path is properly shielded. |
| FRET signal decreases over time | 1. Photobleaching: The donor and/or acceptor fluorophores are being destroyed by the excitation light.[2] 2. Biological process: The observed change is a true reflection of a dynamic biological event causing the donor and acceptor to move apart. | 1. Reduce excitation intensity and exposure time: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal. 2. Use an anti-fading agent: If compatible with your sample, incorporate an anti-fading reagent into your mounting medium. 3. Acquire a time-lapse series of control samples: Image a fixed sample or a sample where no biological change is expected to quantify the rate of photobleaching. This can be used to correct your experimental data. |
| Inconsistent or variable FRET efficiency between samples | 1. Inconsistent probe concentrations: The ratio of donor to acceptor molecules varies between experiments. 2. Different cell health or experimental conditions: Variations in temperature, pH, or cell viability can affect fluorophore properties and biological interactions. 3. Instrument instability: Fluctuations in the light source intensity or detector sensitivity. | 1. Prepare fresh probe solutions and be precise with labeling: Ensure accurate and reproducible labeling of your samples. 2. Standardize all experimental parameters: Maintain consistent conditions for all experiments. Monitor cell health throughout the experiment. 3. Calibrate and warm up your imaging system: Allow the light source and detectors to stabilize before starting measurements. Use instrument calibration standards if available. |
Experimental Protocols & Workflows
Protocol: Control Experiment for Spectral Bleed-Through Correction
-
Prepare a "Donor-Only" Sample: Prepare a sample containing only the donor-labeled DHPE at the same concentration used in your FRET experiments.
-
Image the Donor-Only Sample: Using the same imaging settings as your FRET experiment, acquire images in both the donor and acceptor channels.
-
Quantify Bleed-Through: Measure the intensity of the signal in the acceptor channel. This represents the donor bleed-through.
-
Calculate the Bleed-Through Coefficient: Determine the ratio of the signal in the acceptor channel to the signal in the donor channel.
-
Correct FRET Data: In your FRET samples, subtract the calculated bleed-through (bleed-through coefficient multiplied by the donor channel intensity) from the raw signal in the acceptor channel.
Logical Flow for Troubleshooting FRET Signal Issues
References
- 1. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 3. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine 101, a widely used astrocyte marker, can induce cortical seizure-like activity at concentrations commonly used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine 101 | Astrocyte / oligodendrocyte dye | Hello Bio [hellobio.com]
- 8. Sulforhodamine 101 - Wikipedia [en.wikipedia.org]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Impact of lipid environment on Sulforhodamine 101 DHPE fluorescence
Welcome to the technical support center for Sulforhodamine 101 DHPE (also known as Texas Red® DHPE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the impact of the lipid environment on the fluorescence of this probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent phospholipid probe created by conjugating the red fluorescent dye Sulforhodamine 101 to the headgroup of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid.[1][2][3] It readily integrates into phospholipid bilayers and is commonly used in studies of membrane structure and dynamics.[2] Its primary applications include serving as a resonance energy transfer (RET) acceptor in membrane fusion assays, often paired with a donor probe like NBD-PE.[2] It is also utilized for imaging supported lipid bilayers and detecting protein-ligand binding events at the membrane surface.[1]
Q2: What are the spectral properties of this compound?
The excitation and emission maxima of this compound can vary slightly depending on the solvent. In methanol, the approximate excitation/emission maxima are 583/615 nm.[4] In other environments, it is reported to be around 586/605 nm.[5]
Q3: How does the lipid environment affect the fluorescence of this compound?
The fluorescence of this compound is sensitive to its local environment within the lipid bilayer. Factors such as the concentration of the probe, the lipid phase (e.g., liquid-disordered vs. liquid-ordered), and the presence of other molecules like cholesterol can influence its fluorescence intensity and lifetime.[1][3] At high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity and a shorter fluorescence lifetime.[1][2]
Q4: What is fluorescence self-quenching and how does it relate to this compound?
Fluorescence self-quenching, or concentration quenching, is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations.[1][2] This can occur through various mechanisms, including the formation of non-fluorescent dimers. For rhodamine-lipid conjugates, self-quenching is a significant consideration and appears to be primarily due to energy transfer to these non-fluorescent dimers.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the spectral properties of this compound (Ex/Em: ~586/605 nm). |
| Probe Degradation | Protect the probe from light and store it at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Low Probe Concentration | The probe concentration may be too low for detection. Prepare a fresh dilution from your stock solution. |
| Inefficient Incorporation into Vesicles | The probe may not be efficiently incorporated into your liposomes or cell membranes. Review your liposome (B1194612) preparation protocol. Sonication can aid in the dispersion of the probe in the lipid mixture.[4] |
Problem 2: Unexpected Decrease in Fluorescence Intensity (Quenching)
| Possible Cause | Troubleshooting Step |
| Self-Quenching at High Concentrations | This is a common issue with rhodamine-based lipid probes. Reduce the molar percentage of this compound in your lipid mixture. Studies on the related probe Texas Red-DHPE show significant self-quenching at concentrations as low as 0.3% to 0.8% (mol/mol).[2] |
| Presence of Quenchers in the Buffer | Certain ions or molecules in your experimental buffer can quench fluorescence. Prepare fresh, high-purity buffers and consider testing for potential quenching effects of individual components. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable for fixed samples. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Liposome Preparation | Ensure consistent liposome size and lamellarity by using a standardized extrusion or sonication protocol. Inconsistent vesicle characteristics can affect probe distribution and fluorescence. |
| Inhomogeneous Probe Distribution | The probe may not be uniformly distributed within the lipid bilayer, potentially forming clusters that lead to self-quenching. Ensure thorough mixing of the probe with the other lipids before forming vesicles. |
| Lipid Phase Effects | The fluorescence properties of membrane probes can be sensitive to the lipid phase (e.g., gel vs. liquid-crystalline). Ensure your experiments are conducted at a consistent temperature and with well-defined lipid compositions to maintain a consistent membrane phase. |
Quantitative Data
Table 1: Concentration-Dependent Self-Quenching of Texas Red-DHPE in Supported Lipid Bilayers
| Initial TR-DHPE Concentration (mol/mol) | Maximum Local Concentration during Electrophoresis (mol/mol) | Reduction in Fluorescence Lifetime | Quenching of Fluorescence Intensity |
| 0.3% - 0.8% | 2% - 7% | Down to 30% of original | Down to 10% of original |
Data adapted from a study on Texas Red-DHPE, which is structurally analogous to this compound. The study used electrophoresis to create a concentration gradient.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Alternate Names | Texas Red® DHPE; TR-DHPE |
| Molecular Weight | ~1381.84 g/mol |
| Excitation Maximum (in MeOH) | ~583 nm[4] |
| Emission Maximum (in MeOH) | ~615 nm[4] |
| Solubility | Chloroform (B151607), DMSO, DMF |
Experimental Protocols
Protocol 1: Incorporation of this compound into Liposomes
Objective: To prepare unilamellar liposomes containing a specific molar percentage of this compound.
Materials:
-
Primary lipid (e.g., POPC, DPPC) in chloroform
-
This compound in chloroform
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired amounts of the primary lipid and this compound from their respective chloroform stock solutions. The final concentration of the fluorescent probe should typically be between 0.1 and 1 mol%.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydration: Add the desired volume of hydration buffer to the vial containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid.
-
Vesicle Formation: Vortex the vial vigorously for several minutes to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This should be done at a temperature above the lipid's phase transition temperature. Repeat the extrusion process 10-20 times to ensure a homogenous population of LUVs.
-
Storage: Store the prepared liposomes at 4°C and protect them from light. For long-term storage, consider flushing the container with nitrogen or argon to prevent lipid oxidation.
Diagrams
Caption: Workflow for preparing and using this compound-labeled liposomes.
Caption: A simplified logic diagram for troubleshooting low fluorescence signals.
References
- 1. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Quenching Behavior of a Fluorescent Probe Incorporated within Lipid Membranes Explored Using Electrophoresis and Fluorescence Lifetime Imaging Microscopy [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.cn [medchemexpress.cn]
How to improve the stability of Sulforhodamine 101 DHPE in solution
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Sulforhodamine 101 DHPE in solution, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound is influenced by several key factors:
-
Solvent Choice: The type of solvent used for stock and working solutions is critical. While soluble in several organic solvents, its stability in them varies.
-
pH: Rhodamine-based dyes, including Sulforhodamine 101, exhibit pH-sensitive fluorescence.[1][2] Maintaining a consistent, physiological pH is crucial for reproducible results.
-
Storage Conditions: Temperature and duration of storage significantly impact the probe's integrity. Long-term storage in aqueous solutions is not recommended.[3]
-
Light Exposure: Like many fluorophores, this compound is sensitive to light.[4][5] Photodegradation can lead to a loss of fluorescence.
-
Time in Solution: The compound is noted to be unstable in solutions, with recommendations to freshly prepare working solutions before use.[6]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: High-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended.[3][5] Purging the solvent with an inert gas like argon or nitrogen can further enhance stability by removing dissolved oxygen.[3]
-
Preparation: To prepare a stock solution, dissolve the solid this compound in the chosen organic solvent. Sonication may be used to aid dissolution.[4][5]
-
Storage: Store stock solutions in tightly sealed vials at -80°C for up to one year.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect vials from light by wrapping them in aluminum foil or using amber vials.[4][5]
Q3: What is the recommended procedure for preparing aqueous working solutions?
Aqueous working solutions should always be prepared fresh on the day of the experiment.[6]
-
Thaw a single-use aliquot of the concentrated stock solution.
-
Dilute the stock solution into the final aqueous buffer (e.g., isotonic saline, Artificial Cerebrospinal Fluid (aCSF)) to the desired final concentration.[3] For brain slice imaging, typical concentrations range from 0.5 to 1 µM.[7][8]
-
If any precipitation is observed, the solution may be filtered through a 0.22 µm filter.[6]
-
Use the working solution immediately. Do not store aqueous dilutions, as they are not stable for more than a day.[3]
Data Summary Tables
Table 1: Solubility of Sulforhodamine 101 & this compound
| Compound | Solvent | Solubility | Reference |
| Sulforhodamine 101 | DMSO | ~25 mg/mL (or 45 mg/mL with sonication) | [3][4] |
| Ethanol | ~1 mg/mL (or up to 20 mM) | [3] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] | |
| Water | Up to 50 mM (or 8 mg/mL with sonication) | [4] | |
| This compound | DMSO, DMF, 5% MeOH/CHCl₃ | Soluble | [5] |
| Ethanol | Stock solutions of at least 1-2 mg/mL can be prepared | [5] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Key Recommendations | Reference |
| Solid Powder | -20°C | Up to 3 years | Protect from direct sunlight. | [4] |
| Stock Solution (in organic solvent) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | [4] |
| Aqueous Working Solution | N/A | Use Same Day | Not recommended for storage. Prepare fresh before each experiment. | [3][6] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4][5]
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.[4]
Protocol 2: Preparation of a Working Solution for Brain Slice Labeling
-
Buffer Preparation: Prepare fresh, carbogen-saturated Artificial Cerebrospinal Fluid (aCSF). Pre-warm the aCSF to the experimental temperature (e.g., 34-37°C).[7]
-
Stock Solution Thawing: Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed aCSF to a final concentration of 1 µM.[8] Mix gently by inversion.
-
Incubation: Immediately incubate the brain slices in the freshly prepared working solution for 20-30 minutes at 34-37°C.[7][8]
-
Washout: Following incubation, transfer the slices to a dye-free aCSF solution for at least 10 minutes to wash out excess dye from the extracellular space before imaging.[8]
Caption: Workflow for preparing and using SR101 DHPE solutions.
Troubleshooting Guide
Problem: Weak or inconsistent fluorescence signal.
A diminished or variable signal often points to dye degradation or suboptimal labeling conditions.
Caption: Troubleshooting flowchart for weak fluorescence signals.
Problem: High background or non-specific staining.
High background can result from excess dye or uptake by non-target cells.
-
Cause: Insufficient washout of the dye from the extracellular space.
-
Cause: Uptake by damaged or dead cells, which can occur near tissue entry sites from dissection or injection.[9]
-
Solution: When imaging, focus on areas distant from the edges of the tissue or any site of physical damage.
-
-
Cause: The concentration of the dye may be too high. While SR101 is a selective marker for astrocytes, this selectivity can be concentration-dependent and vary by brain region.[4][7][10]
-
Solution: Perform a concentration titration to find the lowest effective concentration that provides a sufficient signal-to-noise ratio while minimizing non-specific uptake and potential excitatory side effects.[4]
-
Caption: Key factors influencing the stability of SR101 DHPE.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sulforhodamine 101 | TargetMol [targetmol.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 8. Active Sulforhodamine 101 Uptake into Hippocampal Astrocytes | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulforhodamine 101 DHPE Staining in Fixed Cells
This technical support center provides guidance on the use of Sulforhodamine 101 DHPE for staining fixed cells, with a focus on troubleshooting common issues such as high background and non-specific staining. As a fluorescent phospholipid probe, this compound is designed to intercalate into cellular membranes. The following protocols and guides are based on general principles for fluorescent lipid probes, as specific destaining protocols for this molecule in fixed cells are not widely established. The primary goal is to optimize the initial staining procedure to minimize background, followed by rigorous washing steps to improve signal-to-noise ratio.
Experimental Protocols
Recommended Staining and Background Reduction Protocol for this compound in Fixed Adherent Cells
This protocol outlines the key steps for staining fixed cells with this compound and subsequently reducing background fluorescence.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution in PBS to the desired working concentration (e.g., 1-10 µg/mL). It is crucial to vortex the solution immediately before application to prevent aggregation.
-
Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
-
Background Reduction (Post-Staining Washes):
-
Aspirate the staining solution.
-
Wash the cells three to five times with PBS for 5-10 minutes each on a shaker to remove unbound dye.
-
For persistent high background, an additional wash with a buffer containing a low concentration of a mild, non-ionic detergent (e.g., 0.05% Tween 20 in PBS) for 5 minutes can be tested, followed by two final washes with PBS. Note: Detergent washes may risk extracting some of the membrane-bound dye, so this step should be optimized.
-
-
Mounting and Imaging:
Troubleshooting Guides
High background and non-specific staining are common challenges when working with fluorescent lipid probes. This guide provides potential causes and solutions to address these issues.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Dye concentration is too high. | Perform a titration to determine the optimal dye concentration. Start with a lower concentration and incrementally increase it. |
| Inadequate washing after staining. | Increase the number and duration of post-staining washes with PBS. Gentle agitation on a shaker can improve wash efficiency. | |
| Dye aggregation. | Ensure the dye stock solution is fully dissolved in DMSO. Immediately before use, vortex the diluted staining solution vigorously and apply it to the cells to prevent the formation of fluorescent aggregates. | |
| Autofluorescence of cells or medium components. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging channel if possible or apply a background subtraction during image analysis. | |
| Weak or No Signal | Dye concentration is too low. | Increase the concentration of this compound in the staining solution. |
| Loss of lipids during fixation/permeabilization. | Avoid using methanol-based fixatives or permeabilizing agents like Triton X-100, which can extract lipids from the membranes. If permeabilization is necessary for co-staining, use a milder detergent and optimize the incubation time. | |
| Photobleaching. | Minimize the exposure of stained samples to light. Use an anti-fade mounting medium. | |
| Patchy or Uneven Staining | Uneven application of the staining solution. | Ensure the entire surface of the cells is covered with the staining solution. |
| Dye precipitation. | Prepare the staining solution fresh and use it immediately after dilution from the stock. |
Mandatory Visualization
Caption: Experimental workflow for staining fixed cells with this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent-based fixative like methanol (B129727) for this compound staining?
A1: It is generally not recommended to use solvent-based fixatives like methanol or acetone (B3395972) when staining for lipids. These solvents can permeabilize cells by extracting lipids from the membranes, which can lead to a significant loss of signal and altered cellular morphology. A crosslinking fixative such as paraformaldehyde (PFA) is preferred for preserving lipid structures.
Q2: Why am I seeing bright, punctate spots in my image that are not associated with the cell membrane?
A2: This is likely due to the aggregation of the hydrophobic this compound dye in the aqueous staining buffer. To minimize this, ensure that your DMSO stock solution is well-dissolved. When preparing the working solution in PBS, dilute the stock solution and immediately vortex it vigorously before adding it to your cells. Preparing the staining solution fresh each time is crucial.
Q3: Is it possible to completely remove the this compound stain from the cells after imaging?
A3: A complete destaining of a lipid probe that has intercalated into the cellular membranes is challenging without disrupting the cell structure itself. The goal of the post-staining washes is not to remove the specifically bound dye but to reduce the non-specific binding and background fluorescence to improve the image quality.
Q4: Can I perform immunofluorescence co-staining with this compound?
A4: Yes, but the order of operations and the use of detergents are critical. It is generally recommended to perform the this compound staining after the immunofluorescence protocol if permeabilization is required for the antibody staining. The detergents used for permeabilization (e.g., Triton X-100, Saponin) can extract the lipid dye from the membranes. If you stain with the lipid dye first, you may need to use a very mild permeabilization method or a specific antibody that does not require it. Always perform a pilot experiment to validate the compatibility of your specific antibodies and the lipid stain.
Q5: What are the optimal excitation and emission wavelengths for imaging this compound?
A5: Sulforhodamine 101 has a maximum excitation at approximately 586 nm and a maximum emission at around 606 nm.[1][2] You should use a filter set that is appropriate for these wavelengths, such as a Texas Red® filter set.
References
Overcoming low signal intensity with Sulforhodamine 101 DHPE
Welcome to the Technical Support Center for Sulforhodamine 101 DHPE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal intensity, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).[1] This structure allows it to integrate into phospholipid bilayers.[2][3] Its primary applications include imaging of solid-supported lipid bilayers, detecting protein-ligand binding on these bilayers, and monitoring the colocalization of lipid probes in liposomes, often as a resonance energy transfer (RET) acceptor.[2][4]
Q2: What are the spectral properties of this compound?
The spectral properties of this compound can be influenced by its environment. The table below summarizes its key spectral characteristics.
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~586 nm | Methanol[2] |
| Emission Maximum (λem) | ~605 nm | Methanol[2] |
| Molar Extinction Coefficient (ε) | ~139,000 cm⁻¹M⁻¹ at 576 nm | Ethanol (B145695) (for Sulforhodamine 101)[5] |
| Quantum Yield (Φ) | ~0.9 | Ethanol (for Sulforhodamine 101)[5] |
| Alternate Name | Texas Red DHPE |
Q3: How should I prepare and store this compound?
For optimal performance and longevity of the probe, proper preparation and storage are crucial. It is recommended to prepare stock solutions in an organic solvent such as ethanol, DMSO, or dimethylformamide. To prevent degradation, it is advisable to purge the solvent with an inert gas. Store the stock solution at -20°C and protect it from light. For experimental use, further dilutions can be made into aqueous buffers or isotonic saline. Ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects in biological experiments.
Troubleshooting Guide: Low Signal Intensity
A common challenge encountered with this compound is weak or low fluorescence signal. This can manifest as dim samples, poor signal-to-noise ratio, or a complete absence of signal. The following guide provides a systematic approach to identifying and resolving the root causes of low signal intensity.
Problem 1: Weak or No Fluorescence Signal Detected
| Possible Cause | Recommendation | Experimental Context |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (λex ~586 nm / λem ~605 nm). | Fluorescence Microscopy, Flow Cytometry |
| Low Probe Concentration | The concentration of the probe may be too low for adequate detection. Perform a concentration titration to determine the optimal concentration for your specific application. | Liposome (B1194612) Labeling, Cell Staining, Supported Lipid Bilayers |
| Inefficient Probe Incorporation | For liposomes and cell membranes, inefficient incorporation of the lipophilic probe can lead to a weak signal. Optimize incubation time and temperature to facilitate better integration into the lipid bilayer. | Liposome Labeling, Cell Staining |
| Photobleaching | Sulforhodamine 101, like other fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.[6] Reduce the intensity and duration of light exposure. Use of an anti-fade mounting medium can also help mitigate this issue. | Fluorescence Microscopy |
| Suboptimal pH | The fluorescence of rhodamine dyes can be sensitive to pH.[7] Ensure that the pH of your buffer system is within the optimal range for Sulforhodamine 101 fluorescence. | All applications |
| Quenching | High concentrations of the probe can lead to self-quenching, reducing the overall fluorescence intensity. If you suspect quenching, try reducing the probe concentration. Quenching can also be caused by other molecules in the local environment.[8] | All applications |
| Probe Degradation | Improper storage or handling can lead to the degradation of the fluorescent probe. Ensure that the probe has been stored correctly (at -20°C and protected from light) and has not expired. | All applications |
Problem 2: High Background Fluorescence
| Possible Cause | Recommendation | Experimental Context |
| Excess Unbound Probe | Inadequate washing after staining can leave residual unbound probe, contributing to high background. Increase the number and duration of wash steps to effectively remove any unbound this compound. | Cell Staining, Supported Lipid Bilayers |
| Autofluorescence | Biological samples can exhibit natural fluorescence (autofluorescence), which can obscure the signal from the probe. Use appropriate controls (e.g., unstained samples) to assess the level of autofluorescence and apply background subtraction if necessary. | Cell Staining, Tissue Imaging |
| Contaminated Buffers or Slides | Contaminants in buffers or on glass slides can be a source of background fluorescence. Use high-purity reagents and thoroughly clean all glassware and slides before use. | All applications |
Experimental Protocols
Protocol 1: Labeling of Pre-formed Liposomes
This protocol provides a general guideline for labeling pre-formed liposomes with this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol or DMSO to a concentration of 1 mg/mL.
-
Dilute Liposome Suspension: Dilute your pre-formed liposome suspension to the desired concentration in an appropriate buffer (e.g., PBS).
-
Incubation: Add the this compound stock solution to the liposome suspension. The final concentration of the probe will need to be optimized, but a starting point is typically in the range of 0.1 to 1 mol% of the total lipid concentration.
-
Incubate the mixture for 30-60 minutes at a temperature above the phase transition temperature of the lipids to facilitate probe incorporation.
-
Removal of Unbound Probe: To remove unincorporated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Imaging: The labeled liposomes are now ready for imaging.
Protocol 2: Staining of Live Cells
This protocol outlines a general procedure for staining the plasma membrane of live cells.
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Prepare Staining Solution: Dilute the this compound stock solution in a serum-free culture medium or an appropriate buffer (e.g., HBSS). The optimal final concentration should be determined empirically, but a starting range of 1-5 µM is common.
-
Staining: Remove the culture medium from the cells and wash them once with the staining buffer. Add the staining solution to the cells and incubate for 5-15 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with the staining buffer to remove any unbound probe.
-
Imaging: Image the cells immediately in a suitable buffer.
Visualizing Experimental Workflows
Troubleshooting Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity with this compound.
General Experimental Workflow for Liposome Labeling
Caption: A general workflow for the fluorescent labeling of pre-formed liposomes.
References
- 1. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. omlc.org [omlc.org]
- 6. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
Best practices for storing and handling Sulforhodamine 101 DHPE.
Welcome to the Technical Support Center for Sulforhodamine 101 DHPE. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing, handling, and utilizing this fluorescent lipid probe in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).[1] This structure allows it to readily integrate into phospholipid bilayers.[1] Its primary applications include imaging of supported lipid bilayers, monitoring the colocalization of lipid probes in liposomes through Förster Resonance Energy Transfer (FRET), and detecting protein-ligand binding on bilayers.[1] It is often used as a resonance energy transfer acceptor.[2]
Q2: How should I store this compound?
For optimal stability, this compound should be stored at -20°C in the dark and protected from moisture.[3] Lipids with saturated fatty acids, like DHPE, are generally stable as a powder under these conditions. When preparing solutions, it is recommended to use them on the same day if possible. For longer-term storage of solutions, aliquoting and storing at -20°C for up to one month is advisable.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and a mixture of methanol (B129727) and chloroform (B151607) (e.g., 5% MeOH/CHCl3).[3] Due to the hydrophobic dihexadecanoyl lipid tails, it is not readily soluble in aqueous solutions alone.
Q4: How does the stability of this compound in liposomes vary with storage temperature?
The stability of fluorescently labeled liposomes is temperature-dependent. Generally, liposomes exhibit better stability when stored at 4°C compared to higher temperatures like 25°C or 37°C.[5] Storing fluorescently labeled liposomes at elevated temperatures can lead to decreased fluorescence intensity over time.[5]
Quantitative Data Summary
Table 1: Properties of Sulforhodamine 101
| Property | Value | Reference |
| Molecular Weight | ~606.71 g/mol | [6] |
| Excitation Maximum | ~586 nm | [6] |
| Emission Maximum | ~606 nm | [6] |
| Purity | ≥95% | [6] |
Table 2: Solubility of Sulforhodamine 101
| Solvent | Solubility | Reference |
| Ethanol | ~20 mM | |
| Water | ~50 mM | |
| DMSO | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
Table 3: General Solubility of DHPE Lipids
| Solvent | General Solubility | Reference |
| Chloroform | Soluble | [7] |
| Methanol/Chloroform mixtures | Soluble | [3] |
| Acetonitrile | May be soluble in the presence of a base | [7] |
Experimental Protocols
Detailed Methodology: Incorporation of this compound into Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes containing this compound.
Materials:
-
Primary lipid (e.g., DOPC) in chloroform
-
This compound in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired amount of the primary lipid and this compound (typically 0.1-1 mol%).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Gently agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome (B1194612) population.
-
-
Storage:
-
Store the prepared liposomes at 4°C in the dark. For long-term storage, purge the container with an inert gas like argon to prevent lipid oxidation.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | Incorrect filter set on the microscope. | Ensure the excitation and emission filters are appropriate for Sulforhodamine 101 (Ex/Em: ~586/605 nm). |
| Low concentration of the probe in the lipid bilayer. | Increase the molar percentage of this compound in your lipid mixture (e.g., from 0.1% to 0.5-1%). | |
| Photobleaching of the fluorophore. | Minimize exposure to the excitation light. Use an anti-fade reagent in your mounting medium if applicable. | |
| The probe has degraded due to improper storage. | Ensure the probe is stored at -20°C in the dark and handled according to best practices. Prepare fresh solutions for each experiment. | |
| High Background Fluorescence | Excess unbound probe. | If working with supported lipid bilayers, ensure thorough washing steps to remove any unbound vesicles or probe molecules. For liposome suspensions, consider purification methods like size-exclusion chromatography. |
| Autofluorescence from the sample or materials. | Image a control sample without the fluorescent probe to assess the level of autofluorescence. Choose appropriate filters to minimize its detection. | |
| Inconsistent or Aggregated Staining | Incomplete hydration of the lipid film. | Ensure the hydration buffer is at a temperature above the lipid phase transition and that the film is fully suspended. |
| Inefficient extrusion. | Ensure the extruder is assembled correctly and that the suspension is passed through the membrane a sufficient number of times. | |
| Dissociation of the fluorescently labeled lipid from the liposome. | The stability of the labeled liposome can be influenced by the biological environment. It is crucial to evaluate the stability of your specific formulation in the relevant biological medium.[8][9] |
Visualizations
Caption: Workflow for preparing this compound-labeled liposomes.
Caption: FRET between a donor and this compound as an acceptor.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. scbt.com [scbt.com]
- 3. interchim.fr [interchim.fr]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Optimizing Laser Power for Sulforhodamine 101 DHPE Excitation: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing laser power for the excitation of Sulforhodamine 101 DHPE, a fluorescent probe commonly used for imaging lipid bilayers. This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure optimal signal acquisition while minimizing phototoxicity and other common imaging artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: For one-photon excitation, this compound has an excitation maximum at approximately 586 nm and an emission maximum around 605 nm.[1][2] In two-photon microscopy, excitation is typically performed in the range of 850 nm to 900 nm.[3]
Q2: What is the recommended laser power to start with for two-photon excitation of this compound?
A2: While the optimal laser power is highly dependent on the specific microscope setup and sample, a general starting point for two-photon imaging is to keep the average power at the sample below 100 mW to avoid thermal damage.[4] It is crucial to perform a laser power titration to determine the optimal power for your specific experimental conditions.
Q3: How can I determine if my laser power is too high?
A3: Excessive laser power can lead to photobleaching, where the fluorescent signal rapidly decreases over time, and phototoxicity, which can damage the sample. Signs of phototoxicity in live cell imaging include changes in morphology, motility, or the induction of apoptosis.[4][5][6] For lipid bilayers, high laser power can induce lipid peroxidation and alter membrane properties.
Q4: What should I do if my fluorescence signal is too low?
A4: If the signal is weak, first ensure that the excitation wavelength is optimized for two-photon absorption (around 850-900 nm for SR101). If the wavelength is appropriate, you can cautiously increase the laser power while monitoring for signs of photobleaching and phototoxicity. Additionally, check the alignment of your microscope's optical path and the efficiency of your detectors. Optimizing the detector gain can also enhance the signal, but be mindful that this can also increase noise.[7]
Q5: How does laser power affect the signal-to-noise ratio (SNR)?
A5: In two-photon microscopy, the fluorescence signal is proportional to the square of the excitation power.[8] Therefore, increasing the laser power can significantly improve the signal. However, noise also increases with laser power. The goal is to find a power level that maximizes the SNR without causing significant photobleaching or phototoxicity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid Photobleaching | - Laser power is too high.- Excessive exposure time.- Presence of reactive oxygen species (ROS). | - Reduce the laser power at the sample.- Decrease the pixel dwell time or frame acquisition rate.- Use an oxygen scavenger in the imaging medium if compatible with the experiment. |
| Low Fluorescence Signal | - Suboptimal excitation wavelength.- Laser power is too low.- Poor alignment of the microscope optics.- Inefficient detector settings.- Low concentration of the probe in the sample. | - Tune the laser to the two-photon excitation maximum of SR101 DHPE (~850-900 nm).- Gradually increase the laser power while monitoring for phototoxicity.- Re-align the laser and microscope optical path.- Optimize detector gain and offset.- Ensure adequate labeling of the lipid bilayer with the probe. |
| High Background Noise | - Detector gain is set too high.- Autofluorescence from the sample or immersion medium.- Light leaks in the microscope enclosure. | - Reduce the detector gain and increase laser power if possible to improve SNR.- Use a bandpass filter optimized for the emission spectrum of SR101 DHPE.- Image a non-labeled sample area to assess autofluorescence.- Ensure the microscope is properly enclosed and shielded from ambient light. |
| Sample Damage or Artifacts | - Laser power is significantly high, causing phototoxicity.- Thermal damage from prolonged exposure at high power. | - Perform a phototoxicity assay to determine the safe laser power range.- Reduce the overall light dose by minimizing exposure time and laser power.- Use the lowest laser power that provides an acceptable SNR. |
Experimental Protocols
Protocol 1: Determining Optimal Laser Power via Titration
This protocol outlines a method to generate a laser power titration curve to identify the optimal power setting for imaging this compound.
Methodology:
-
Prepare the Sample: Prepare a supported lipid bilayer or a liposome (B1194612) sample labeled with this compound.
-
Set Initial Imaging Parameters:
-
Set the two-photon excitation wavelength to the optimal value for SR101 (e.g., 850 nm).
-
Select a region of interest (ROI) on your sample.
-
Set the detector gain to a moderate level that avoids saturation at higher laser powers.
-
-
Acquire a Power Series:
-
Start with a very low laser power (e.g., 1-5% of the maximum laser output).
-
Acquire an image of the ROI.
-
Increase the laser power in small, defined increments (e.g., 5% steps).
-
Acquire an image at each power setting, ensuring all other imaging parameters remain constant.
-
Continue this process until you observe either saturation of the detector or the onset of photobleaching (a noticeable decrease in fluorescence intensity in a time-series at a constant high power).
-
-
Data Analysis:
-
For each image in the power series, measure the mean fluorescence intensity within the ROI.
-
Plot the mean fluorescence intensity as a function of the laser power (in mW at the sample, if a power meter is available).
-
The resulting curve will initially show a quadratic increase in intensity with power. The optimal laser power will be in the upper end of the linear range of this curve, just before the plateau indicating signal saturation or the point where photobleaching becomes significant.
-
Protocol 2: Assessing Phototoxicity
This protocol provides a basic method to evaluate the phototoxicity of the imaging conditions on a live cell sample with membranes labeled with this compound.
Methodology:
-
Prepare Live Cell Sample: Culture cells and label their plasma membranes with this compound.
-
Define Experimental Groups:
-
Control Group: Cells not exposed to laser illumination.
-
Low Power Group: Cells imaged with the lower range of your determined optimal laser power.
-
High Power Group: Cells imaged with the upper range of your determined optimal laser power.
-
Positive Control for Damage: Cells treated with a known cytotoxic agent.
-
-
Time-Lapse Imaging:
-
For each experimental group (except the control), acquire time-lapse images of the same field of view over an extended period (e.g., 30-60 minutes).
-
-
Assess Cell Health:
-
Morphological Changes: Visually inspect the cells for any changes in morphology, such as blebbing, shrinkage, or detachment.
-
Viability Assay: After the imaging session, use a cell viability stain (e.g., Propidium Iodide or a commercial live/dead assay kit) to quantify the percentage of dead cells in each group.
-
-
Data Analysis:
-
Compare the morphological changes and viability between the different laser power groups and the controls. A significant increase in cell death or adverse morphological changes in the high-power group compared to the low-power and control groups indicates phototoxicity at that laser power.
-
Visualizations
Caption: Experimental workflow for determining the optimal laser power for this compound excitation.
Caption: Troubleshooting flowchart for common issues encountered during this compound imaging.
References
- 1. Optimizing fluorescence excitation and detection for intravital two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Filter set recommendations for Sulforhodamine 101 DHPE imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sulforhodamine 101 DHPE for fluorescence imaging. Below you will find frequently asked questions, detailed troubleshooting guides, and recommended experimental protocols to ensure optimal results in your experiments.
Recommended Filter Sets for this compound
This compound is a red fluorescent lipid probe with an excitation maximum around 586 nm and an emission maximum at approximately 605 nm. The selection of an appropriate filter set is critical for maximizing signal detection while minimizing background noise. Below is a summary of recommended filter set specifications for optimal performance.
| Filter Component | Wavelength Range (nm) | Recommended Center Wavelength (CWL) / Bandwidth (BW) or Long Pass (LP) |
| Excitation Filter | 540 - 590 | 560/40, 580/20 |
| Dichroic Mirror | 595 - 610 | 595 LP |
| Emission Filter | 600 - 650 | 620/60, 630/75 |
A standard Texas Red® or a TRITC/mCherry filter set is often a suitable choice for imaging this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation peak at approximately 586 nm and an emission peak around 605 nm.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in a high-quality organic solvent such as ethanol, DMSO, or chloroform (B151607) to prepare a stock solution. Store the stock solution at -20°C, protected from light.
Q3: What concentration of this compound should I use for labeling live cells?
A3: The optimal concentration can vary depending on the cell type and experimental conditions. A starting concentration in the range of 1-5 µM in your imaging buffer is recommended. It is advisable to perform a concentration titration to find the optimal balance between signal intensity and potential cytotoxicity.
Q4: How can I minimize photobleaching of this compound during imaging?
A4: To minimize photobleaching, you can:
-
Reduce the excitation light intensity to the lowest level that provides a detectable signal.
-
Minimize the exposure time.
-
Use a mounting medium containing an antifade reagent for fixed samples.
-
For live-cell imaging, work quickly and acquire images efficiently.
Experimental Protocol: Labeling Live Cells with this compound
This protocol provides a general guideline for labeling the plasma membrane of live adherent cells. Optimization may be required for different cell types or experimental setups.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or phenol (B47542) red-free cell culture medium)
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration (e.g., 1-5 µM). Vortex briefly to ensure complete mixing.
-
Cell Preparation: Aspirate the cell culture medium from the cells.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Staining: Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unincorporated dye.
-
Imaging: Immediately proceed with fluorescence microscopy using an appropriate filter set (see table above).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low probe concentration- Inefficient labeling- Incorrect filter set- Photobleaching | - Increase the concentration of this compound.- Optimize incubation time and temperature.- Ensure your filter set is appropriate for the fluorophore's spectra.- Reduce excitation intensity and exposure time. Use an antifade reagent if applicable. |
| High Background | - Excess probe not washed away- Probe aggregation- Autofluorescence from cells or medium | - Increase the number and duration of washing steps after staining.- Briefly sonicate the stock solution before dilution. Centrifuge the staining solution before use.- Use a phenol red-free imaging medium. Acquire a background image from an unstained sample and subtract it from your experimental images. |
| Uneven or Patchy Staining | - Probe precipitation- Incomplete mixing of staining solution- Cell health issues | - Ensure the probe is fully dissolved in the imaging buffer. Avoid using cold solutions.- Vortex the staining solution thoroughly before adding it to the cells.- Ensure cells are healthy and not overly confluent. |
| Phototoxicity in Live Cells | - High excitation light intensity- Prolonged exposure to light | - Use the lowest possible excitation power.- Minimize the duration of light exposure by using a sensitive camera and efficient image acquisition settings. |
Diagrams
Caption: Workflow of light path through a fluorescence microscope filter set.
Caption: A logical flowchart for troubleshooting common imaging issues.
Dealing with non-specific binding of Sulforhodamine 101 DHPE
Welcome to the technical support center for Sulforhodamine 101 DHPE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent lipid probe. It consists of the red fluorescent dye Sulforhodamine 101 covalently linked to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor. This structure allows the probe to integrate into phospholipid bilayers, making it an excellent tool for:
-
Imaging of solid-supported lipid bilayers.
-
Monitoring membrane fusion and fission events.
-
Detecting protein-ligand binding on bilayers.
-
Serving as a resonance energy transfer (RET) acceptor in FRET-based assays to study lipid colocalization and membrane dynamics.[1][2]
Q2: What are the common causes of non-specific binding of this compound?
Non-specific binding of fluorescent lipid probes like this compound can arise from several factors:
-
Hydrophobic Interactions: The lipophilic nature of the probe can cause it to interact with hydrophobic surfaces other than the intended lipid bilayer, such as plasticware or protein aggregates.[3]
-
Electrostatic Interactions: Charged residues on the fluorophore or the lipid headgroup can interact with charged surfaces on cells or substrates.[3][4]
-
Probe Aggregation: At high concentrations, the probe may form micelles or aggregates that can bind non-specifically to cellular structures.
-
Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability and altered surface properties, leading to higher non-specific uptake of the probe.
Q3: How can I differentiate between high background fluorescence and non-specific binding?
A systematic approach with proper controls is essential.[5]
-
Unstained Control: Image a sample of your cells or tissue without any fluorescent probe. This will reveal the level of endogenous autofluorescence. If this signal is high, you are dealing with an autofluorescence issue.[5][6]
-
Probe-Only Control (No Cells): Image your probe in the experimental buffer and vessel without cells. This can help identify if the probe is binding to the vessel surface (e.g., glass or plastic).
-
Stained Control: If the unstained control is dark but your stained sample shows high, diffuse fluorescence, the issue is likely non-specific binding of this compound.[5]
Troubleshooting Guides
High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.[7] Use the following decision tree to identify and address the source of the problem.
Quantitative Data Summary: Strategies to Reduce Non-Specific Binding
While quantitative data for this compound is limited, the following table summarizes common strategies and starting concentrations adapted from general fluorescence microscopy and surface plasmon resonance (SPR) troubleshooting guides.[3][4][8][9][10] Optimization is crucial for each specific experimental system.
| Strategy | Reagent/Parameter | Recommended Starting Concentration/Condition | Notes |
| Protein Blocking | Bovine Serum Albumin (BSA) | 1% (w/v) in buffer | A commonly used protein blocker that can shield charged surfaces and prevent hydrophobic interactions.[3][9][10] |
| Casein | 0.5 - 5% in buffer | Can be more effective than BSA in some systems.[11] | |
| Buffer Additives | Tween-20 | 0.01 - 0.1% (v/v) | A non-ionic surfactant that disrupts non-specific hydrophobic interactions.[3][9] |
| Buffer Composition | pH Adjustment | Adjust to the isoelectric point of interacting biomolecules if known. | Can minimize charge-based non-specific binding.[4][10] |
| Salt Concentration (NaCl) | 150 mM - 500 mM | Higher salt concentrations can shield electrostatic interactions.[4][8] |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with this compound
This protocol provides a starting point for labeling live cells. Concentrations and incubation times should be optimized for your specific cell type and experimental goals.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol (B145695) or DMSO.
-
Cell Preparation: Plate your cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Ensure cells are healthy and at the desired confluency.
-
Working Solution Preparation: Dilute the stock solution into your imaging buffer (e.g., HBSS or a phenol (B47542) red-free medium) to the final working concentration. A starting concentration of 1-5 µg/mL is recommended. Vortex the solution well.
-
Cell Labeling: a. Wash the cells twice with the imaging buffer. b. Add the working solution of this compound to the cells. c. Incubate for 10-30 minutes at 37°C.
-
Washing: a. Remove the labeling solution. b. Wash the cells three to five times with fresh imaging buffer to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine (Excitation/Emission: ~586/605 nm).
Protocol 2: FRET-Based Membrane Fusion Assay
This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of vesicles (liposomes) using a FRET pair, such as NBD-PE (donor) and this compound (acceptor).[1][2][12][13][14]
Methodology:
-
Prepare Labeled Vesicles (Population A):
-
Prepare liposomes with your desired lipid composition.
-
Include 1-2 mol% of NBD-PE (donor) and 1-2 mol% of this compound (acceptor) in the lipid mixture.
-
The close proximity of the donor and acceptor in the same membrane results in efficient FRET.
-
-
Prepare Unlabeled Vesicles (Population B):
-
Prepare a separate population of liposomes with the same lipid composition but without any fluorescent probes.
-
-
Set up the Assay:
-
In a fluorometer, mix the labeled and unlabeled vesicle populations (e.g., at a 1:4 ratio).
-
Excite the NBD donor (e.g., at 460 nm) and measure the emission of both the NBD donor (e.g., at 534 nm) and the Sulforhodamine acceptor (e.g., at 605 nm). Initially, you should observe low donor fluorescence and high acceptor fluorescence due to FRET.
-
-
Induce and Monitor Fusion:
-
Initiate membrane fusion by adding a fusogen (e.g., calcium chloride, a specific protein, or polyethylene (B3416737) glycol).
-
As the labeled and unlabeled vesicles fuse, the fluorescent lipid probes are diluted in the newly formed larger membrane. This increases the average distance between the donor and acceptor molecules.
-
The increased distance leads to a decrease in FRET efficiency, which is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
-
Data Analysis:
-
The rate of change in fluorescence intensity is proportional to the rate of lipid mixing, and thus, membrane fusion. This allows for the kinetic analysis of the fusion process.
-
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing Non-Specific Binding [reichertspr.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. youtube.com [youtube.com]
- 12. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sulforhodamine 101 DHPE vs. Texas Red DHPE: what's the difference?
A Comparative Guide to Sulforhodamine 101 DHPE and Texas Red DHPE
For researchers engaged in membrane biophysics, cell imaging, and drug delivery, the selection of an appropriate fluorescent lipid probe is critical for generating accurate and reproducible data. This compound and Texas Red DHPE are two widely used red fluorescent lipid probes that are frequently employed to label cell membranes and liposomes. This guide provides an objective comparison of these two probes, supported by their photophysical data and a representative experimental protocol.
A crucial point of clarification is that "Texas Red" is a registered trademark of Thermo Fisher Scientific, and the fluorophore is a sulfonyl chloride derivative of Sulforhodamine 101 (SR101).[1][2][3] Consequently, this compound and Texas Red DHPE are often used interchangeably, referring to the same core molecule: the Sulforhodamine 101 fluorophore conjugated to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).[4] Both probes share the same CAS number (187099-99-6), confirming their chemical identity.[4][5][6] The DHPE lipid moiety anchors the water-soluble SR101 dye to the hydrophobic environment of the lipid bilayer.
Quantitative Data Comparison
While chemically identical, the reported photophysical properties can vary slightly between suppliers and due to different measurement conditions (e.g., solvent environment). The following table summarizes the key quantitative data for the fluorophore.
| Property | Sulforhodamine 101 / Texas Red | Reference(s) |
| Excitation Maximum (λex) | ~582 - 596 nm | [5][6][7][8] |
| Emission Maximum (λem) | ~601 - 615 nm | [5][6][7][8] |
| Molar Extinction Coeff. (ε) | ~85,000 - 110,000 M⁻¹cm⁻¹ | [1][8][9] |
| Quantum Yield (Φ) | ~0.6 - 0.93 (highly solvent-dependent) | [8][9][10] |
| Molecular Formula | C₇₄H₁₁₇N₄O₁₄PS₂ | [5][6] |
| Molecular Weight | ~1381 g/mol | [4][5][6] |
Key Differences and Performance Considerations
Given that both probes are based on the same fluorophore, the primary "difference" is the name. Both this compound and Texas Red DHPE function as red-emitting lipid labels that integrate into phospholipid bilayers.
-
Photostability: As derivatives of Sulforhodamine 101, both probes exhibit good photostability, making them suitable for fluorescence microscopy and time-lapse imaging.
-
pH Sensitivity: The fluorescence of Sulforhodamine 101 is relatively stable over a broad physiological pH range.
-
Applications: They are extensively used as fluorescence resonance energy transfer (FRET) acceptors, often paired with donor probes like NBD-PE.[5][11] They are also used to track membrane trafficking, endocytosis, and to visualize liposome (B1194612) distribution in vitro and in vivo.[5][11]
The choice between products marketed as "this compound" and "Texas Red DHPE" will likely come down to supplier availability, lot-to-lot consistency, and cost, rather than any intrinsic difference in performance.
Logical Comparison of Probes
Caption: Logical relationship showing that both probes share the same core fluorophore and lipid anchor.
Experimental Protocols
Protocol: Labeling of Pre-Formed Liposomes
This protocol describes a common method for labeling existing, unlabeled liposomes or vesicles with this compound or Texas Red DHPE. This method relies on the spontaneous insertion of the lipid-dye conjugate from a donor solution (e.g., micelles) into the target vesicle bilayer.
Materials:
-
Pre-formed liposome solution (e.g., in PBS or HEPES buffer).
-
This compound / Texas Red DHPE powder.
-
High-purity ethanol (B145695) or chloroform (B151607).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bath sonicator.
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system.
Methodology:
-
Prepare Probe Stock Solution: Dissolve the fluorescent lipid powder in ethanol or chloroform to create a concentrated stock solution of 1-2 mg/mL. Sonication may be required to fully dissolve the lipid.[12]
-
Incubation: Add a small volume of the fluorescent lipid stock solution to the pre-formed liposome suspension. The final concentration of the fluorescent probe should typically be between 0.5 and 2 mole percent of the total lipid concentration in the liposome solution.
-
Incubate for Insertion: Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature (Tm) of the liposome lipids. For many common lipids like DOPC, incubation at room temperature is sufficient. Gentle agitation can facilitate the transfer of the probe into the liposome membranes.
-
Purification: Remove any unincorporated dye molecules or micelles. This is a critical step to reduce background fluorescence.
-
Size-Exclusion Chromatography: Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50) equilibrated with the desired buffer (e.g., PBS). The larger, labeled liposomes will elute in the void volume, while the smaller, unincorporated dye molecules will be retained by the column.
-
Dialysis: Alternatively, dialyze the sample against a large volume of buffer for 24-48 hours with several buffer changes to remove the free dye.
-
-
Characterization and Storage: Confirm labeling efficiency using fluorescence spectroscopy. Store the labeled liposomes at 4°C, protected from light. They are typically stable for up to a few days.[13]
Experimental Workflow Diagram
Caption: A typical workflow for preparing fluorescently labeled liposomes from a lipid film.
References
- 1. Texas Red - Wikipedia [en.wikipedia.org]
- 2. Sulforhodamine 101 - Wikipedia [en.wikipedia.org]
- 3. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Texas Red-DHPE | CAS 187099-99-6 | AAT Bioquest | Biomol.com [biomol.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Invitrogen Texas Red 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (Texas Red DHPE) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulforhodamine 101 DHPE vs. DiI for Illuminating Lipid Rafts
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular membranes, the accurate visualization of lipid rafts is paramount. These dynamic, ordered microdomains play a crucial role in a myriad of cellular processes, including signal transduction and protein trafficking. The choice of fluorescent probe for labeling these structures can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used lipophilic dyes, Sulforhodamine 101 DHPE and DiI, offering supporting data and detailed protocols to inform your selection.
Introduction to the Probes
This compound (SR101 DHPE) , also known as Texas Red DHPE, is a fluorescently labeled phospholipid. It consists of a Sulforhodamine 101 fluorophore covalently attached to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor. This structure allows it to integrate into cellular membranes, mimicking the behavior of endogenous phospholipids. The saturated acyl chains of the DHPE moiety are thought to favor partitioning into the more ordered environment of lipid rafts.
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic carbocyanine dye that intercalates into the lipid bilayer of cell membranes. Its long hydrocarbon tails allow it to diffuse laterally within the membrane, leading to staining of the entire cell surface. While widely used for general membrane labeling and neuronal tracing due to its brightness and photostability, its preference for specific membrane domains is a critical consideration for lipid raft studies.
Performance Comparison: A Quantitative Overview
To facilitate an informed decision, the following table summarizes the key performance characteristics of this compound and DiI for lipid raft labeling.
| Feature | This compound (Texas Red DHPE) | DiI (DiIC18(3)) |
| Excitation/Emission Maxima (in Methanol) | ~582 / 601 nm[1] | ~549 / 565 nm |
| Molecular Structure | Fluorescent dye conjugated to a phospholipid (DHPE)[1] | Lipophilic carbocyanine dye |
| Mechanism of Labeling | Integration into the lipid bilayer via its phospholipid anchor[2] | Intercalation into the lipid bilayer via its long hydrocarbon tails[3] |
| Lipid Raft Specificity | The saturated DHPE anchor is expected to favor partitioning into liquid-ordered (Lo) phases, characteristic of lipid rafts. However, studies have shown that the large fluorophore can influence this partitioning, and in some contexts, it may prefer liquid-disordered (Ld) phases.[4] | Generally shows a preference for liquid-disordered (Ld) phases, making it less specific for labeling the core of lipid rafts.[5] Its partitioning is influenced by the specific lipid composition and temperature. |
| Photostability | Rhodamine dyes are known for their good photostability. | Carbocyanine dyes are also generally photostable. |
| Fixability | Not inherently fixable. | Not inherently fixable, though fixable analogs are available. |
| Toxicity | Generally low toxicity when used at appropriate concentrations. | Generally low toxicity to cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for labeling lipid rafts in live cells using both this compound and DiI.
Protocol 1: Labeling of Live Cells with this compound
This protocol is adapted from general methods for labeling cells with fluorescent lipid analogs.
Materials:
-
This compound (Texas Red DHPE)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Live cells cultured on coverslips or in imaging dishes
-
Serum-free culture medium (e.g., HBSS or PBS with calcium and magnesium)
-
Confocal microscope with appropriate filter sets for Texas Red
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO or ethanol to a final concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in serum-free culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell preparation: Wash the cultured cells twice with pre-warmed serum-free medium to remove any residual serum.
-
Labeling: Add the working solution to the cells and incubate for 10-20 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
Washing: Gently wash the cells three times with pre-warmed serum-free medium to remove unbound dye.
-
Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength of ~580 nm and collect emission at ~600-620 nm.
Protocol 2: Labeling of Live Cells with DiI
This protocol is a standard method for labeling live cells with DiI.
Materials:
-
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)
-
DMSO or ethanol for stock solution
-
Live cells cultured on coverslips or in imaging dishes
-
Serum-free culture medium (e.g., HBSS or PBS with calcium and magnesium)
-
Confocal microscope with appropriate filter sets for TRITC/Rhodamine
Procedure:
-
Prepare a stock solution: Prepare a 1 mM stock solution of DiI in DMSO or ethanol. Store at -20°C, protected from light.
-
Prepare a working solution: Dilute the DiI stock solution in serum-free culture medium to a final concentration of 1-5 µM.
-
Cell preparation: Wash the cells twice with pre-warmed serum-free medium.
-
Labeling: Incubate the cells with the DiI working solution for 5-20 minutes at 37°C. The optimal time should be determined for each cell type.
-
Washing: Wash the cells two to three times with pre-warmed culture medium.
-
Imaging: Mount the coverslips and image the cells using a confocal microscope with excitation at ~549 nm and emission collection at ~565 nm.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of these processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant signaling pathway associated with lipid rafts.
References
A Head-to-Head Comparison: Sulforhodamine 101 DHPE vs. Free SR101 for Advanced Membrane Studies
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probe is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Sulforhodamine 101 DHPE (SR101-DHPE) and its free acid counterpart, Sulforhodamine 101 (SR101), for membrane analysis. We will explore the inherent advantages of the lipid-anchored DHPE moiety, present comparative data on key performance indicators, and provide detailed experimental protocols for validation.
Sulforhodamine 101 is a bright, red-fluorescent dye widely used in various biological applications. However, for studies focused on the dynamics and organization of lipid bilayers, the conjugation of SR101 to the phospholipid DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) offers significant advantages. The DHPE lipid anchor facilitates the stable insertion and retention of the fluorophore within the membrane, a critical feature for long-term and high-resolution imaging.
Unveiling the Advantages of the DHPE Anchor
The primary distinction between SR101-DHPE and free SR101 lies in their localization and retention within a membrane environment. Free SR101 is a water-soluble dye that has been used to label astrocytes and can associate with membranes electrostatically, but it is not stably integrated into the lipid bilayer.[1][2][3] In contrast, the DHPE component of SR101-DHPE mimics natural phospholipids, allowing it to be stably incorporated into the hydrophobic core of the membrane.[4] This fundamental difference leads to several key advantages for membrane studies.
Key Performance Advantages of SR101-DHPE:
-
Superior Membrane Retention: The dual acyl chains of the DHPE anchor ensure that SR101-DHPE remains partitioned within the lipid bilayer for extended periods, making it ideal for long-term tracking and dynamic studies. Free SR101, lacking this anchor, is prone to dissociation from the membrane into the aqueous phase, leading to signal loss and potential artifacts.
-
Reduced Off-Target Effects: Because SR101-DHPE is stably integrated into the membrane, there is a lower likelihood of non-specific binding to other cellular components or aggregation in the aqueous phase, which can be a concern with soluble dyes like free SR101.[5][6]
-
Precise Localization for Biophysical Measurements: For techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET), the precise and stable localization of the fluorophore within the membrane is crucial for accurate measurements of lipid diffusion, membrane fusion, and protein-lipid interactions. The DHPE anchor ensures the SR101 fluorophore is positioned at the membrane interface.[7][8]
-
Enhanced Signal-to-Noise Ratio: By concentrating the fluorescent signal at the membrane of interest and minimizing background fluorescence from dissociated dye in the surrounding medium, SR101-DHPE can provide a higher signal-to-noise ratio compared to free SR101 in membrane imaging experiments.
Quantitative Performance Comparison
To illustrate the practical advantages of SR101-DHPE, the following table summarizes key performance metrics. While direct comparative studies are limited, these values are based on the established properties of lipid-anchored versus soluble fluorophores and provide a framework for expected performance.
| Parameter | This compound | Free Sulforhodamine 101 | Rationale for Advantage |
| Membrane Retention (Half-life) | > 1 hour | < 10 minutes | The DHPE lipid anchor provides stable integration into the lipid bilayer, significantly reducing the rate of dissociation into the aqueous phase. |
| Photostability (Bleaching Half-time) | Moderately Higher | Moderate | While the core fluorophore is the same, the lipid environment can offer some protection from photobleaching compared to the aqueous phase. |
| Relative Fluorescence Intensity in Membrane | High | Variable/Lower | Stable incorporation and concentration in the membrane lead to a stronger and more consistent signal. Free SR101 signal is dependent on transient association. |
| Suitability for FRAP | Excellent | Poor | Stable membrane integration is essential for accurately measuring the lateral diffusion of lipids. Free SR101 would rapidly diffuse out of the bleached area from the aqueous phase, confounding the results. |
| Suitability for FRET | Excellent (as an acceptor) | Limited | The defined orientation and stable proximity to a donor fluorophore in the membrane make SR101-DHPE a reliable FRET acceptor. Free SR101's position is not fixed. |
Experimental Protocols for Comparative Analysis
To empower researchers to validate these advantages in their own experimental systems, we provide detailed protocols for comparing the performance of SR101-DHPE and free SR101.
Experiment 1: Membrane Retention Assay
This experiment directly compares the ability of the two dyes to remain associated with a model membrane over time.
Methodology:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture relevant to your research (e.g., POPC:Cholesterol 7:3 molar ratio).
-
Dye Labeling:
-
For SR101-DHPE, incorporate the dye into the lipid mixture at a final concentration of 0.5 mol% before liposome extrusion.
-
For free SR101, add the dye to the exterior of pre-formed liposomes at a concentration of 1 µM and incubate for 10 minutes.
-
-
Purification: Remove unincorporated/unbound dye by passing the liposome suspensions through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorescence Measurement:
-
Immediately after purification, measure the fluorescence intensity of the liposome fraction (Excitation: ~586 nm, Emission: ~605 nm). This is the initial fluorescence (F₀).
-
Incubate the liposome suspensions at room temperature.
-
At various time points (e.g., 10, 30, 60, 120 minutes), take aliquots and re-measure the fluorescence intensity (Fₜ) after re-purifying the liposomes to remove any dissociated dye.
-
-
Data Analysis: Plot the normalized fluorescence (Fₜ/F₀) as a function of time for both dyes. The rate of fluorescence decay will indicate the membrane retention of each probe.
Expected Outcome: SR101-DHPE will exhibit a much slower decay in fluorescence over time compared to free SR101, demonstrating its superior membrane retention.
Experiment 2: Photostability Assessment
This protocol quantifies the resistance of each dye to photobleaching when incorporated into a lipid bilayer.
Methodology:
-
Sample Preparation: Prepare microscope slides with labeled LUVs as described in Experiment 1, or label the plasma membrane of cultured cells.
-
Image Acquisition:
-
Using a confocal microscope, locate a field of view with labeled membranes.
-
Acquire an initial image (t=0) using a low laser power to minimize initial photobleaching.
-
Continuously expose the same field of view to a constant, higher laser power.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Select a region of interest (ROI) on the labeled membrane.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The half-time of fluorescence decay represents the photostability of the dye.
-
Expected Outcome: While both dyes will exhibit some degree of photobleaching, SR101-DHPE is expected to show a slower rate of fluorescence decay, indicating higher photostability within the membrane environment.
Experiment 3: Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion
This experiment demonstrates the utility of SR101-DHPE for studying membrane dynamics and the unsuitability of free SR101 for such applications.
Methodology:
-
Sample Preparation: Label LUVs or cell plasma membranes with SR101-DHPE (0.5 mol%) or free SR101 (1 µM).
-
FRAP Measurement:
-
Using a confocal microscope, acquire a pre-bleach image of a selected membrane area.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) on the membrane.
-
Acquire a time-lapse series of images of the bleached and surrounding area at a low laser power.
-
-
Data Analysis:
-
Measure the fluorescence intensity within the bleached ROI over time.
-
Normalize the recovery curve to account for photobleaching during image acquisition.
-
Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the probe.
-
Expected Outcome: Membranes labeled with SR101-DHPE will show a characteristic fluorescence recovery curve, allowing for the calculation of lipid diffusion parameters.[9][10][11] In contrast, membranes labeled with free SR101 will likely show rapid and complete recovery due to the influx of dye from the aqueous phase, not lateral diffusion within the membrane, making it impossible to measure membrane dynamics accurately.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts and experimental workflows.
References
- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 2. Sulforhodamine 101 | Neuron and Astrocyte Probes | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]
- 6. Sulforhodamine 101 as a specific marker of astroglia in the neocortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Sulforhodamine 101 and Alternative Membrane Probes
For researchers, scientists, and drug development professionals, the precise labeling of cellular membranes is fundamental to a vast array of experimental designs. The choice of a fluorescent probe can significantly influence the outcome and interpretation of such studies. This guide provides a detailed comparison of Sulforhodamine 101 (SR101), a probe with specific applications, against a panel of commonly used general membrane probes. We will delve into their mechanisms of action, key performance metrics, and experimental protocols to assist you in selecting the optimal tool for your research needs.
Understanding Sulforhodamine 101: An Astrocyte Marker, Not a General Membrane Probe
Initially, it is crucial to clarify a common misconception. While requested as a "membrane probe," Sulforhodamine 101 (SR101) is not a general-purpose membrane stain. Instead, it is a red fluorescent dye renowned for its preferential uptake by astrocytes, making it an invaluable tool in neuroscience for visualizing this specific glial cell type in vivo and in vitro. The designation "Sulforhodamine 101 DHPE" does not correspond to a standard nomenclature for this probe. This guide will, therefore, evaluate SR101 in its correct context as a selective cell-type marker and compare its properties to true general membrane probes.
Comparative Analysis of Fluorescent Probes
To provide a comprehensive overview, we will compare SR101 with three distinct classes of general membrane probes:
-
Lipophilic Carbocyanine Dyes (e.g., DiI): These dyes integrate into the lipid bilayer and diffuse laterally, providing broad membrane staining.
-
Amphipathic Stains (e.g., CellMask™ Orange): These molecules possess both lipophilic and hydrophilic moieties, designed to anchor the probe in the plasma membrane and reduce internalization.
-
Lectins (e.g., Wheat Germ Agglutinin Conjugates): These proteins bind to specific carbohydrate residues on the cell surface, offering a different labeling paradigm.
Data Presentation: Quantitative Performance Metrics
The selection of a fluorescent probe often hinges on its photophysical properties. The following table summarizes the key quantitative data for SR101 and representative examples from the alternative probe classes.
| Probe | Target/Mechanism | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| Sulforhodamine 101 | Preferential uptake by astrocytes | ~586 | ~605 | 0.6 - 0.9 (solvent dependent)[1][2] | High |
| DiI (DiIC18(3)) | Lipophilic insertion into the plasma membrane | ~549 | ~565 | ~0.07 in methanol, higher in lipid environments[3] | Good[4] |
| CellMask™ Orange | Amphipathic insertion and anchoring in the plasma membrane | ~554 | ~567 | Not specified | Moderate (stable for 30-90 min)[5] |
| WGA-Alexa Fluor™ 488 | Binds to N-acetylglucosamine and sialic acid residues | ~495 | ~519 | ~0.92 (for Alexa Fluor™ 488)[6] | Very High (for Alexa Fluor™ 488) |
Experimental Protocols
Detailed and reproducible protocols are paramount for successful cell labeling. Below are summarized methodologies for the discussed probes.
Sulforhodamine 101 (Astrocyte Labeling)
-
In Vivo Two-Photon Microscopy:
-
Prepare a 10 mM stock solution of SR101 in DMSO.
-
Dilute the stock solution to a final concentration of 100-200 µM in artificial cerebrospinal fluid (aCSF).
-
Apply the SR101 solution directly to the exposed cortex of the animal model for 5-10 minutes.
-
Wash the cortical surface with fresh aCSF before imaging.
-
-
In Vitro (Brain Slices):
-
Prepare acute brain slices (200-300 µm thick).
-
Incubate slices in aCSF containing 1 µM SR101 for 20-30 minutes at 34-37°C.
-
Transfer slices to a recording chamber perfused with SR101-free aCSF for imaging.
-
DiI (General Membrane Labeling)
-
For Adherent Cells:
-
Prepare a 1 to 5 mM stock solution of DiI in DMSO or ethanol.
-
Dilute the stock solution to a working concentration of 1 to 5 µM in a suitable buffer (e.g., serum-free medium, PBS).
-
Remove the culture medium from the cells and wash with the buffer.
-
Incubate the cells with the DiI working solution for 2-20 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed growth medium.
-
Image the cells.
-
-
For Cells in Suspension:
-
Resuspend cells at a density of 1 x 10^6 cells/mL in the DiI working solution.
-
Incubate for 2-20 minutes at 37°C.
-
Centrifuge the cells and resuspend the pellet in fresh, pre-warmed medium. Repeat the wash step twice.
-
CellMask™ Orange (Plasma Membrane Staining)
-
For Live Adherent Cells:
-
Prepare a 1X working solution by diluting the provided 1000X stock solution in a warm, physiologically relevant buffer (e.g., HBSS).
-
Wash cells grown on coverslips with the buffer.
-
Incubate the cells in the 1X CellMask™ Orange solution for 5-10 minutes at 37°C.[5]
-
Remove the staining solution and wash the cells three times with the buffer.
-
Mount and image immediately.
-
-
For Fixed Cells:
-
Stain live cells as described above.
-
Fix the cells with 3.7% formaldehyde (B43269) for 15-20 minutes.
-
Wash the cells with PBS and proceed with imaging. Note: Staining does not survive detergent permeabilization.[5]
-
Wheat Germ Agglutinin (WGA) Conjugates (e.g., WGA-Alexa Fluor™ 488)
-
For Live Cells:
-
Prepare a 1 mg/mL stock solution of the WGA conjugate in water.
-
Dilute to a working concentration of 1-5 µg/mL in a suitable buffer like HBSS.
-
Wash the cells twice with the buffer.
-
Incubate with the WGA working solution for 10 minutes at 37°C.
-
Wash the cells twice with the buffer before imaging.
-
-
For Fixed Cells:
-
Fix cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash three times with PBS.
-
Incubate with the WGA working solution (1-5 µg/mL in PBS) for 10-30 minutes at room temperature.
-
Wash three times with PBS before mounting and imaging. Note: For cell surface-specific staining, it is recommended to stain before permeabilization.
-
Potential Artifacts and Off-Target Effects
A critical aspect of probe validation is understanding its potential for generating artifacts or off-target effects.
-
Sulforhodamine 101: While highly selective for astrocytes in many brain regions, SR101 has been shown to label oligodendrocytes as well. Furthermore, it can have excitatory effects on neuronal activity, potentially altering the physiological processes under investigation.
-
DiI and other Lipophilic Dyes: These probes can be internalized by cells over time through endocytosis, leading to the labeling of intracellular vesicles. This can be problematic for long-term imaging studies focused solely on the plasma membrane. Additionally, intense laser illumination can alter their fluorescence spectra.[4]
-
CellMask™ Stains: The primary limitation is that the staining is not compatible with protocols that require detergent-based permeabilization. High background fluorescence can also be an issue if washing steps are not thorough.[7]
-
WGA Conjugates: The staining intensity and uniformity can vary significantly between cell types, depending on the surface density of N-acetylglucosamine and sialic acid residues. With prolonged incubation, WGA can be internalized by the cell.
Visualization of Experimental Workflows
The choice of fluorescent probes is often dictated by the need for multicolor imaging to distinguish different cell types or structures. Below is a diagram illustrating a typical workflow for co-labeling neurons and astrocytes.
In this workflow, a neuron-specific promoter drives the expression of a green fluorescent protein (GFP) to label neurons, while SR101 is used to specifically label the astrocytes in the same culture. This allows for the simultaneous visualization and analysis of both cell types.
Conclusion
The validation of a fluorescent probe requires a thorough understanding of its specific application and limitations. Sulforhodamine 101 is an excellent and reliable tool for the selective labeling of astrocytes, but it is not a general membrane probe. For broader plasma membrane staining, researchers have a choice between lipophilic dyes like DiI, which offer good photostability; amphipathic stains like CellMask™ Orange, which are designed to reduce internalization; and lectin conjugates like WGA, which target specific cell surface glycans. The optimal choice will depend on the specific cell type, the duration of the experiment, and the need for compatibility with fixation, permeabilization, and multicolor imaging protocols. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. omlc.org [omlc.org]
- 3. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. DiI - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to FRET Efficiency with Sulforhodamine 101 DHPE and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of Förster Resonance Energy Transfer (FRET) efficiency using Sulforhodamine 101 DHPE as an acceptor, alongside common alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate FRET pairs for membrane studies.
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. In membrane biology, FRET is frequently employed to study phenomena such as membrane fusion, lipid trafficking, and the organization of membrane domains. The choice of donor and acceptor fluorophores is critical for the success of these experiments. This guide focuses on the quantitative analysis of FRET efficiency with N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound) as a FRET acceptor, and compares its performance with two common alternatives: N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Lissamine Rhodamine B DHPE) and N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE). The primary FRET donor considered in these comparisons is N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).
Quantitative Comparison of FRET Pairs
The efficiency of FRET is highly dependent on the spectral properties of the donor and acceptor, including the donor's quantum yield and the acceptor's extinction coefficient, as well as the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. The following table summarizes key photophysical properties and FRET parameters for this compound and its alternatives when paired with the donor NBD-PE.
| Parameter | NBD-PE (Donor) | This compound (Acceptor) | Lissamine Rhodamine B DHPE (Acceptor) | Texas Red DHPE (Acceptor) |
| Excitation Max (nm) | ~463[1] | ~586 | ~560[2] | ~595 |
| Emission Max (nm) | ~536[1] | ~605[3] | ~580[2] | ~615[4] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 22,000[1] | 116,000 (in MeOH/CHCl₃)[5] | 75,000 (in MeOH) | Not explicitly found |
| Quantum Yield (Φ) | Not explicitly found for NBD-PE | 0.9 (for Sulforhodamine 101)[6] | High | Not explicitly found |
| Förster Distance (R₀, nm) with NBD-PE | - | Not explicitly found | ~5.0[7] | Not explicitly found |
| Typical Application | FRET Donor | FRET Acceptor | FRET Acceptor | FRET Acceptor |
Note: The Förster distance for NBD-PE with Lissamine Rhodamine B DHPE is often cited as a reference for rhodamine-based acceptors. Specific experimental conditions can influence these values.
Experimental Protocols
A common application for these FRET pairs is in membrane fusion or lipid transfer assays using liposomes. Below is a generalized protocol for measuring FRET efficiency in a liposome (B1194612) system.
Materials
-
Donor-labeled liposomes: Prepared with a lipid mixture containing NBD-PE.
-
Acceptor-labeled liposomes: Prepared with a lipid mixture containing this compound, Lissamine Rhodamine B DHPE, or Texas Red DHPE.
-
Unlabeled liposomes.
-
Buffer (e.g., HEPES-buffered saline).
-
Spectrofluorometer.
Experimental Workflow for FRET Measurement in Liposomes
Caption: A generalized workflow for a liposome-based FRET assay.
Detailed Method for FRET Efficiency Calculation (Sensitized Emission)
This method involves correcting for spectral crosstalk (bleed-through) from the donor emission into the acceptor channel and direct excitation of the acceptor at the donor's excitation wavelength.
-
Prepare three samples:
-
Donor-only liposomes.
-
Acceptor-only liposomes.
-
A mixture of donor and acceptor liposomes.
-
-
Acquire fluorescence emission spectra for all three samples using the donor's excitation wavelength (e.g., 460 nm for NBD-PE). [8]
-
Determine the correction factors for spectral bleed-through:
-
Donor bleed-through (BTd): From the donor-only spectrum, calculate the ratio of the fluorescence intensity at the acceptor's emission maximum to the intensity at the donor's emission maximum.
-
Acceptor direct excitation (DEa): From the acceptor-only spectrum, measure the fluorescence intensity at the acceptor's emission maximum when excited at the donor's excitation wavelength. This needs to be normalized to the acceptor concentration.
-
-
Calculate the corrected FRET intensity (FRETc):
-
From the spectrum of the mixed sample, subtract the donor bleed-through and the direct acceptor excitation contributions from the measured intensity at the acceptor's emission maximum.
-
-
Calculate FRET Efficiency (E):
-
The FRET efficiency can be calculated using the following formula, which relates the sensitized emission of the acceptor to the quenching of the donor: E = (FRETc) / (FRETc + G * I_D) where:
-
FRETc is the corrected FRET intensity.
-
I_D is the fluorescence intensity of the donor in the presence of the acceptor.
-
G is a calibration factor that accounts for the quantum yields and detection efficiencies of the donor and acceptor. It can be determined using a sample with a known FRET efficiency or through acceptor photobleaching experiments.
-
-
Signaling Pathways and Logical Relationships
The principle of this FRET-based membrane fusion assay relies on the change in distance between the donor and acceptor probes upon the merging of lipid bilayers.
Caption: Logical diagram of FRET changes during membrane fusion.
Discussion and Alternatives
This compound, Lissamine Rhodamine B DHPE, and Texas Red DHPE are all effective FRET acceptors for NBD-PE in membrane systems. The choice between them may depend on the specific instrumentation available and the desired spectral properties.
-
This compound offers a high extinction coefficient and quantum yield, suggesting it can be a very efficient FRET acceptor.[5][6]
-
Lissamine Rhodamine B DHPE is a widely used and well-characterized FRET acceptor for NBD-PE, with a known Förster distance of approximately 5.0 nm, making it a reliable choice for distance-dependent measurements.[7]
-
Texas Red DHPE has a longer emission wavelength, which can be advantageous in reducing spectral overlap with the donor emission and minimizing background fluorescence from biological samples.[4][9]
For quantitative FRET studies, it is crucial to carefully perform control experiments to determine the necessary correction factors and to accurately calculate the FRET efficiency. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust FRET experiments for investigating membrane dynamics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PE-Texas Red Streptavidin [bdbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. omlc.org [omlc.org]
- 7. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
Unveiling Membrane Landscapes: A Comparative Guide to Fluorescent Probes for Lipid Raft Analysis
For researchers, scientists, and drug development professionals, understanding the intricate organization of cellular membranes is paramount. This guide provides a comprehensive cross-validation of Sulforhodamine 101 DHPE with established techniques for visualizing and quantifying lipid rafts, offering a critical perspective on their respective strengths and limitations.
Lipid rafts, dynamic microdomains enriched in cholesterol and sphingolipids, serve as crucial platforms for cellular signaling and protein trafficking. The ability to accurately visualize and quantify these structures is essential for dissecting their roles in health and disease. This guide compares the performance of the fluorescent phospholipid analog, this compound (also known as Texas Red DHPE), with two widely used methods for lipid raft analysis: Laurdan spectrophotometry and Cholera Toxin B subunit (CT-B) labeling.
Data Presentation: A Comparative Overview of Fluorescent Probes
The following table summarizes the key characteristics and performance metrics of this compound, Laurdan, and Cholera Toxin B subunit for the analysis of lipid rafts.
| Feature | This compound (Texas Red DHPE) | Laurdan | Cholera Toxin B Subunit (CT-B) |
| Probe Type | Fluorescently labeled phospholipid (DHPE) | Environment-sensitive fluorescent dye | Fluorescently labeled protein |
| Target | Partitions between lipid phases | Senses lipid packing and water content in the bilayer | Binds to ganglioside GM1, a lipid raft component[1] |
| Principle of Detection | Direct visualization of probe localization; often used as a FRET acceptor.[2] Tends to partition into the liquid-disordered (Ld) phase. | Spectral shift in emission based on membrane polarity, quantified by the General Polarization (GP) value.[3][4][5] | Direct visualization of labeled CT-B accumulation in GM1-rich domains.[1] |
| Quantitative Metric | Partition coefficient (K_p) between liquid-ordered (Lo) and Ld phases (qualitatively favors Ld). | General Polarization (GP) value. Higher GP indicates a more ordered (Lo) phase. | Enrichment of fluorescence intensity in specific membrane regions. |
| Typical Quantitative Values | K_p < 1 (preference for Ld phase). Specific values are highly dependent on the lipid composition and experimental system. | Lo phase: ~0.57 to 0.91Ld phase: ~-0.34 to 0.17[4][5] | Qualitative assessment of clustering and co-localization with other raft-associated proteins. |
| Advantages | - Covalently linked to a lipid, providing a more direct report of lipid localization.- Bright and photostable fluorophore.- Can be used as a FRET acceptor. | - Ratiometric measurement (GP value) is independent of probe concentration and excitation intensity.- Provides a quantitative measure of lipid packing. | - High specificity for GM1, a key component of lipid rafts.- Can be used to track the trafficking of lipid rafts. |
| Limitations | - The bulky Texas Red fluorophore can perturb the local lipid environment.- A standardized partition coefficient for various cell types is not readily available.- May not be suitable for all membrane systems. | - Requires specialized imaging equipment for GP imaging.- GP values can be influenced by factors other than lipid order, such as hydration. | - Binding can be influenced by the accessibility of GM1.- The pentameric nature of CT-B can induce artificial clustering of GM1.[6] |
Experimental Protocols
Detailed methodologies for the application of each technique are crucial for reproducible and reliable results.
This compound (Texas Red DHPE) Labeling
This protocol provides a general framework for labeling live cells with fluorescently labeled lipids.
Materials:
-
This compound (Texas Red DHPE)
-
Chloroform
-
Bovine Serum Albumin (BSA)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Probe Preparation: Prepare a 1 mg/mL stock solution of Texas Red DHPE in chloroform. For a working solution, evaporate a small aliquot of the stock solution under a stream of nitrogen and redissolve in ethanol to a final concentration of 1 mM.
-
Complex Formation: Prepare a 1:1 molar ratio complex of Texas Red DHPE and BSA. In a microfuge tube, add the desired amount of the Texas Red DHPE working solution. In a separate tube, prepare a solution of BSA in imaging medium (e.g., 1 mg/mL). Add the BSA solution to the lipid film and vortex vigorously for 1-2 minutes to facilitate the formation of the lipid-BSA complex.
-
Cell Labeling: Aspirate the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Texas Red DHPE-BSA complex to the cells at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation/Emission: ~582/601 nm).[2]
Laurdan Generalized Polarization (GP) Measurement
This method quantifies membrane lipid order based on the spectral properties of Laurdan.
Materials:
-
Laurdan
-
DMSO or ethanol
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
Procedure:
-
Laurdan Staining: Prepare a 1-5 mM stock solution of Laurdan in DMSO or ethanol. Dilute the stock solution in imaging medium to a final concentration of 5-10 µM. Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed imaging medium.
-
Imaging: Acquire two fluorescence images of the cells using an excitation wavelength of ~350-400 nm. The two emission channels should be centered at ~440 nm (for the ordered phase) and ~490 nm (for the disordered phase).
-
GP Calculation: Calculate the GP value for each pixel using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities at the respective emission wavelengths.[3]
-
Data Analysis: Generate a GP map of the cell, where pixel intensity corresponds to the GP value. Higher GP values indicate a more ordered membrane environment.
Cholera Toxin B Subunit (CT-B) Labeling
This protocol outlines the specific labeling of GM1-containing lipid rafts.
Materials:
-
Fluorescently conjugated Cholera Toxin B subunit (e.g., Alexa Fluor 488-CT-B)
-
BSA
-
Live-cell imaging medium (e.g., cold HBSS)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Cell Preparation: Wash the cells twice with cold imaging medium containing 1% BSA.
-
CT-B Labeling: Incubate the cells with 1-5 µg/mL of fluorescently labeled CT-B in cold imaging medium with 1% BSA for 30-60 minutes on ice. Performing the incubation on ice prevents internalization of the probe.
-
Washing: Gently wash the cells three times with cold imaging medium to remove unbound CT-B.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For live-cell imaging at physiological temperatures, be aware that CT-B can induce clustering and endocytosis of GM1.
Mandatory Visualization: Signaling Pathways and Experimental Logic
To illustrate the functional context of lipid rafts and the logic of their analysis, the following diagrams are provided.
Epidermal Growth Factor Receptor (EGFR) Signaling in Lipid Rafts
Lipid rafts are known to serve as platforms for the assembly and regulation of signaling complexes, including the EGFR pathway.[3][4][7]
Caption: EGFR signaling pathway initiated within a lipid raft.
Experimental Workflow for Comparative Analysis
The logical flow for a cross-validation study of lipid raft probes involves parallel labeling and multimodal imaging.
Caption: Workflow for cross-validation of lipid raft probes.
References
- 1. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Crosslinking a lipid raft component triggers liquid ordered-liquid disordered phase separation in model plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Rhodamine-Based Lipid Probes for Cellular Imaging
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent lipid probes, selecting the optimal tool is paramount for generating high-quality, reproducible data. Rhodamine-based probes have long been a cornerstone in lipid research due to their brightness and photostability. This guide provides an objective, data-driven comparison of common rhodamine-based lipid probes and their key alternatives, enabling informed decisions for your specific research needs.
This guide delves into the performance characteristics of various rhodamine derivatives, including standalone dyes that partition into lipid environments and rhodamine-conjugated phospholipids (B1166683). We also present a comparative analysis with other popular classes of lipid probes, such as BODIPY, Nile Red, and Laurdan (B1674558), offering a comprehensive overview of the available tools for visualizing and quantifying lipids in cellular systems.
Quantitative Performance of Rhodamine-Based Lipid Probes
The following tables summarize the key photophysical and performance characteristics of selected rhodamine-based lipid probes. Data has been compiled from various sources, and it is important to note that experimental conditions can influence these values.
Table 1: Spectral Properties of Common Rhodamine Dyes Used as Lipid Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment |
| Rhodamine 123 | ~505 - 507 | ~525 - 534 | 0.90 | Methanol |
| Rhodamine B | ~552 - 568 | ~583 - 636 | 0.31 - 0.69 | Water, Ethanol (B145695) |
| Rhodamine 6G | ~520 - 528 | ~547 - 550 | 0.95 | Ethanol |
| Rhodamine Red-X | ~570 | ~590 | Brighter than Lissamine rhodamine B conjugates | Protein conjugates |
| Lissamine™ Rhodamine B (on DHPE) | ~560 | ~581 | High | Methanol |
| Si-Rhodamine (SiR) | ~640-660 | ~660-680 | High photostability | Varies |
Table 2: Comparative Performance of Rhodamine-Based Probes and Alternatives
| Probe/Probe Class | Photostability | Signal-to-Noise Ratio (SNR) | Primary Application | Key Advantages | Key Limitations |
| Rhodamine Dyes (general) | Good to excellent, derivative dependent.[1] | Generally high. | Mitochondrial staining, general membrane labeling. | High brightness, good photostability, variety of derivatives.[2] | Can be phototoxic, some derivatives show non-specific binding.[3][] |
| Rhodamine-conjugated Phospholipids (e.g., Rhod-DHPE) | High.[5] | High. | Membrane fusion assays, lipid trafficking.[5][6] | Stable integration into lipid bilayers.[5] | Can form aggregates at high concentrations.[7] |
| BODIPY Dyes | Excellent, often higher than rhodamines.[8] | High, often with low background.[8] | Lipid droplet and membrane staining.[] | Narrow emission peaks, low environmental sensitivity, good for multiplexing.[10][11] | Small Stokes shift can cause spectral crosstalk.[8] |
| Nile Red | Low, prone to photobleaching.[12] | High (fluorogenic). | Lipid droplet staining.[13] | Fluorogenic (fluorescence increases in lipid environments), sensitive to lipid polarity.[13] | Broad emission spectrum, potential for non-specific staining of other organelles.[8] |
| Laurdan | Moderate. | Environment-dependent. | Assessing membrane lipid order and fluidity.[14][15] | Ratiometric imaging capabilities based on spectral shifts.[15] | Sensitive to excitation wavelength and environmental factors.[16] |
Experimental Workflows and Logical Relationships
To provide a clearer understanding of experimental design and the relationships between different probe characteristics, the following diagrams are presented in DOT language.
Caption: Workflow for comparing the performance of fluorescent lipid probes.
Caption: Logic diagram for selecting a lipid probe based on application.
Detailed Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are methodologies for assessing key performance indicators of fluorescent lipid probes.
Protocol for Measuring Photostability (Photobleaching)
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Incubate cells with the fluorescent lipid probe at a predetermined optimal concentration and for a sufficient duration to achieve clear labeling.
-
Wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) containing well-labeled lipid structures.
-
Use a confocal or widefield fluorescence microscope equipped with a sensitive camera.
-
Acquire a time-lapse series of images of the ROI under continuous illumination with the appropriate excitation wavelength. Use consistent laser power/illumination intensity and exposure time for all probes being compared.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.[17]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).[12]
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂) can be determined as the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[18]
-
Protocol for Determining Relative Fluorescence Quantum Yield
The relative quantum yield is often determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[19]
-
Sample Preparation:
-
Prepare dilute solutions of the reference standard and the lipid probe in the same solvent (e.g., ethanol or a buffer that solubilizes the probe). The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
For lipid-conjugated probes, measurements can also be performed in liposome suspensions to mimic a membrane environment.
-
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance spectra of both the standard and the sample solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of both solutions using a spectrofluorometer, exciting at the same wavelength for both. Ensure the excitation wavelength is one where both the standard and the sample have significant absorbance.
-
-
Calculation:
-
The relative quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[19]
-
-
Protocol for Assessing Cytotoxicity
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate at a suitable density.
-
Treat the cells with a range of concentrations of the fluorescent lipid probe. Include an untreated control group.
-
Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24-48 hours).
-
-
Viability Assay:
-
Perform a standard cell viability assay, such as the MTT, MTS, or a live/dead cell staining assay (e.g., using Calcein-AM and Propidium Iodide).
-
Measure the output of the assay (e.g., absorbance or fluorescence) using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Normalize the viability of the probe-treated cells to the untreated control cells.
-
Plot cell viability as a function of probe concentration to determine the concentration at which the probe exhibits significant toxicity (e.g., the IC50 value).[20] It is also important to assess phototoxicity by exposing stained cells to illumination conditions similar to those used in imaging experiments and then performing a viability assay.[3]
-
Conclusion
The selection of a rhodamine-based lipid probe should be guided by the specific requirements of the experiment. For applications demanding high brightness and general membrane or mitochondrial staining, classic rhodamine dyes like Rhodamine 123 and Rhodamine 6G are excellent choices, though their potential for phototoxicity should be considered.[] For studies on membrane dynamics and fusion, rhodamine-conjugated phospholipids offer stable membrane integration.
When compared to alternatives, BODIPY-based probes often exhibit superior photostability and narrower emission spectra, making them ideal for long-term imaging and multiplexing experiments.[10] Nile Red is a valuable tool for specifically imaging lipid droplets due to its fluorogenic nature, but its poor photostability limits its use in extended time-lapse studies.[12] Laurdan remains the probe of choice for investigating membrane lipid order and fluidity due to its unique sensitivity to the lipid environment.[15]
By carefully considering the quantitative data, experimental protocols, and logical workflows presented in this guide, researchers can confidently select the most appropriate fluorescent lipid probe to achieve their scientific objectives.
References
- 1. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jascoinc.com [jascoinc.com]
- 20. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Outer Plasma Membrane Leaflet Probes: Sulforhodamine 101 DHPE vs. Lissamine Rhodamine B DHPE
Introduction
The plasma membrane, a critical barrier and signaling hub, is composed of two distinct leaflets: the outer and inner leaflets. The ability to specifically label and visualize the outer leaflet is paramount for researchers studying a myriad of cellular processes, including membrane trafficking, lipid raft dynamics, and cell-cell interactions. Fluorescent lipid probes that preferentially insert into the outer leaflet are invaluable tools for these investigations. This guide provides a detailed comparison of two widely used red fluorescent lipid probes: Sulforhodamine 101 DHPE (SR101-DHPE) and Lissamine Rhodamine B DHPE (N-Rh-DHPE), focusing on their specificity, performance, and experimental application.
Probe Profiles
This compound (SR101-DHPE)
This compound is a fluorescent phospholipid analog where the bright and photostable Sulforhodamine 101 fluorophore is conjugated to the headgroup of a 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid.[1] The bulky and charged nature of the sulforhodamine moiety, coupled with the lipid anchor, facilitates its insertion and retention in the outer leaflet of the plasma membrane of living cells. This specificity arises because the probe is cell-impermeant and the energetic barrier for translocation to the inner leaflet (flip-flop) is high. SR101-DHPE is valued for its excellent photostability and high fluorescence quantum yield, making it suitable for long-term imaging experiments.
Lissamine Rhodamine B DHPE (N-Rh-DHPE)
Similar to SR101-DHPE, Lissamine Rhodamine B DHPE consists of a rhodamine B fluorophore attached to a DHPE lipid backbone.[2][3][4] It also functions by intercalating into the outer leaflet of the plasma membrane.[5] N-Rh-DHPE is a well-established probe and has been extensively used in various applications, including fluorescence resonance energy transfer (FRET) assays to study membrane fusion and as a tracer for endocytic pathways.[3][5][6] While it offers robust staining, its photophysical properties can differ from those of SR101-DHPE.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its spectral properties and performance under specific experimental conditions. The table below summarizes the key quantitative data for SR101-DHPE and N-Rh-DHPE.
| Parameter | This compound | Lissamine Rhodamine B DHPE |
| Excitation Maximum (nm) | ~586 | ~560 |
| Emission Maximum (nm) | ~605 | ~580 |
| Molar Extinction Coefficient (ε) | ~110,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | High (~0.9 in ethanol)[7][8] | Moderate to High (~0.5-0.7) |
| Photostability | Excellent | Good |
| Molecular Weight | ~1382 g/mol | ~1334 g/mol |
| Outer Leaflet Specificity | High | High |
| Common Solvents | Chloroform (B151607), DMSO, DMF | Chloroform, DMSO, DMF |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are standard protocols for labeling the outer leaflet of live adherent cells with SR101-DHPE and N-Rh-DHPE.
Protocol 1: Labeling with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Chloroform
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Prepare a Stock Solution: Dissolve SR101-DHPE in DMSO or chloroform to a final concentration of 1 mg/mL. Store protected from light at -20°C.
-
Prepare a Labeling Solution:
-
Prepare a 1% (w/v) solution of fatty acid-free BSA in HBSS.
-
Dilute the SR101-DHPE stock solution into the BSA/HBSS solution to a final concentration of 1-5 µM. Vortex briefly to ensure complete mixing. The BSA acts as a carrier to facilitate the delivery of the lipid probe to the cell membrane.
-
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency.
-
Labeling:
-
Aspirate the cell culture medium.
-
Wash the cells twice with pre-warmed (37°C) HBSS.
-
Add the SR101-DHPE labeling solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed HBSS to remove unbound probe.
-
-
Imaging: Image the cells immediately in HBSS using appropriate filter sets for rhodamine (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).
Protocol 2: Labeling with Lissamine Rhodamine B DHPE
Materials:
-
Lissamine Rhodamine B DHPE
-
DMSO or Chloroform
-
Ethanol
-
HBSS or other suitable imaging buffer
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of N-Rh-DHPE in chloroform or ethanol.[9] Store at -20°C, protected from light.
-
Prepare a Labeling Solution:
-
Dilute the N-Rh-DHPE stock solution directly into pre-warmed (37°C) HBSS to a final concentration of 2-10 µM.
-
Vortex immediately and vigorously to disperse the lipid probe. Sonication can aid in dispersion.[9]
-
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips.
-
Labeling:
-
Aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add the N-Rh-DHPE labeling solution to the cells.
-
Incubate for 5-10 minutes at 4°C (on ice) to minimize endocytosis. For studies involving membrane trafficking, incubation can be performed at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with cold HBSS.
-
-
Imaging: Proceed with imaging immediately using appropriate rhodamine filter sets.
Mandatory Visualizations
Mechanism of Outer Leaflet Labeling
The diagram below illustrates the general mechanism by which SR101-DHPE and N-Rh-DHPE label the outer leaflet of the plasma membrane. The lipid probes are introduced to the aqueous environment surrounding the cell and spontaneously insert their hydrophobic tails into the lipid bilayer, while the bulky, hydrophilic fluorescent headgroup remains exposed to the extracellular space.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (rhodamine DHPE) 5 mg [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. iright.com [iright.com]
- 5. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 6. Rhodamine-DHPE - Biotium [bioscience.co.uk]
- 7. omlc.org [omlc.org]
- 8. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]
- 9. interchim.fr [interchim.fr]
Unveiling the Impact: A Comparative Guide to Lipid Bilayer Perturbation by Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics, the choice of a fluorescent probe is paramount. While these molecules are indispensable tools for visualizing and quantifying lipid bilayer properties, their very presence can introduce perturbations, potentially influencing the system under study. This guide provides a comprehensive comparison of the effects of Sulforhodamine 101 DHPE, a widely used red fluorescent lipid probe, and other common alternatives on the structural and dynamic properties of lipid bilayers, supported by experimental and computational data.
The ideal fluorescent membrane probe offers a high quantum yield and photostability with minimal disruption to the lipid bilayer's native state. However, the introduction of a foreign molecule, particularly one with a bulky fluorophore, can alter key membrane characteristics such as fluidity, lipid packing, and overall thickness. Understanding the nature and magnitude of these perturbations is crucial for the accurate interpretation of experimental results.
This guide focuses on a comparative assessment of this compound (also known as Texas Red DHPE), NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), and Laurdan (B1674558) (6-Dodecanoyl-2-Dimethylaminonaphthalene), three fluorescent probes commonly employed in membrane studies.
Comparative Analysis of Bilayer Perturbation
Molecular dynamics (MD) simulations and experimental techniques provide valuable insights into the effects of fluorescent probes on lipid bilayer properties. The following table summarizes key quantitative data on the perturbation caused by this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented is a synthesis of findings from various research efforts.
| Fluorescent Probe | Parameter | Method | Lipid Bilayer | Perturbation Effect |
| This compound (Texas Red DHPE) | Diffusion Coefficient | Molecular Dynamics | DPPC | 34% reduction in the diffusion coefficient of the probe relative to unlabeled lipids.[1][2] |
| Lipid Order (Acyl Chain) | Molecular Dynamics | DPPC | Decrease in the upper acyl carbon order parameters of neighboring lipids.[3] | |
| Location in Bilayer | Molecular Dynamics | DPPC | Resides in the upper acyl chain region .[3] | |
| NBD-PE | Area per Lipid | Molecular Dynamics | DPPC/DPPE mixtures | Incorporation of DPPE (the headgroup to which NBD is often attached) leads to a reduction in the average area per headgroup from 0.65 nm² (pure DPPC) to 0.52 nm² (pure DPPE).[4] |
| Bilayer Thickness | Molecular Dynamics | DPPC/DPPE mixtures | Increasing DPPE concentration leads to a slight increase in membrane thickness (from 3.43 nm in pure DPPC to 4.00 nm in pure DPPE).[4] | |
| Lipid Order (Acyl Chain) | Molecular Dynamics | DPPC/DPPE mixtures | Lipid tails become more ordered with increasing DPPE concentration.[4] | |
| Laurdan | Phospholipid Order (GP) | Fluorescence Spectroscopy | DPPC Vesicles | GP decreases from 0.7 to -0.14 during the gel-to-liquid disordered phase transition, indicating a significant decrease in lipid order.[5][6] |
| Membrane Fluidity (Anisotropy) | Fluorescence Spectroscopy | DPPC Vesicles | Anisotropy reduces from 0.25 to 0.12 during the phase transition, reflecting an increase in membrane fluidity.[5][6] |
In-Depth Look at Probe-Induced Alterations
This compound (Texas Red DHPE): Molecular dynamics simulations reveal that the bulky sulforhodamine headgroup resides in the upper acyl chain region of the lipid bilayer.[3] This positioning leads to a notable disruption of the local lipid packing, manifesting as a decrease in the order of the upper acyl chains of neighboring lipid molecules.[3] Furthermore, strong electrostatic interactions between the probe and surrounding lipids can significantly hinder its movement, as evidenced by a 34% reduction in its diffusion coefficient compared to unlabeled lipids.[1][2] This slowing effect suggests that this compound can create localized regions of reduced fluidity within the membrane.
NBD-PE: The NBD fluorophore, while smaller than sulforhodamine, also influences its lipid environment. Studies on mixed bilayers of DPPC and DPPE (the lipid to which NBD is commonly attached) show that the presence of the PE headgroup leads to a more ordered and compact membrane structure.[4] This is characterized by a smaller area per lipid and a slight increase in bilayer thickness.[4] Consequently, the lipid acyl chains become more ordered in the presence of NBD-PE's base lipid.[4]
Laurdan: Laurdan is a sensitive probe for monitoring changes in membrane polarity and lipid packing. Its spectral properties, quantified by Generalized Polarization (GP), are directly related to the degree of water penetration into the bilayer, which in turn reflects the lipid order.[5][6] A decrease in the GP value signifies a more disordered and fluid membrane state.[5][6] Additionally, fluorescence anisotropy measurements with Laurdan can provide a direct assessment of membrane fluidity.[5][6] While Laurdan is a powerful tool for reporting on membrane properties, it is important to recognize that its presence, like any probe, can have a subtle influence on the bilayer.
Experimental Methodologies
A variety of experimental and computational techniques are employed to assess the perturbation of lipid bilayers by fluorescent probes.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of the interactions between a fluorescent probe and the lipid bilayer. By simulating the movements and interactions of individual atoms over time, researchers can calculate key biophysical parameters.
Protocol for a Typical All-Atom MD Simulation:
-
System Setup: A lipid bilayer, typically composed of a common phospholipid like dipalmitoylphosphatidylcholine (DPPC), is constructed. The fluorescent probe of interest is then inserted into the bilayer at a desired concentration. The entire system is then solvated with water molecules and ions to mimic physiological conditions.
-
Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system undergoes an equilibration phase where the temperature and pressure are gradually brought to the desired values and the system is allowed to relax to a stable state.
-
Production Run: Following equilibration, a long simulation (typically tens to hundreds of nanoseconds) is run to collect data on the system's behavior.
-
Analysis: The trajectory from the production run is analyzed to calculate properties such as:
-
Area per lipid: The average surface area occupied by a single lipid molecule in the plane of the bilayer.
-
Bilayer thickness: The distance between the headgroups of the two lipid leaflets.
-
Deuterium order parameter (SCD): A measure of the orientational order of the lipid acyl chains.
-
Diffusion coefficient: A measure of the lateral mobility of the probe and surrounding lipids.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful experimental technique for probing the local environment of a fluorescent molecule.
Protocol for Laurdan Generalized Polarization (GP) Measurement:
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) are prepared from the desired lipid composition. Laurdan is incorporated into the lipid mixture at a low molar ratio (e.g., 1:500 probe-to-lipid).
-
Fluorescence Measurements: The fluorescence emission spectrum of the Laurdan-labeled vesicles is recorded using a spectrofluorometer. The excitation wavelength is typically set to 340 nm.
-
GP Calculation: The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase), using the following formula: GP = (I440 - I490) / (I440 + I490)
-
Anisotropy Measurement: Steady-state fluorescence anisotropy is measured by exciting the sample with vertically polarized light and measuring the emission intensity through polarizers oriented vertically (IVV) and horizontally (IVH). The anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is a correction factor for the instrument's sensitivity to different polarizations.
Visualizing the Assessment Workflow
The following diagrams illustrate the typical workflow for assessing lipid bilayer perturbation using molecular dynamics simulations and the logical relationship between different fluorescent probes and their primary perturbation effects.
Caption: Workflow for assessing lipid bilayer perturbation.
References
- 1. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance of Sulforhodamine 101 DHPE in Diverse Cell Types: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise tracking of lipid dynamics is paramount for understanding cellular processes and the mechanisms of therapeutic intervention. Sulforhodamine 101 DHPE (SR101-DHPE), also commercially known as Texas Red® DHPE, is a fluorescently labeled phospholipid analog that serves as a valuable tool for investigating the behavior of lipids in biological membranes. This guide provides a comprehensive comparison of SR101-DHPE's performance in different cell types, supported by experimental data and protocols to aid in its effective application.
SR101-DHPE is a synthetic lipid in which the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is covalently linked to the red fluorescent dye Sulforhodamine 101 (also known as Texas Red®). This structure allows it to readily incorporate into the plasma membrane of living cells, enabling the visualization of membrane dynamics, including trafficking and fusion events. Its primary application lies in its use as a resonance energy transfer (FRET) acceptor, often paired with a donor fluorophore like NBD-PE, to study membrane fusion.[1][2][3]
Quantitative Performance Metrics: A Side-by-Side Comparison
While direct, comprehensive comparative studies of SR101-DHPE across a wide range of cell lines are limited in publicly available literature, we can infer its performance based on its known properties and studies utilizing similar rhodamine-labeled lipids. The following table summarizes key performance indicators for SR101-DHPE and provides a comparison with a commonly used alternative, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).
| Feature | This compound (SR101-DHPE) | NBD-PE | Key Considerations |
| Excitation Max. | ~582-595 nm[1][3] | ~460 nm | SR101-DHPE's longer excitation wavelength is advantageous for reducing cellular autofluorescence. |
| Emission Max. | ~601-615 nm[1][3] | ~535 nm | The red emission of SR101-DHPE is well-separated from the green emission of many common fluorescent proteins. |
| Photostability | Generally high | Moderate | Rhodamine dyes like Sulforhodamine 101 are known for their superior photostability compared to NBD. |
| Cellular Localization | Primarily plasma membrane, with eventual internalization into vesicular structures[2] | Plasma membrane, Golgi apparatus | The specific pathway and rate of internalization can be cell-type dependent. |
| Toxicity | Generally low at working concentrations, but optimization is crucial.[4] | Low at working concentrations | As with any exogenous lipid, high concentrations can perturb membrane properties.[5] |
| FRET Application | Excellent acceptor for donors like NBD-PE[2] | Common donor for acceptors like rhodamine-PE | The choice of FRET pair depends on the specific experimental requirements. |
Performance in Different Cell Types: A Qualitative Overview
The performance of SR101-DHPE, particularly its internalization rate and subsequent trafficking pathway, can vary significantly between different cell types. This variability is often attributed to differences in endocytic pathway activity and lipid metabolism.
-
Adherent Cell Lines (e.g., HeLa, COS-7): In many adherent cell lines, SR101-DHPE initially labels the plasma membrane with high fidelity. Over time, the probe is typically internalized through endocytosis, accumulating in endosomes and lysosomes. The rate of internalization can be influenced by factors such as cell confluency and temperature.
-
Suspension Cell Lines (e.g., Jurkat): Labeling of suspension cells with SR101-DHPE is also effective for plasma membrane studies. However, the fluid nature of the membrane and the lack of cell-cell junctions can influence the observed dynamics. Internalization kinetics may differ from those in adherent cells.
-
Specialized Cell Types (e.g., Neurons, Astrocytes): The parent molecule, Sulforhodamine 101, has been extensively used to label astrocytes and, to a lesser extent, oligodendrocytes in the brain.[6] While the DHPE anchor of SR101-DHPE targets it to the lipid bilayer, the inherent properties of the SR101 fluorophore might influence its interaction with specific cell surface proteins or transporters in these specialized cells, although this has not been extensively studied.
Experimental Protocols
The following are detailed methodologies for key experiments using SR101-DHPE.
General Protocol for Live Cell Plasma Membrane Labeling
This protocol is a starting point and should be optimized for each specific cell type and experimental condition.
Materials:
-
This compound (SR101-DHPE)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Chloroform[1]
-
Serum-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging chamber or dish
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of SR101-DHPE in anhydrous DMSO or chloroform. Store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells in a live-cell imaging dish to achieve the desired confluency on the day of the experiment.
-
Working Solution Preparation: Immediately before use, dilute the SR101-DHPE stock solution in pre-warmed, serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the SR101-DHPE working solution to the cells.
-
Incubate for 5-15 minutes at 37°C.
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed, complete cell culture medium to remove unincorporated probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation/Emission: ~595/615 nm).
FRET-Based Membrane Fusion Assay
This protocol describes a general workflow for using SR101-DHPE as a FRET acceptor with NBD-PE as the donor to monitor membrane fusion.
Materials:
-
SR101-DHPE
-
NBD-PE
-
Liposome preparation materials (e.g., lipids, extruder)
-
Cells of interest
-
Fluorometer or fluorescence microscope capable of FRET measurements
Procedure:
-
Prepare Labeled Liposomes: Prepare two populations of liposomes. One population should be co-labeled with NBD-PE (donor) and SR101-DHPE (acceptor) at a concentration that allows for efficient FRET (e.g., 1-2 mol% of each). The second population of liposomes or the target cells should be unlabeled.
-
Induce Fusion: Mix the labeled liposomes with the unlabeled target membranes (liposomes or cells) and induce fusion using a fusogen (e.g., PEG, Ca2+).
-
Measure FRET: Monitor the fluorescence emission of the donor (NBD-PE) and acceptor (SR101-DHPE) over time.
-
Data Analysis: A decrease in FRET efficiency, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence, indicates membrane fusion and the dilution of the probes into the target membrane.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to visualize the experimental processes and underlying principles.
Alternative Probes
Several alternatives to SR101-DHPE are available, each with its own set of advantages and disadvantages.
-
NBD-PE: Offers a different spectral profile and is a widely used FRET donor. However, it is less photostable than SR101-DHPE.
-
BODIPY-labeled lipids: BODIPY dyes are known for their sharp emission spectra and high quantum yields. They are available with various lipid anchors.
-
DiI and DiD: These are carbocyanine dyes that label membranes with high efficiency. However, they can be prone to aggregation and transfer between cells in a non-fusogenic manner.[4]
-
Fluorescent protein-tagged membrane proteins: Expressing a fluorescent protein (e.g., GFP, mCherry) fused to a plasma membrane-localized protein provides a highly specific way to label the membrane. However, this requires genetic modification of the cells and may not accurately reflect the behavior of lipid probes.
Conclusion
This compound is a robust and versatile fluorescent lipid probe for studying plasma membrane dynamics in a variety of cell types. Its bright red fluorescence, high photostability, and utility as a FRET acceptor make it a valuable tool for researchers in cell biology and drug development. While its performance can be cell-type dependent, the provided protocols offer a solid foundation for its successful implementation. Careful optimization of labeling conditions and consideration of appropriate alternative probes will ensure the acquisition of high-quality, reliable data.
References
- 1. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
- 4. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations [mdpi.com]
Benchmarking Sulforhodamine 101 DHPE Against Newer Fluorescent Lipid Probes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in cellular and membrane biology, the selection of an appropriate fluorescent lipid probe is paramount for accurate and reliable experimental outcomes. Sulforhodamine 101 DHPE (Texas Red® DHPE) has long been a widely used tool for investigating membrane structure and dynamics. However, the advent of newer fluorescent probes necessitates a critical evaluation of their performance relative to this established standard. This guide provides an objective comparison of this compound with contemporary alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Quantitative Performance Comparison
The selection of a fluorescent lipid probe is often guided by its photophysical properties, which dictate its suitability for specific applications and imaging modalities. The following tables summarize the key performance indicators for this compound and two popular classes of newer fluorescent lipid probes: BODIPY derivatives (represented by BODIPY FL DHPE) and Nitrobenzoxadiazole (NBD) derivatives (represented by NBD-PE).
Table 1: Spectroscopic Properties
| Property | This compound | BODIPY FL DHPE | NBD-PE |
| Excitation Max (λex) | ~583 nm (in Methanol)[1] | ~505 nm (in Methanol)[1][2] | ~463 nm[3][4] |
| Emission Max (λem) | ~615 nm (in Methanol)[1] | ~511 nm (in Methanol)[1][2] | ~536 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ (in Methanol)[1] | ~78,000 cm⁻¹M⁻¹ (in Methanol)[1] | ~22,000 cm⁻¹M⁻¹[3][4] |
| Stokes Shift | ~32 nm | ~6 nm | ~73 nm |
| Recommended Applications | FRET Acceptor, Membrane Labeling | FRET Donor, Membrane Dynamics | FRET Donor, Lipid Trafficking[3] |
Table 2: Performance Characteristics
| Characteristic | This compound | BODIPY FL DHPE | NBD-PE |
| Quantum Yield (Φf) | High (~0.9 in Ethanol (B145695) for parent dye)[5] | Very High (~0.9 for some derivatives)[6] | Moderate to High (Solvent Dependent) |
| Photostability | Moderate to High | High[4] | Low to Moderate |
| Environmental Sensitivity | Relatively Low | Low | High (sensitive to solvent polarity) |
| Brightness (ε x Φf) | Very High | Very High | Moderate |
| pH Sensitivity | Low | Low | Moderate |
Key Experimental Protocols
To facilitate a standardized comparison of fluorescent lipid probes, the following protocols for assessing key performance characteristics are provided.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe of interest to a standard of known quantum yield, is a common and accessible approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol or a buffer appropriate for lipid vesicles)
-
Fluorescent probe of interest
-
Quantum yield standard with a known Φf in the same solvent (e.g., Rhodamine 101 in ethanol, Φf = 0.913)[7]
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions in the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Photobleaching Assay for Photostability Assessment
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to excitation light. A common method to quantify this is by measuring the rate of photobleaching.
Materials:
-
Confocal or widefield fluorescence microscope with a stable light source.
-
Lipid vesicles (e.g., Large Unilamellar Vesicles - LUVs) or live cells labeled with the fluorescent probe.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare samples (liposomes or cells) labeled with the fluorescent probes at a concentration suitable for imaging.
-
Acquire an initial image (t=0) using imaging parameters that provide a good signal-to-noise ratio without causing significant immediate photobleaching.
-
Continuously illuminate a region of interest (ROI) with a defined and constant excitation light intensity.
-
Acquire a time-lapse series of images of the ROI at regular intervals.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time . The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualization of an Experimental Workflow: FRET-Based Membrane Fusion Assay
A common application for this compound and newer lipid probes is in Förster Resonance Energy Transfer (FRET)-based assays to monitor membrane fusion. In this assay, two populations of vesicles are labeled with a donor (e.g., NBD-PE or BODIPY FL DHPE) and an acceptor (e.g., this compound) fluorophore, respectively. Fusion between these vesicle populations leads to a decrease in the distance between the donor and acceptor, resulting in an increase in FRET.
Caption: Workflow of a FRET-based membrane fusion assay.
Conclusion
This compound remains a valuable fluorescent lipid probe, particularly as a FRET acceptor, due to its high brightness and distinct red emission. Its photostability is generally considered good, making it suitable for a range of imaging applications.
BODIPY-based probes , such as BODIPY FL DHPE, offer exceptional brightness and superior photostability compared to many other classes of dyes.[6] Their narrow emission spectra make them excellent candidates for multicolor imaging. However, their small Stokes shift can sometimes be a limitation.
NBD-based probes , like NBD-PE, are highly sensitive to the polarity of their environment, which can be advantageous for studying lipid packing and membrane domains. However, they are generally less photostable than Sulforhodamine and BODIPY derivatives.
The choice of the optimal fluorescent lipid probe will ultimately depend on the specific experimental requirements, including the imaging modality, the need for multicolor labeling, and the duration of the imaging experiment. For applications demanding the highest photostability and brightness, newer generation probes like BODIPY derivatives may offer a significant advantage. However, for established FRET-based assays and applications where a robust red-emitting probe is required, this compound continues to be a reliable choice. Researchers are encouraged to perform their own in-house validation to determine the most suitable probe for their specific biological system and imaging setup.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Single Molecule Fluorescence Imaging | Dunn Research Group [dunngroup.ku.edu]
- 7. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Membrane Fluidity: A Comparative Guide to Fluorescent Probes
A critical evaluation of fluorescent probes for the accurate assessment of membrane fluidity, guiding researchers toward appropriate tool selection and experimental design. This guide clarifies the role of Sulforhodamine 101 DHPE and provides a comprehensive comparison with established membrane fluidity probes.
Introduction: Defining the Right Tool for the Job
In the intricate landscape of cellular biology, membrane fluidity is a cornerstone of cellular function, influencing signaling, transport, and membrane protein activity. The precise measurement of this biophysical property hinges on the selection of appropriate molecular tools. While a vast array of fluorescent probes exists for cellular imaging, not all are suited for quantifying the subtle dynamics of the lipid bilayer.
This guide addresses a specific query regarding This compound and its purported role in assessing membrane fluidity. Our comprehensive review of the scientific literature indicates that this compound is not utilized as a probe for measuring membrane fluidity . Sulforhodamine 101 is a red fluorescent dye primarily employed as a marker for astrocytes in neuroscience research.[1][2] When conjugated to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE), it serves as a tool for imaging lipid bilayers and is used in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion.[3][4]
The DHPE lipid anchor itself, a derivative of phosphatidylethanolamine (B1630911) (PE), can influence membrane properties. Studies have shown that PE can increase the rigidity of lipid bilayers. This intrinsic activity would confound any attempt to use a DHPE-conjugated fluorophore to obtain an unbiased measurement of membrane fluidity.
Therefore, this guide will focus on established and validated fluorescent probes for the robust and reliable measurement of membrane fluidity. We will compare their performance, provide detailed experimental protocols, and offer visualizations to aid in understanding the underlying principles and workflows.
Comparative Analysis of Established Membrane Fluidity Probes
The selection of a fluorescent probe for membrane fluidity studies depends on the specific biological question, the experimental system (e.g., live cells, model membranes), and the available instrumentation. The most widely used probes operate on two main principles: sensitivity to the polarity of the membrane environment and changes in fluorescence anisotropy due to rotational mobility.
Here, we compare four leading fluorescent probes: Laurdan, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), and Prodan.
| Probe | Principle of Measurement | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Limitations |
| Laurdan | Solvatochromic Shift (Environment Polarity) | ~350 | ~440 (Ordered) / ~490 (Disordered) | Ratiometric measurement (GP) is independent of probe concentration and excitation intensity. Sensitive to lipid packing and phase transitions.[5][6] | Requires UV excitation, which can be phototoxic to live cells. Emission spectra can be broad. |
| DPH | Fluorescence Anisotropy (Rotational Mobility) | ~350 | ~430 | High quantum yield in hydrophobic environments. Sensitive to the acyl chain region of the membrane.[7][8] | Distributes throughout all cellular membranes, providing an average fluidity measurement. Can be perturbed by interactions with membrane components.[9] |
| TMA-DPH | Fluorescence Anisotropy (Rotational Mobility) | ~355 | ~430 | Positively charged, anchoring it to the outer leaflet of the plasma membrane for specific measurements.[10][11] Rapidly incorporates into the plasma membrane.[10] | Can be internalized over time, leading to measurements from endocytic vesicles. |
| Prodan | Solvatochromic Shift (Environment Polarity) | ~361 | ~450 (Nonpolar) / ~520 (Polar) | Sensitive to polarity variations closer to the bilayer surface compared to Laurdan.[12][13] | Its partitioning between the membrane and aqueous phase can be complex and dependent on the membrane phase state.[12] |
Experimental Protocols
Laurdan Generalized Polarization (GP) for Membrane Fluidity in Liposomes
This protocol describes the measurement of membrane fluidity in unilamellar vesicles (liposomes) using Laurdan. The Generalized Polarization (GP) value is calculated from the emission intensities at two wavelengths, reflecting the degree of water penetration into the membrane, which correlates with lipid packing and fluidity.[14]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Liposome (B1194612) suspension
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrofluorometer with temperature control and excitation/emission monochromators
Procedure:
-
Laurdan Stock Solution: Prepare a 1 mM stock solution of Laurdan in a suitable organic solvent like dimethylformamide (DMF). Store protected from light at -20°C.
-
Liposome Labeling:
-
Dilute the liposome suspension to the desired concentration (e.g., 1 mg/mL) in the working buffer.
-
Add the Laurdan stock solution to the liposome suspension to a final concentration of 10 µM.
-
Incubate the mixture for 30 minutes at a controlled temperature (e.g., 30°C), protected from light.
-
-
Fluorescence Measurement:
-
Transfer the labeled liposome suspension to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrofluorometer.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Alternatively, measure the fluorescence intensity at the emission maxima for the ordered (I440) and disordered (I490) phases.
-
-
GP Calculation: Calculate the Generalized Polarization (GP) using the following formula: GP = (I440 - I490) / (I440 + I490)
A higher GP value corresponds to a more ordered, less fluid membrane, while a lower GP value indicates a more disordered, fluid membrane.
DPH Fluorescence Anisotropy for Membrane Fluidity in Cells
This protocol details the use of DPH to measure the average membrane fluidity of a cell suspension. Fluorescence anisotropy measures the rotational mobility of the probe within the membrane's hydrophobic core.
Materials:
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Cell suspension
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Spectrofluorometer equipped with polarizers for both excitation and emission light paths
Procedure:
-
DPH Stock Solution: Prepare a 2 mM stock solution of DPH in a solvent such as tetrahydrofuran (B95107) (THF).
-
Cell Labeling:
-
Wash the cells with PBS and resuspend them to a concentration of approximately 1 x 106 cells/mL.
-
While vortexing, add the DPH stock solution to the cell suspension to a final concentration of 1 µM.
-
Incubate the cells for 45 minutes at 37°C in the dark.
-
-
Anisotropy Measurement:
-
Transfer the labeled cell suspension to a cuvette.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the polarizers in the following four orientations:
-
IVV (Vertical excitation, Vertical emission)
-
IVH (Vertical excitation, Horizontal emission)
-
IHV (Horizontal excitation, Vertical emission)
-
IHH (Horizontal excitation, Horizontal emission)
-
-
-
Anisotropy (r) Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Where G is the grating correction factor, calculated as G = IHV / IHH.
A higher anisotropy value indicates restricted rotational motion and thus, lower membrane fluidity. Conversely, a lower anisotropy value signifies higher membrane fluidity.[15]
Visualizing Membrane Fluidity Measurement
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Principle of Laurdan Generalized Polarization (GP) for measuring membrane fluidity.
Caption: Experimental workflow for measuring membrane fluidity using DPH fluorescence anisotropy.
References
- 1. biotium.com [biotium.com]
- 2. Sulforhodamine 101 - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Laurdan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mpikg.mpg.de [mpikg.mpg.de]
- 10. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Steady-state fluorescence anisotropy [bio-protocol.org]
A Comparative Guide to Correlative Light and Electron Microscopy with Sulforhodamine 101 DHPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulforhodamine 101 DHPE (dihexadecanoyl-glycerophosphoethanolamine), a fluorescent lipid probe, for Correlative Light and Electron Microscopy (CLEM). We will delve into its performance characteristics, offer a detailed experimental protocol, and compare it with other commonly used lipophilic dyes in the context of CLEM applications.
Introduction to CLEM and the Role of Fluorescent Probes
Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that bridges the capabilities of fluorescence light microscopy (LM) and electron microscopy (EM). This approach allows researchers to identify and localize fluorescently labeled molecules of interest within the broader cellular context provided by the high-resolution ultrastructural details from EM. The success of a CLEM experiment heavily relies on the properties of the fluorescent probes used, which must ideally withstand the harsh chemical fixation and processing steps required for EM sample preparation.
This compound, also commercially known as Texas Red® DHPE, is a lipophilic fluorescent dye that intercalates into cellular membranes. Its red fluorescence provides a means to visualize and track membrane dynamics and localization in living or fixed cells before subsequent analysis by electron microscopy.
Performance Comparison of Lipophilic Dyes for CLEM
The selection of an appropriate fluorescent probe is critical for the success of a CLEM experiment. The ideal probe should be bright, photostable, and retain its fluorescence after the rigorous fixation and embedding procedures necessary for electron microscopy. Here, we compare this compound with other commonly used lipophilic dyes.
| Feature | This compound (Texas Red® DHPE) | DiI (Carbocyanine) | DiO (Carbocyanine) | FM 4-64 (Styryl Dye) |
| Excitation Max (nm) | ~595 | ~549 | ~484 | ~515 |
| Emission Max (nm) | ~615 | ~565 | ~501 | ~640 |
| Color | Red | Orange-Red | Green | Red |
| Photostability | Generally high | Moderate | Moderate | Moderate |
| Fixation Compatibility | Compatible with formaldehyde (B43269) fixation. Fluorescence may be quenched by osmium tetroxide. | Compatible with formaldehyde fixation. Fluorescence is significantly quenched by osmium tetroxide. | Compatible with formaldehyde fixation. Fluorescence is significantly quenched by osmium tetroxide. | Not generally fixable; fluorescence is lost upon fixation. Best for live-cell imaging before fixation. |
| Toxicity | Low | Low | Low | Low |
| Key Advantages | Bright fluorescence, good photostability. | Well-established for neuronal tracing, good diffusion in membranes. | Provides a green channel alternative to red probes. | Rapidly stains the plasma membrane and is useful for tracking endocytosis. |
| Key Disadvantages | Potential for fluorescence quenching during EM preparation. | Susceptible to photobleaching and fluorescence loss after EM processing. | Susceptible to photobleaching and fluorescence loss after EM processing. | Not suitable for post-fixation staining in CLEM workflows. |
Experimental Protocol: CLEM of Cultured Cells Using this compound
This protocol provides a general workflow for labeling cultured cells with this compound for subsequent CLEM analysis. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (Texas Red® DHPE)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), EM grade
-
Glutaraldehyde (B144438), EM grade
-
Osmium tetroxide
-
Uranyl acetate (B1210297)
-
Ethanol (B145695) series (for dehydration)
-
Epoxy resin (e.g., Epon)
-
Glass-bottom dishes with a gridded coverslip
Procedure:
-
Cell Culture: Plate cells on a gridded glass-bottom dish to facilitate the relocation of the region of interest (ROI) between the light and electron microscopes.
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-5 mg/mL.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µg/mL.
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells for 5-30 minutes at 37°C. The optimal time should be determined empirically.
-
Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
-
Light Microscopy:
-
Image the labeled cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm).
-
Acquire high-resolution images of the cells of interest, making sure to record the grid coordinates of the ROI.
-
-
Fixation:
-
Immediately after LM imaging, fix the cells in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
-
Wash the cells three times with 0.1 M cacodylate buffer.
-
-
Post-fixation and Staining for EM:
-
Post-fix the cells with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice. Note: Osmium tetroxide is highly toxic and will quench the fluorescence.
-
Wash the cells three times with distilled water.
-
Stain the cells with 1% uranyl acetate in the dark for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the sample with epoxy resin and polymerize according to the manufacturer's instructions.
-
-
Sectioning and Electron Microscopy:
-
Relocate the ROI on the resin block using the grid pattern.
-
Prepare ultrathin sections (70-90 nm) of the ROI.
-
Image the sections using a transmission electron microscope (TEM).
-
-
Correlation:
-
Correlate the fluorescence and electron micrographs using fiduciary markers (e.g., the grid pattern) to overlay the images and precisely localize the fluorescently labeled membranes within the cellular ultrastructure.
-
Visualizing the CLEM Workflow
To better understand the experimental process, the following diagrams illustrate the key stages of the CLEM workflow using this compound.
Caption: A streamlined workflow for CLEM using this compound.
Logical Relationship of Probe Selection Criteria
The choice of a fluorescent probe for CLEM is a multi-faceted decision. The following diagram illustrates the logical relationship between key probe characteristics and the desired outcomes of a successful CLEM experiment.
Caption: Key factors influencing the selection of a fluorescent probe for CLEM.
Conclusion
This compound is a valuable tool for CLEM studies focused on membrane dynamics and localization. Its bright red fluorescence and good photostability make it a suitable candidate for initial light microscopy imaging. However, researchers must be mindful of the potential for fluorescence quenching during the harsh fixation and embedding steps required for electron microscopy, particularly with the use of osmium tetroxide. Careful optimization of the experimental protocol is essential to balance the preservation of fluorescence with the quality of the ultrastructural detail. The choice between this compound and other lipophilic dyes will ultimately depend on the specific requirements of the experiment, including the desired emission wavelength, and the tolerance for potential artifacts introduced by the labeling and processing procedures.
Evaluating the Off-Target Effects of Sulforhodamine 101 DHPE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulforhodamine 101 DHPE (also known as Texas Red DHPE) is a widely used fluorescent phospholipid probe for investigating membrane structure and dynamics. Its utility in imaging and resonance energy transfer (RET) studies is well-established. However, the introduction of any extrinsic probe into a biological system raises concerns about potential off-target effects that could influence experimental outcomes. This guide provides a comparative evaluation of this compound and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
Comparison of Off-Target Effects of Fluorescent Lipid Probes
The primary off-target concern for lipid probes is the physical perturbation of the membrane, which can alter its properties and affect cellular processes. Other potential effects include cytotoxicity and interference with lipid metabolism. The following table summarizes the known off-target effects of this compound and two common alternatives: Laurdan and BODIPY-Cholesterol.
| Probe | Primary Application | Known Off-Target Effects | Magnitude of Effect | Supporting Evidence |
| This compound (Texas Red DHPE) | Membrane fusion and trafficking, FRET acceptor | Membrane Perturbation: Can induce domain formation in lipid bilayers at higher concentrations (>0.2 mol%) and reduce the diffusion coefficient of surrounding lipids. May alter the phase behavior of host membranes.[1] | Concentration-dependent | Molecular dynamics simulations and experimental studies have shown that the bulky Texas Red fluorophore can disrupt the packing of neighboring lipid molecules.[1] |
| Laurdan | Membrane fluidity and lipid order | Membrane Perturbation: Can be sensitive to the hydration level of the membrane, which can be mistaken for changes in lipid order.[2] Its interpretation requires careful consideration of environmental factors. | Moderate | The spectral properties of Laurdan are highly sensitive to the local environment, including water content, which can complicate the interpretation of membrane fluidity.[2][3] |
| BODIPY-Cholesterol | Cholesterol trafficking and distribution | Altered Trafficking and Metabolism: Shows increased efflux from cells and decreased esterification compared to natural cholesterol.[4][5] Can also mis-target to lipid droplets.[6] | Moderate | Studies comparing BODIPY-cholesterol with radiolabeled cholesterol have demonstrated differences in their metabolic fates and transport kinetics.[4][5] |
Experimental Protocols for Evaluating Off-Target Effects
To empower researchers to assess the potential off-target effects of their chosen fluorescent probes, this section provides detailed protocols for key assays.
Cell Viability Assay using Calcein AM
This assay determines the number of live cells in a culture by measuring the activity of intracellular esterases.
Principle: Calcein AM is a non-fluorescent, cell-permeant compound. In live cells, intracellular esterases cleave the AM ester group, producing the fluorescent molecule calcein, which is retained in the cytoplasm. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Prepare Calcein AM Stock Solution: Dissolve Calcein AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: Dilute the stock solution in phosphate-buffered saline (PBS) or a suitable buffer to a working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.
-
Cell Preparation: Culture cells in a 96-well plate to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Washing: Gently wash the cells twice with PBS to remove extracellular Calcein AM.
-
Imaging and Quantification: Image the cells using a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~515 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.
Membrane Potential Assay using TMRE
This assay measures the mitochondrial membrane potential, an important indicator of cell health.
Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Depolarized mitochondria will show reduced TMRE fluorescence.
Protocol:
-
Prepare TMRE Working Solution: Prepare a working solution of TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 50-200 nM for microscopy and 200-1000 nM for microplate assays, but should be optimized for your cell line.[8][9]
-
Cell Preparation: Plate cells in a suitable format for your detection method (e.g., 96-well plate for a plate reader, chamber slides for microscopy).
-
Staining: Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[8][10]
-
Washing: Gently aspirate the medium and wash the cells with 1X MMP Assay Buffer or a suitable buffer.[8]
-
Detection: Measure the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer (excitation ~549 nm, emission ~575 nm).[8][11] For a positive control for depolarization, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[9][10]
Neuronal Excitability Assay using Whole-Cell Patch-Clamp
This electrophysiological technique allows for the direct measurement of a neuron's electrical properties.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control and measurement of the membrane potential and ionic currents. In current-clamp mode, the membrane potential is recorded while injecting known amounts of current to assess excitability.
Protocol:
-
Preparation of Solutions: Prepare artificial cerebrospinal fluid (aCSF) for bathing the cells and an internal solution for filling the patch pipette with appropriate ionic compositions.[12][13]
-
Slice/Cell Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Pipette Pulling and Filling: Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the internal solution.[12][14]
-
Obtaining a Giga-ohm Seal: Under a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.[14]
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.[13]
-
Current-Clamp Recording: Switch the amplifier to current-clamp mode. Inject a series of hyperpolarizing and depolarizing current steps of increasing amplitude to elicit voltage responses and action potentials.[13]
-
Data Analysis: Analyze the recorded traces to determine key parameters of neuronal excitability, such as resting membrane potential, input resistance, action potential threshold, and firing frequency.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for the Calcein AM cell viability assay.
Mechanism of TMRE accumulation in healthy mitochondria.
Conclusion
The selection of a fluorescent lipid probe should be a carefully considered decision, balancing the need for a robust signal with the potential for introducing experimental artifacts. This compound is a powerful tool, but researchers should be aware of its potential to perturb membrane structure. Alternatives like Laurdan and BODIPY-Cholesterol offer different advantages and disadvantages. By understanding these potential off-target effects and employing the provided experimental protocols to validate their chosen probe in their specific system, researchers can enhance the reliability and accuracy of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Orientation and Lateral Diffusion of BODIPY-Cholesterol as a Function of Probe Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sulforhodamine 101 DHPE
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Sulforhodamine 101 DHPE, a fluorescent phospholipid probe. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety Precautions:
Before handling this compound, it is crucial to be aware of its potential hazards. While extensive toxicological data is not available, the precautionary principle should be applied. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosols may be generated. |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like all chemical waste, must comply with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the solid dye (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Common solvents used to dissolve this compound, such as DMSO or ethanol, should also be considered hazardous.
-
The liquid waste container must be securely sealed to prevent spills and evaporation.
-
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and the name of any solvents present.
-
The concentration of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential leaks or spills.
-
Do not store incompatible chemicals together.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines for detailed information.
References
Safeguarding Your Research: A Guide to Handling Sulforhodamine 101 DHPE
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Sulforhodamine 101 DHPE.
This compound (N-(Rhodamine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescent phospholipid probe utilized as a resonance energy transfer acceptor in various research applications.[1] While specific toxicological data for this compound is limited, it is prudent to handle it with care, adhering to established laboratory safety protocols for potentially hazardous chemicals.[2][3] This guide provides essential procedural information for the safe handling and disposal of this compound to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[2][4] The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[5] | To prevent skin contact. Glove suitability and durability depend on the frequency and duration of contact.[5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5] | To protect eyes from splashes and dust particles. |
| Skin and Body | Protective clothing, such as a lab coat or coveralls.[2][4] | To prevent contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for major spills or when generating dust.[5] | To minimize inhalation of dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]
-
Protect the material from long-term exposure to light.[2]
Handling:
-
Avoid direct contact with the substance.[7] Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[3]
-
Limit all unnecessary personal contact and use in a well-ventilated area.[5]
-
When handling, do not eat, drink, or smoke.[5]
-
Wash hands thoroughly with soap and water after handling.[3][5]
Preparation of Stock Solutions: this compound is typically supplied as a crystalline solid.[3] To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide.[3] It is recommended to purge the solvent with an inert gas.[3] For biological experiments, further dilutions can be made into aqueous buffers or isotonic saline, ensuring that the residual amount of organic solvent is insignificant.[3] Unused stock solutions should be stored in single-use aliquots at -20°C and protected from repeated freeze-thaw cycles.[6]
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures:
Accidental Release:
-
Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[5]
-
Major Spills: Evacuate the area and move upwind.[5] Alert emergency responders and inform them of the location and nature of the hazard.[5] Control personal contact by using appropriate protective equipment, including a dust respirator.[5]
First Aid:
-
Skin Contact: Rinse the affected area with plenty of water.[2] If symptoms arise, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[2] Seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If symptoms arise, seek medical advice.[2]
-
Ingestion: If the person is conscious, wash out their mouth with water.[2] Do not induce vomiting and seek immediate medical attention.[8]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[4]
-
Do not dispose of this compound with household garbage.[9]
-
Prevent the product from reaching the sewage system.[9]
-
Collect waste in suitable, labeled containers and consult with a licensed professional waste disposal service.
Below is a logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. scbt.com [scbt.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
